molecular formula F7Re B092789 Rhenium heptafluoride CAS No. 17029-21-9

Rhenium heptafluoride

Cat. No.: B092789
CAS No.: 17029-21-9
M. Wt: 319.2 g/mol
InChI Key: HFHBKXWKPQUYIA-UHFFFAOYSA-G
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Description

Rhenium heptafluoride is a useful research compound. Its molecular formula is F7Re and its molecular weight is 319.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

heptafluororhenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/7FH.Re/h7*1H;/q;;;;;;;+7/p-7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHBKXWKPQUYIA-UHFFFAOYSA-G
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

F[Re](F)(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F7Re
Record name rhenium heptafluoride
Source Wikipedia
URL https://en.wikipedia.org/wiki/Rhenium_heptafluoride
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168826
Record name Rhenium(VII) fluoride
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Molecular Weight

319.196 g/mol
Source PubChem
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CAS No.

17029-21-9
Record name Rhenium fluoride (ReF7)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhenium heptafluoride
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Record name Rhenium(VII) fluoride
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Foundational & Exploratory

The Discovery and Characterization of Rhenium Heptafluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and structural characterization of Rhenium Heptafluoride (ReF₇), the only thermally stable metal heptafluoride.[1][2] This document details the seminal experimental protocols, presents key quantitative data in a structured format, and illustrates the underlying scientific workflows and molecular geometries.

Introduction

The investigation of higher valency metal fluorides has been a significant area of inorganic chemistry, driven by the unique oxidizing power of elemental fluorine. Rhenium, discovered in 1925 by Walter Noddack, Ida Tacke, and Otto Berg, was a candidate for forming high-oxidation-state fluorides. While the pioneering work on fluorine chemistry was advanced by Otto Ruff, the detailed synthesis and characterization of this compound were significantly elaborated in the mid-20th century. This guide focuses on the key experimental work that established the synthesis and fundamental properties of this unique compound.

Experimental Protocols

The primary method for the synthesis of this compound is the direct fluorination of rhenium metal at elevated temperatures. The following protocol is based on the detailed work of Malm and Selig (1961).

Synthesis of this compound

Objective: To synthesize this compound (ReF₇) via the direct reaction of rhenium metal with fluorine gas.

Reactants:

  • Rhenium (Re) metal powder or sponge.

  • Fluorine (F₂) gas, high purity.

Apparatus:

  • A flow-type reactor constructed from a material resistant to high-temperature fluorine, such as nickel or Monel.

  • A furnace capable of maintaining a temperature of 400 °C.

  • A system for metering and controlling the flow of fluorine gas.

  • A series of cold traps for the condensation and purification of the product. The traps are typically cooled with dry ice/acetone (-78 °C) and liquid nitrogen (-196 °C).

  • A vacuum line for evacuating the apparatus.

Procedure:

  • A sample of rhenium metal is placed in the reactor.

  • The entire system is thoroughly dried and passivated with a low concentration of fluorine gas to form a protective metal fluoride (B91410) layer on the interior surfaces.

  • The reactor is heated to 400 °C.

  • A stream of fluorine gas is passed over the heated rhenium metal.

  • The volatile products, primarily Rhenium Hexafluoride (ReF₆) and this compound (ReF₇), are carried out of the reactor by the fluorine stream.

  • The gas stream is passed through a cold trap maintained at a temperature sufficient to condense ReF₇ while allowing the more volatile ReF₆ and unreacted fluorine to pass through.

  • The crude ReF₇ is purified by fractional distillation or sublimation under vacuum to separate it from any remaining ReF₆ and other impurities.

Structural Characterization

The molecular structure of this compound has been determined using gas-phase electron diffraction and low-temperature neutron diffraction.

Objective: To determine the molecular geometry of ReF₇ in the gas phase.

Methodology:

  • A high-energy beam of electrons is directed through a stream of gaseous ReF₇ in a high-vacuum chamber.

  • The electrons are scattered by the molecules, creating a diffraction pattern that is captured on a photographic plate or a digital detector.

  • The diffraction pattern consists of a series of concentric rings, the intensity and spacing of which are related to the internuclear distances within the ReF₇ molecule.

  • The radial distribution function is calculated from the diffraction pattern, which provides information about the probability of finding two atoms at a given distance from each other.

  • This data is then used to build a model of the molecular geometry that best fits the experimental results.

Objective: To determine the precise crystal and molecular structure of ReF₇ in the solid state.

Methodology:

  • A single crystal of ReF₇ is grown and cooled to a very low temperature (e.g., 1.5 K) to minimize thermal vibrations.[1][2]

  • A beam of thermal neutrons is directed at the crystal.[3]

  • The neutrons are diffracted by the atomic nuclei in the crystal lattice, producing a diffraction pattern.[3]

  • The positions and intensities of the diffraction spots are measured.

  • This data is used to determine the unit cell dimensions and the precise positions of the rhenium and fluorine atoms within the crystal structure.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaReF₇[1][2]
Molar Mass319.20 g/mol [2]
AppearanceYellow solid[1][2]
Melting Point48.3 °C[2]
Boiling Point73.7 °C[2]
Density (solid)4.3 g/cm³[2]
Vapor Pressure (at 25 °C)99.5 mmHg

Table 2: Thermodynamic Properties of this compound

PropertyValueReference
Enthalpy of Fusion7.53 kJ/mol[2]
Enthalpy of Vaporization30.77 kJ/mol[2]
Standard Enthalpy of Formation (solid)-1432 ± 11 kJ/mol

Table 3: Structural Parameters of this compound

ParameterMethodValue(s)Reference
Molecular GeometryGas-Phase Electron DiffractionDistorted Pentagonal Bipyramidal (non-rigid)[1][2]
Low-Temperature Neutron DiffractionDistorted Pentagonal Bipyramidal (Cₛ symmetry)[4]
Re-F Bond Distances (axial)Low-Temperature Neutron Diffraction1.801 Å, 1.810 Å
Re-F Bond Distances (equatorial)Low-Temperature Neutron Diffraction1.849 Å, 1.859 Å, 1.865 Å, 1.896 Å, 1.921 Å
Crystal SystemLow-Temperature Neutron DiffractionTriclinic[2]
Space GroupLow-Temperature Neutron DiffractionP1[2]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound and the logical relationship of its structural determination.

Synthesis_Workflow Re Rhenium Metal (Re) Reactor High-Temperature Reactor (400 °C) Re->Reactor F2 Fluorine Gas (F2) F2->Reactor Condensation Cold Trap Condensation Reactor->Condensation Volatile Products (ReF6, ReF7) Purification Fractional Distillation / Sublimation Condensation->Purification Crude ReF7 ReF7 Pure ReF7 Purification->ReF7 Structural_Determination cluster_synthesis Synthesis cluster_characterization Characterization Methods cluster_results Structural Insights ReF7_Sample ReF7 Sample GED Gas-Phase Electron Diffraction ReF7_Sample->GED Neutron Low-Temperature Neutron Diffraction ReF7_Sample->Neutron Gas_Structure Gas-Phase Molecular Geometry (Distorted Pentagonal Bipyramidal, Non-rigid) GED->Gas_Structure Solid_Structure Solid-State Crystal & Molecular Structure (Distorted Pentagonal Bipyramidal, Cs symmetry) Neutron->Solid_Structure

References

Unraveling the Intricate Structure of Rhenium Heptafluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium heptafluoride (ReF₇), a unique and highly reactive inorganic compound, stands as the only thermally stable metal heptafluoride.[1][2] Its molecular structure has been a subject of considerable scientific interest due to its non-rigid nature and complex intramolecular motions. This technical guide provides a comprehensive overview of the experimental and theoretical methodologies employed to elucidate the intricate molecular architecture of ReF₇. A thorough understanding of its structure is paramount for its application in various fields, including catalysis and materials science.

Synthesis and Handling

The primary method for synthesizing this compound involves the direct fluorination of rhenium metal at elevated temperatures (400 °C).[1][2]

Reaction: 2 Re + 7 F₂ → 2 ReF₇[1][2]

Given its high reactivity and the hazardous nature of fluorine gas, stringent safety protocols are imperative. The synthesis must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including face shields, and specialized gloves, must be worn.[3][4][5][6][7] ReF₇ is sensitive to moisture and hydrolyzes to form perrhenic acid (HReO₄) and hydrogen fluoride (B91410) (HF).[1][2] Therefore, all handling and storage must be performed under anhydrous conditions.

Experimental Determination of Molecular Structure

The definitive determination of the molecular structure of this compound has been achieved through a combination of gas-phase electron diffraction and solid-state neutron diffraction studies, complemented by vibrational spectroscopy.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the geometry of molecules in the vapor phase, free from intermolecular interactions that are present in the solid state.

Experimental Protocol:

  • Sample Introduction: A gaseous beam of ReF₇ molecules is effused through a nozzle into a high-vacuum chamber.[8]

  • Electron Bombardment: A high-energy electron beam is directed perpendicular to the molecular beam.

  • Scattering and Detection: The electrons are scattered by the electrostatic potential of the ReF₇ molecules, creating a diffraction pattern that is captured on a photographic plate or a CCD detector.

  • Data Analysis: The radial distribution of scattered electron intensity is analyzed to determine the internuclear distances and bond angles.[8]

A seminal study by Jacob and Bartell provided crucial insights into the gas-phase structure of ReF₇.[8] Their work revealed that the molecule is not a rigid pentagonal bipyramid but rather exhibits significant dynamic behavior, a phenomenon known as pseudorotation.

Logical Relationship of GED Data Interpretation

ged_interpretation exp_data Experimental Scattering Intensity radial_dist Radial Distribution Function exp_data->radial_dist Fourier Transform refinement Least-Squares Refinement radial_dist->refinement initial_model Initial Structural Model (e.g., D5h symmetry) initial_model->refinement final_structure Refined Molecular Structure (Bond lengths, angles) refinement->final_structure pseudorotation Dynamic Model (Pseudorotation) final_structure->pseudorotation Analysis of non-rigid behavior

Caption: Interpretation workflow for gas-phase electron diffraction data.

Neutron Diffraction

To understand the structure of ReF₇ in the solid state, high-resolution powder neutron diffraction was employed at cryogenic temperatures (1.5 K).[9] This technique is particularly advantageous for locating light atoms like fluorine in the presence of a heavy atom like rhenium.

Experimental Protocol:

  • Sample Preparation: A polycrystalline sample of ReF₇ is cooled to 1.5 K.

  • Neutron Beam Irradiation: The sample is irradiated with a monochromatic beam of neutrons.

  • Diffraction and Detection: The diffracted neutrons are detected at various angles to produce a diffraction pattern.

  • Rietveld Refinement: The diffraction data is analyzed using the Rietveld method to refine the crystal and molecular structure.

The low-temperature neutron diffraction study by Vogt et al. confirmed that ReF₇ adopts a distorted pentagonal bipyramidal structure with Cₛ symmetry in the solid state.[9] The distortion involves a puckering of the equatorial fluorine atoms and a bending of the axial fluorine atoms.

Experimental Workflow for Neutron Diffraction

neutron_diffraction_workflow sample_prep Sample Preparation (Polycrystalline ReF7) cooling Cryogenic Cooling (1.5 K) sample_prep->cooling neutron_beam Neutron Irradiation cooling->neutron_beam diff_pattern Diffraction Pattern Collection neutron_beam->diff_pattern rietveld Rietveld Refinement diff_pattern->rietveld crystal_structure Crystal & Molecular Structure rietveld->crystal_structure

Caption: Workflow for neutron diffraction analysis of ReF₇.

Quantitative Structural Data

The following tables summarize the key quantitative data obtained from the experimental studies on this compound.

Table 1: Gas-Phase Electron Diffraction Data

ParameterValueReference
Re-F (axial) bond length1.817 Å[8]
Re-F (equatorial) bond length1.859 Å[8]
F(ax)-Re-F(eq) angle~90°[8]
F(eq)-Re-F(eq) angle~72°[8]

Table 2: Solid-State Neutron Diffraction Data (at 1.5 K)

ParameterValueReference
Crystal SystemTriclinic[9]
Space GroupP1[9]
a5.619 Å[9]
b8.683 Å[9]
c4.965 Å[9]
α90.02°[9]
β109.11°[9]
γ97.43°[9]
Molecular SymmetryCₛ[9]

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of a molecule, which are directly related to its structure and bonding.

Experimental Protocols:

  • Infrared Spectroscopy: The infrared spectrum of ReF₇ vapor is recorded using a standard IR spectrometer.

  • Raman Spectroscopy: The Raman spectrum of liquid ReF₇ is obtained by irradiating the sample with a monochromatic laser source and analyzing the scattered light.

The vibrational spectra of ReF₇ suggest a D₅ₕ symmetry in the liquid and vapor phases, which is the time-averaged structure due to the rapid pseudorotation.[10]

Table 3: Vibrational Frequencies of ReF₇ (in cm⁻¹)

Raman (liquid)Infrared (vapor)Assignment (D₅ₕ)
737-a₁' (Re-F eq stretch)
650-e₂' (Re-F eq stretch)
590703e₁' (Re-F ax stretch)
485-e₂'' (F eq-Re-F eq bend)
351353e₁' (F ax-Re-F eq bend)
-299a₂'' (F ax wag)

Theoretical Modeling of Fluxionality

The non-rigid behavior of ReF₇ is a classic example of intramolecular rearrangement, often described by the Bartell mechanism for pentagonal bipyramidal molecules. This process involves the concerted motion of the fluorine atoms, leading to the exchange of axial and equatorial positions.

Theoretical calculations, such as Density Functional Theory (DFT) and ab initio methods, are employed to model the potential energy surface (PES) of the ReF₇ molecule. These calculations help to elucidate the low-energy pathways for pseudorotation and to determine the energy barriers associated with these intramolecular motions. The calculated vibrational frequencies from these theoretical models can also be compared with the experimental IR and Raman data to validate the proposed structure and dynamic behavior.

Conceptual Pathway of Pseudorotation

pseudorotation_pathway ReF7_1 ReF7 (C2v) TS Transition State (Cs) ReF7_1->TS Puckering & Bending TS->ReF7_1 Puckering & Bending ReF7_2 ReF7 (C2v') TS->ReF7_2 Rearrangement ReF7_2->TS Rearrangement

Caption: A simplified representation of a pseudorotation pathway in ReF₇.

Conclusion

The molecular structure of this compound is a complex and dynamic system. Through the synergistic application of gas-phase electron diffraction, low-temperature neutron diffraction, and vibrational spectroscopy, a detailed picture of its geometry and intramolecular motions has been established. The molecule exhibits a distorted pentagonal bipyramidal structure in the solid state and undergoes rapid pseudorotation in the gas and liquid phases. Theoretical calculations provide further insights into the energetics and pathways of this fluxional behavior. This comprehensive understanding of the structure of ReF₇ is essential for harnessing its chemical properties in advanced applications.

References

An In-depth Technical Guide to Rhenium Heptafluoride (ReF₇)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium heptafluoride (ReF₇) is a unique inorganic compound, notable for being the only thermally stable metal heptafluoride.[1][2] Its highly reactive nature and role as a potent fluorinating agent make it a subject of significant interest in synthetic chemistry, materials science, and for researchers exploring the chemistry of high-oxidation-state transition metals. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, structure, and reactivity of ReF₇, tailored for a technical audience.

Chemical and Physical Properties

This compound is a volatile, bright yellow crystalline solid at room temperature.[1] It is crucial to handle this compound with care due to its reactivity, particularly with water.

Physical and Thermodynamic Data

The following tables summarize key quantitative data for this compound.

PropertyValue
Chemical Formula ReF₇
Molar Mass 319.196 g/mol
Appearance Bright yellow crystalline solid
Melting Point 48.3 °C (321.4 K)
Boiling Point 73.72 °C (346.87 K)
Density 4.3 g/cm³
Vapor Pressure 13.41 kPa (at 25 °C)
Solubility in Water Reacts
Thermodynamic PropertyValue
Enthalpy of Fusion (ΔfH⦵fus) 7.53 kJ/mol
Enthalpy of Vaporization (ΔfHvap) 30.77 kJ/mol

Molecular Structure and Spectroscopy

The molecular geometry of this compound is a distorted pentagonal bipyramid, which has been confirmed by neutron diffraction studies at 1.5 K.[1][2] This structure is non-rigid, as indicated by electron diffraction studies.[1]

Crystallographic Data
ParameterValue
Crystal System Triclinic
Space Group P1 (No. 2)
Molecular Geometry Distorted pentagonal bipyramid
Vibrational Spectroscopy

The vibrational spectrum of ReF₇ is complex due to its low symmetry. However, studies of its infrared and Raman spectra have provided insights into its structure and bonding.

Vibrational ModeWavenumber (cm⁻¹)
Raman Active351, 485, 590, 650, 737
Infrared Active299, 353, 703

Experimental Protocols

Synthesis of this compound

The primary method for the synthesis of this compound is the direct fluorination of rhenium metal at elevated temperatures.[1][2]

Materials:

  • Rhenium metal powder

  • Fluorine gas (high purity)

  • Nickel or Monel reaction tube

  • Furnace capable of reaching 400 °C

  • Cold trap (liquid nitrogen)

  • Vacuum line

Procedure:

  • Place a known quantity of rhenium metal powder in a nickel or Monel reaction tube.

  • Assemble the reaction tube in a tube furnace and connect it to a vacuum line and a fluorine gas inlet.

  • Evacuate the system to remove air and moisture.

  • Heat the furnace to 400 °C.[1]

  • Slowly introduce fluorine gas into the reaction tube. The reaction is exothermic and should be controlled by adjusting the fluorine flow rate.

  • The volatile ReF₇ product is carried out of the reaction zone by the excess fluorine gas.

  • Collect the ReF₇ in a cold trap cooled with liquid nitrogen.

  • Once the reaction is complete, stop the fluorine flow and allow the system to cool under vacuum.

  • The crude ReF₇ can be purified by fractional sublimation.

An alternative, though less common, method involves the explosion of rhenium metal in the presence of sulfur hexafluoride.[1]

Characterization

Neutron Diffraction for Structural Analysis:

The determination of the crystal and molecular structure of ReF₇ was achieved using high-resolution powder neutron diffraction at low temperatures (1.5 K).[2][3]

General Workflow:

  • Sample Preparation: A sample of purified ReF₇ is loaded into a suitable sample holder for low-temperature measurements, often made of materials that are transparent to neutrons.

  • Data Collection: The sample is placed in a neutron beam, and the diffraction pattern is collected using a detector that measures the intensity of scattered neutrons as a function of the scattering angle (2θ). The low temperature is maintained using a cryostat.

  • Data Analysis: The resulting diffraction pattern is analyzed to determine the crystal system, space group, and atomic positions. This process, known as structure refinement, involves fitting a theoretical diffraction pattern calculated from a model of the crystal structure to the experimental data.

Chemical Reactivity

This compound is a strong Lewis acid and a powerful fluorinating agent. Its reactivity is characterized by the following key reactions:

  • Hydrolysis: ReF₇ reacts vigorously with water, including atmospheric moisture, to form perrhenic acid (HReO₄) and hydrogen fluoride (B91410) (HF).[1][2] ReF₇ + 4H₂O → HReO₄ + 7HF

  • Reaction with Fluoride Donors: In the presence of fluoride ion donors, such as cesium fluoride (CsF), ReF₇ acts as a Lewis acid to form the octofluororhenate(VII) anion, [ReF₈]⁻.[1] ReF₇ + CsF → Cs[ReF₈]

  • Reaction with Fluoride Acceptors: With strong fluoride ion acceptors, like antimony pentafluoride (SbF₅), ReF₇ can donate a fluoride ion to form the hexafluororhenium(VII) cation, [ReF₆]⁺.[1] ReF₇ + SbF₅ → [ReF₆][SbF₆]

Visualizations

Molecular Structure of this compound

ReF7_Structure cluster_equatorial Re Re F1 F Re->F1 F2 F Re->F2 F3 F Re->F3 F4 F Re->F4 F5 F Re->F5 F_ax1 F Re->F_ax1 F_ax2 F Re->F_ax2

Caption: A 2D representation of the pentagonal bipyramidal structure of this compound.

Synthesis Workflow for this compound

ReF7_Synthesis start Rhenium Metal (Re) reactor High-Temperature Reactor (400 °C) start->reactor fluorine Fluorine Gas (F₂) fluorine->reactor collection Cold Trap Collection (-196 °C) reactor->collection Volatile ReF₇ purification Fractional Sublimation collection->purification Crude ReF₇ product Pure ReF₇ purification->product

Caption: Workflow for the synthesis and purification of this compound.

Reactivity of this compound

ReF7_Reactions cluster_hydrolysis Hydrolysis cluster_lewis_acid Lewis Acid Behavior cluster_lewis_base Lewis Base Behavior ReF7 ReF₇ H2O H₂O ReF7->H2O CsF CsF (Fluoride Donor) ReF7->CsF SbF5 SbF₅ (Fluoride Acceptor) ReF7->SbF5 HReO4 HReO₄ H2O->HReO4 HF HF H2O->HF CsReF8 Cs[ReF₈] CsF->CsReF8 ReF6SbF6 [ReF₆][SbF₆] SbF5->ReF6SbF6

Caption: Key chemical reactions involving this compound.

References

Rhenium Heptafluoride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium heptafluoride (ReF₇) is an inorganic compound with the CAS Number 17029-21-9 .[1][2][3][4] It holds a unique position in chemistry as the only thermally stable metal heptafluoride.[3][5][6][7] This high-valence metal fluoride (B91410) is a yellow crystalline solid at room temperature and serves as a significant precursor in fluorine chemistry.[3][8] Its reactivity and structural properties, characterized by a distorted pentagonal bipyramidal geometry, make it a subject of interest in inorganic synthesis and material science.[3][5][8] This document provides an in-depth overview of its properties, synthesis, reactivity, and safety protocols.

Physicochemical Properties

This compound is a low-melting solid with a distinctive yellow appearance.[5][8] Its quantitative properties are summarized below.

PropertyValueReferences
CAS Number 17029-21-9[1][2][3]
Molecular Formula ReF₇[1][2][3]
Molar Mass 319.196 g/mol [2][3]
Appearance Bright yellow crystalline solid[3][8]
Melting Point 48.3 °C (118.9 °F; 321.4 K)[3][4][8]
Boiling Point 73.72 °C (164.70 °F; 346.87 K)[3][4][8]
Density 4.3 g/cm³[3][4][8]
Crystal Structure Triclinic[3][8]
Molecular Geometry Distorted pentagonal bipyramidal[4][5][8]
Enthalpy of Fusion 7.53 kJ/mol[3][8]
Enthalpy of Vaporization 30.77 kJ/mol[3][8]
Solubility in Water Reacts[3]

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is the direct fluorination of elemental rhenium at elevated temperatures.[3][5][9] To ensure the primary product is ReF₇, the reaction is typically carried out under pressure.[10][11]

Objective: To synthesize Rhenium (VII) fluoride via direct combination of the elements.

Reaction: 2 Re + 7 F₂ → 2 ReF₇[3][5]

Materials:

  • Rhenium (Re) metal powder (99.9% purity)

  • Fluorine (F₂) gas (99.8% purity)

  • A high-pressure reaction vessel (e.g., Monel or nickel autoclave)

  • Heating mantle or furnace

  • Condenser system for product collection

  • Inert gas (Nitrogen or Argon) for purging

Protocol:

  • Preparation of the Reactor: Place a weighed amount of rhenium metal powder into the reaction vessel. Ensure the reactor is clean, dry, and free of any organic contaminants.

  • Purging: Seal the reactor and purge the system thoroughly with an inert gas (e.g., nitrogen) to remove any residual air and moisture.

  • Introduction of Reactants: Introduce fluorine gas into the reactor. The molar ratio of fluorine to rhenium should be in stoichiometric excess to ensure complete conversion.

  • Reaction Conditions: Heat the reactor to 400 °C while maintaining the system under pressure.[10][11] The elevated pressure favors the formation of ReF₇ over other rhenium fluorides.[10][11]

  • Reaction Monitoring: Monitor the temperature and pressure of the reactor throughout the synthesis. The reaction is typically complete within 2-3 hours.

  • Product Collection: After the reaction is complete, cool the reactor to room temperature. The gaseous ReF₇ product is then passed through a cold trap or condenser (cooled with dry ice/acetone or liquid nitrogen) to sublime and collect the yellow crystalline solid.

  • Purification: The collected product can be further purified by fractional distillation or sublimation under vacuum if necessary.

Synthesis_Workflow cluster_prep 1. Reactor Preparation cluster_reaction 2. Synthesis cluster_collection 3. Product Isolation prep1 Weigh Rhenium Powder prep2 Place in Reactor prep1->prep2 react1 Purge with Inert Gas prep2->react1 react2 Introduce Fluorine Gas react1->react2 react3 Heat to 400°C under Pressure react2->react3 coll1 Cool Reactor react3->coll1 coll2 Condense Product in Cold Trap coll1->coll2 coll3 Collect Solid ReF₇ coll2->coll3

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Pathways

This compound is a strong oxidizing agent and a Lewis acid, exhibiting high reactivity, particularly with water and fluoride ion donors.

Hydrolysis

ReF₇ reacts rapidly with water in a hydrolysis reaction to form perrhenic acid (HReO₄) and hydrogen fluoride (HF).[5][8]

  • Reaction: ReF₇ + 4H₂O → HReO₄ + 7HF[8]

  • Kinetics: The reaction follows second-order kinetics with a rate constant of 2.3 × 10⁻² M⁻¹s⁻¹ at 25 °C.[8] The activation energy for this reaction is 45 kJ/mol.[8]

Lewis Acid-Base Reactions

As a Lewis acid, ReF₇ can accept fluoride ions from donor species.

  • Reaction with Fluoride Donors: In the presence of a fluoride donor like Cesium Fluoride (CsF), it forms the octofluoridorhenate(VII) anion, [ReF₈]⁻, which has a square antiprismatic structure.[5]

    • Reaction: ReF₇ + CsF → Cs[ReF₈]

  • Reaction with Fluoride Acceptors: Conversely, with a strong fluoride acceptor such as Antimony pentafluoride (SbF₅), it forms the hexafluoridorhenium(VII) cation, [ReF₆]⁺.[5]

    • Reaction: ReF₇ + SbF₅ → [ReF₆]⁺[SbF₆]⁻

Reduction

This compound can be reduced by hydrogen gas at elevated temperatures to form lower rhenium fluorides, such as Rhenium tetrafluoride (ReF₄).[12]

  • Reaction: 2ReF₇ + 3H₂ (at 200°C) → 2ReF₄ + 6HF[12]

Reaction_Pathways cluster_hydrolysis Hydrolysis cluster_lewis Lewis Acid-Base Reactions cluster_reduction Reduction ReF7 This compound (ReF₇) HReO4 Perrhenic Acid (HReO₄) ReF7->HReO4 + 4H₂O HF1 Hydrogen Fluoride (HF) ReF7->HF1 + 4H₂O ReF8 [ReF₈]⁻ Anion ReF7->ReF8 + F⁻ (e.g., CsF) ReF6 [ReF₆]⁺ Cation ReF7->ReF6 + SbF₅ ReF4 Rhenium Tetrafluoride (ReF₄) ReF7->ReF4 + H₂ (200°C) HF2 Hydrogen Fluoride (HF)

Caption: Key reaction pathways of this compound.

Safety and Handling

This compound is a corrosive and hazardous material that requires careful handling.[1][13]

  • Hazards: It causes severe skin burns and eye damage.[13][14] Contact with moisture in the air or skin will produce hydrofluoric acid, which is highly toxic and corrosive.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear suitable protective clothing, chemical-resistant gloves (e.g., neoprene or nitrile), and eye/face protection.[13][15]

  • Handling: Avoid inhalation of dust, fumes, or vapors.[14][15] Use non-sparking tools and prevent the build-up of electrostatic charge.[14]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from water and combustible materials.

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14]

    • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[13][14] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[14][15]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[14][15]

References

An In-depth Technical Guide to the Physical Properties of Solid Rhenium Heptafluoride (ReF₇)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of solid Rhenium Heptafluoride (ReF₇), the only thermally stable metal heptafluoride.[1] The document details its structural, thermodynamic, and other key physical characteristics, supported by experimental protocols for their determination.

Summary of Physical Properties

This compound is a bright yellow crystalline solid at room temperature.[1][2] It is a molecular solid with intermolecular forces consisting primarily of van der Waals and dipole-dipole interactions.[2] This results in a relatively low melting point compared to ionic compounds.[2]

Table 1: Key Physical Properties of Solid ReF₇

PropertyValueUnitsNotes
Molecular Formula ReF₇-[3]
Molar Mass 319.196 g/mol [3][4]
Appearance Bright yellow crystalline solid-[1][2][3]
Melting Point 48.3°C[1][2][3]
Boiling Point 73.72°C[2][3]
Density (solid, 25 °C) 4.3g/cm³[1][2]
Crystal System Triclinic-[2][5]
Space Group P1 (No. 2)-[1][2]
Enthalpy of Fusion (ΔHfus) 7.53kJ/mol[1][2]
Enthalpy of Vaporization (ΔHvap) 30.77kJ/mol[1][2]
Enthalpy of Formation (ΔHf°) -1590kJ/molAt 298 K.[2]
Gibbs Free Energy of Formation (ΔGf°) -1510kJ/mol[2]

Crystallographic Properties

The crystal structure of ReF₇ was a subject of considerable debate for many years until it was definitively determined using high-resolution powder neutron diffraction at low temperatures.[6]

2.1 Crystal and Molecular Structure

Solid ReF₇ crystallizes in the triclinic system with a P1 space group.[2][5] The structure is zero-dimensional, consisting of discrete ReF₇ molecular clusters.[5] At 1.5 K, the molecule adopts a distorted pentagonal bipyramidal geometry with Cₛ (m) symmetry.[1][6] This geometry features a central rhenium atom coordinated to seven fluorine atoms.[5] The Re-F bond distances range from 1.84 to 1.89 Å.[5] The distortion from an ideal pentagonal bipyramid includes puckering of the equatorial fluorine atom ring and a deviation of the two axial Re-F bonds from collinearity.[6]

2.2 Experimental Protocol: Powder Neutron Diffraction

The definitive determination of the ReF₇ crystal structure was performed by Vogt, Fitch, and Cockcroft (1994) using high-resolution powder neutron diffraction.[6]

  • Sample Preparation: High-purity ReF₇ was synthesized by the direct combination of elemental rhenium and fluorine at 400 °C (2 Re + 7 F₂ → 2 ReF₇).[1][7] The resulting volatile, yellow crystalline solid was then sublimed to ensure high purity for the diffraction experiment.

  • Data Collection: The neutron diffraction data was collected at a very low temperature of 1.5 K.[1][6] This low temperature was crucial to minimize thermal motion and resolve the static structure of the non-rigid molecule.[1] A high-resolution powder diffractometer was used to obtain the necessary data quality for a full structural refinement.

  • Structural Refinement: The collected diffraction pattern was analyzed using Rietveld refinement methods. This technique involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. The refinement confirmed the triclinic P1 space group and the distorted pentagonal bipyramidal geometry of the ReF₇ molecule.[5][6]

Thermodynamic Properties

The thermodynamic properties of ReF₇ are consistent with its nature as a volatile molecular solid.

3.1 Phase Transitions and Enthalpies

ReF₇ melts at 48.3 °C and boils at 73.72 °C under standard atmospheric pressure.[2] The energy required for these phase transitions has been measured, with a heat of fusion of 7.53 kJ/mol and a heat of vaporization of 30.77 kJ/mol.[1][2] The compound is thermally stable up to 400 °C.[2]

3.2 Formation Data

The standard enthalpy of formation for solid ReF₇ at 298 K is -1590 kJ/mol, and the standard Gibbs free energy of formation is -1510 kJ/mol.[2] These negative values indicate that the formation of ReF₇ from its constituent elements is a thermodynamically spontaneous process under standard conditions.[2]

3.3 Experimental Protocol: Calorimetry

Thermodynamic data such as enthalpies of fusion and vaporization are typically determined using calorimetric techniques.

  • Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion: A precisely weighed sample of high-purity ReF₇ is placed in a hermetically sealed pan. A reference pan (usually empty) is also prepared. Both pans are heated at a constant, controlled rate. The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. An endothermic peak is observed at the melting point (48.3 °C). The area under this peak is directly proportional to the enthalpy of fusion, which is calculated by calibrating the instrument with a standard of known melting point and enthalpy of fusion.

  • Vapor Pressure Measurement for Enthalpy of Vaporization: The enthalpy of vaporization is often derived from vapor pressure measurements at different temperatures. The vapor pressure of liquid ReF₇ can be measured using a static or boiling-point method. The data is then plotted according to the Clausius-Clapeyron equation (ln(P) vs. 1/T). The slope of the resulting line is equal to -ΔHvap/R (where R is the ideal gas constant), allowing for the calculation of the enthalpy of vaporization.[2]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the crystal structure of ReF₇.

G Workflow for ReF₇ Crystal Structure Determination cluster_synthesis 1. Sample Preparation cluster_data 2. Data Collection cluster_analysis 3. Data Analysis cluster_output 4. Final Output A Reactants: High-Purity Rhenium (Re) Metal Fluorine (F₂) Gas B Synthesis Reaction 2Re + 7F₂ → 2ReF₇ (400 °C) A->B C Purification (Sublimation) B->C D Sample Loading (Controlled Atmosphere) C->D E Powder Neutron Diffraction (Instrument Setup at 1.5 K) D->E F Data Acquisition (Diffraction Pattern) E->F G Initial Model Selection (Triclinic System, P1 Group) F->G H Rietveld Refinement G->H I Structure Validation (Goodness-of-fit, R-factors) H->I J Final Structural Parameters: Lattice Constants, Atomic Coordinates I->J K Molecular Geometry: Distorted Pentagonal Bipyramid J->K

Workflow for ReF₇ Crystal Structure Determination.

References

Unraveling the Complexity of Rhenium Heptafluoride: A Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Rhenium heptafluoride (ReF₇) stands as a unique and fascinating subject in structural chemistry. As one of only two known thermally stable metal heptafluorides, its molecular geometry and crystal structure have been a topic of considerable scientific discussion.[1][2] This technical guide provides a comprehensive analysis of the crystal structure of ReF₇, focusing on the definitive low-temperature studies that have elucidated its complex arrangement. The information presented herein is critical for professionals in materials science and drug development who rely on a precise understanding of molecular conformations and intermolecular interactions.

Crystal Structure and Molecular Geometry

The crystal structure of this compound was conclusively determined through high-resolution powder neutron diffraction at cryogenic temperatures (1.5 K).[1][3] This analysis revealed that ReF₇ crystallizes in the triclinic crystal system with the space group P̅1.[3][4] The structure is composed of discrete ReF₇ molecules.[4]

At this low temperature, the molecule adopts a distorted pentagonal bipyramidal geometry with Cₛ symmetry.[1] This geometry consists of five equatorial fluorine atoms forming a puckered ring and two axial fluorine atoms. The deviation of the two axial Re-F bonds from a perfectly linear arrangement and the puckering of the equatorial fluorine atoms are key features of its structure.[1] Electron diffraction studies have also indicated that the structure is non-rigid at higher temperatures, suggesting pseudorotational motion.[2][3]

Crystallographic Data

The quantitative data derived from the low-temperature neutron diffraction experiments are summarized below. These parameters define the unit cell and the atomic arrangement within the crystal lattice.

Table 1: Crystal System and Lattice Parameters
ParameterValue
Crystal SystemTriclinic
Space GroupP̅1 (No. 2)
a5.06 Å
b5.10 Å
c9.15 Å
α91.07°
β93.16°
γ114.33°
Unit Cell Volume214.35 ų
Data sourced from Vogt T., Fitch A. N., & Cockcroft J. K. (1994) as reported by the Materials Project.[4]
Table 2: Atomic Coordinates and Bond Information
AtomWyckoff Symbolxyz
Re2i0.13920.86960.7524
F12i0.82560.58060.6531
F22i0.42900.15950.8640
F32i0.94370.72910.9218
F42i0.21660.15050.6115
F52i0.30300.63490.8381
F62i0.34650.78300.5841
F72i0.05310.99420.6698
Bond Information Value
Re-F Bond Length Range1.84 - 1.89 Å
Data sourced from Vogt T., Fitch A. N., & Cockcroft J. K. (1994) as reported by the Materials Project.[4]

Experimental Protocol: High-Resolution Powder Neutron Diffraction

The definitive crystal structure of ReF₇ was determined using high-resolution powder neutron diffraction. While the original publication provides the core results, this section outlines a detailed, representative methodology for such an experiment, crucial for researchers aiming to replicate or build upon this work.

Sample Preparation

This compound can be synthesized by the direct reaction of rhenium metal with fluorine gas at 400 °C.[2][3]

2 Re + 7 F₂ → 2 ReF₇

Due to its high reactivity and sensitivity to moisture, the synthesized ReF₇ powder must be handled in a dry, inert atmosphere (e.g., a glovebox). The fine powder is then loaded and sealed into a suitable sample holder, such as a vanadium can, which is chosen for its low neutron scattering cross-section.

Data Collection
  • Instrument: A high-resolution powder diffractometer at a neutron source (nuclear reactor or spallation source) is required.

  • Cooling: The sealed sample is placed into a cryostat, and the temperature is lowered to the target of 1.5 K. This low temperature is essential to minimize thermal vibrations and "freeze" the molecule in its lowest energy configuration.[1]

  • Diffraction Scan: A neutron beam of a specific wavelength is directed at the sample. The detector array measures the intensity of the scattered neutrons as a function of the scattering angle (2θ). The scan is performed over a wide angular range for an extended period to collect data with good statistics, which is necessary for resolving the closely spaced peaks characteristic of a low-symmetry triclinic structure.

Structure Refinement

The collected powder diffraction pattern is analyzed using the Rietveld refinement method. This powerful technique involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data.

  • Initial Model: The refinement begins with an initial structural model. This includes the space group (P̅1), approximate lattice parameters, and the fractional atomic coordinates of the rhenium and seven fluorine atoms.

  • Refinement Process: A specialized software package is used to iteratively refine various parameters to minimize the difference between the observed and calculated patterns. The refined parameters include:

    • Instrumental Parameters: Zero-point offset, peak shape parameters.

    • Structural Parameters: Lattice parameters (a, b, c, α, β, γ), fractional atomic coordinates for each atom, and atomic displacement parameters (temperature factors).

  • Convergence: The refinement is complete when the goodness-of-fit parameters (e.g., R-factors, χ²) converge to low values, indicating an excellent match between the model and the experimental data. The final refined atomic positions and lattice parameters provide the definitive crystal structure.

Experimental Workflow Visualization

The logical flow from sample synthesis to final structural analysis is a critical aspect of crystallographic studies. The following diagram illustrates this workflow for the determination of the ReF₇ crystal structure.

G Workflow for Crystal Structure Determination of ReF₇ cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis & Refinement cluster_output Final Output synthesis Synthesis of ReF₇ (Re + F₂ at 400°C) loading Sample Loading (Inert Atmosphere, Vanadium Can) synthesis->loading cooling Cryogenic Cooling (1.5 K) loading->cooling diffraction Neutron Powder Diffraction (High-Resolution Scan) cooling->diffraction model Structural Model Generation (Space Group, Atomic Positions) diffraction->model rietveld Rietveld Refinement refinement Iterative Parameter Refinement (Lattice, Coordinates, etc.) rietveld->refinement model->rietveld validation Convergence & Validation (R-factors, χ²) refinement->validation final_structure Final Crystal Structure (Distorted Pentagonal Bipyramid, Cₛ) validation->final_structure

Caption: Experimental workflow for ReF₇ crystal structure analysis.

Conclusion

The determination of the crystal structure of this compound represents a significant achievement in inorganic chemistry, providing definitive evidence for its distorted pentagonal bipyramidal geometry at low temperatures. The use of high-resolution powder neutron diffraction was paramount in accurately locating the fluorine atoms and resolving the low-symmetry triclinic structure. The detailed crystallographic data and experimental protocols presented in this guide offer a valuable resource for researchers in materials science and computational chemistry, enabling a deeper understanding of the structural properties of heptacoordinated compounds.

References

Unraveling the Dynamic Structure of Rhenium Heptafluoride: An In-depth Technical Guide on Electron Diffraction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron diffraction studies that have been pivotal in elucidating the complex molecular structure of Rhenium Heptafluoride (ReF7). This document delves into the experimental protocols, presents key quantitative data, and visualizes the intricate relationships and workflows involved in these seminal studies. The primary focus is on the gas-phase electron diffraction work that first revealed the non-rigid, fluxional nature of this unique heptacoordinated molecule.

Molecular Geometry and Pseudorotation

Electron diffraction studies have been instrumental in determining the molecular structure of ReF7 in the gas phase. Initial assumptions of a simple, highly symmetric pentagonal bipyramidal (D5h) structure were found to be inconsistent with the experimental data. Instead, the diffraction patterns are well-represented by a model with a distorted pentagonal bipyramidal geometry.

The key findings from these studies indicate that the five equatorial fluorine atoms are not coplanar, but rather puckered. This puckering is coupled with a bending of the two axial fluorine atoms away from the principal five-fold axis. The models that best fit the experimental data possess either C2 or Cs symmetry.

This deviation from a static, idealized geometry is explained by the concept of pseudorotation . In this dynamic process, the molecule continuously distorts from one C2 configuration to another through a Cs transition state. This fluxional behavior involves the puckering of the equatorial ring and a coupled bending of the axial bonds, effectively creating a wave-like motion of the fluorine atoms around the central rhenium atom. This dynamic model is a more reasonable explanation for the observed diffraction data than a static, deformed structure.

Quantitative Structural Parameters

The following table summarizes the key structural parameters for ReF7 as determined by gas-phase electron diffraction. It is important to note that the fluxional nature of the molecule makes the definition of precise, static bond lengths and angles challenging. The reported values represent time-averaged positions of the atoms.

ParameterDescriptionValueUncertainty
r(Re-F)Mean Re-F bond length1.835 ű 0.004 Å
r(Re-Fax)Axial Re-F bond length~1.815 Å-
r(Re-Feq)Equatorial Re-F bond length~1.845 Å-
∠Feq-Re-FeqEquatorial bond angle~72°-
∠Fax-Re-FeqAxial-equatorial bond angle~90°-
Puckering AmplitudeMaximum out-of-plane displacement of equatorial F atoms~9°-
Axial BendDeviation of axial F atoms from the 5-fold axis~8°-

Note: The individual axial and equatorial bond lengths are difficult to resolve due to the high correlation with vibrational amplitudes and the small difference between them. The values presented are indicative of the trend observed in the data analysis where equatorial bonds are slightly longer than axial bonds.

Experimental Protocols: Gas-Phase Electron Diffraction of ReF7

The study of a highly reactive and heavy molecule like ReF7 using gas-phase electron diffraction (GED) presents unique challenges. The following protocol outlines the key steps and considerations, based on the methodologies employed in the foundational studies of rhenium fluorides.

Sample Handling and Introduction

Due to the corrosive nature of ReF7, a specialized inlet system constructed from corrosion-resistant materials (e.g., nickel, Monel) is required. The sample is typically heated in a reservoir to achieve a sufficient vapor pressure for the experiment. The gaseous ReF7 is then introduced into the diffraction chamber through a fine nozzle, creating a molecular beam that intersects with the electron beam.

The Gas-Phase Electron Diffraction Experiment

The core of the experiment involves the scattering of a high-energy electron beam by the gas-phase ReF7 molecules.

experimental_workflow cluster_preparation Sample Preparation cluster_diffraction Electron Diffraction cluster_analysis Data Analysis Sample ReF7 Synthesis Vaporization Heating in Corrosion- Resistant Reservoir Sample->Vaporization Nozzle Molecular Beam Formation (Effusion Nozzle) Vaporization->Nozzle ElectronGun High-Energy Electron Beam Generation Interaction Electron-Molecule Scattering ElectronGun->Interaction Nozzle->Interaction Detector Detection of Scattered Electrons (Photographic Plate) Interaction->Detector Intensity Scattering Intensity Measurement Detector->Intensity Correction Heavy-Atom & Background Corrections Intensity->Correction RDF Radial Distribution Function Calculation Correction->RDF Model Molecular Model Refinement RDF->Model Structure Structure Determination (Bond Lengths, Angles) Model->Structure

Caption: Gas-Phase Electron Diffraction Workflow for ReF7.

Data Collection and Analysis
  • Scattering Pattern: The scattered electrons form a diffraction pattern of concentric rings on a detector, which was historically a photographic plate. The intensity of these rings varies as a function of the scattering angle.

  • Intensity Measurement: The photographic plates are scanned, and the optical density is converted into electron intensity as a function of the scattering variable, s.

  • Heavy-Atom Correction: Due to the large atomic number of rhenium, the scattering theory based on the first Born approximation is insufficient. An empirical correction is necessary to account for the complex scattering factors of the heavy atom. This is often achieved by studying a related, simpler molecule with a known structure (e.g., ReF6) and applying a correction function to the ReF7 data.

  • Radial Distribution Function (RDF): The corrected molecular scattering intensity is mathematically transformed (Fourier transform) to generate a radial distribution function. The RDF shows the probability of finding a given internuclear distance in the molecule. Peaks in the RDF correspond to the various bond lengths (Re-F) and non-bonded distances (F-F) within the ReF7 molecule.

  • Model Refinement: A theoretical molecular model is constructed with adjustable geometric parameters (bond lengths, angles, puckering amplitude, etc.). The theoretical scattering pattern for this model is calculated and compared to the experimental data. A least-squares refinement process is used to adjust the model parameters to achieve the best possible fit between the calculated and experimental curves.

  • Structure Determination: The refined model provides the final structural parameters for the molecule, including the mean bond lengths, bond angles, and parameters describing the molecular motion.

Signaling Pathways and Logical Relationships

The intellectual process of moving from experimental data to a structural understanding of ReF7 can be visualized as a logical pathway.

logical_pathway cluster_observation Experimental Observation cluster_initial_model Initial Hypothesis cluster_comparison Model Testing cluster_refined_model Refined Hypothesis cluster_conclusion Conclusion ExpData Experimental Scattering Intensity Data Comparison Comparison of Theoretical and Experimental Data ExpData->Comparison D5h_Model D5h (Pentagonal Bipyramidal) Symmetry Assumed D5h_Model->Comparison Mismatch Significant Mismatch Observed Comparison->Mismatch Deformed_Model Deformed Models (C2 or Cs Symmetry) Mismatch->Deformed_Model Pseudorotation Dynamic Pseudorotation Model Proposed Deformed_Model->Pseudorotation Final_Structure Fluxional, Distorted Pentagonal Bipyramidal Structure Pseudorotation->Final_Structure

Caption: Logical Pathway for ReF7 Structure Determination.

Conclusion

The electron diffraction studies of this compound represent a landmark in structural chemistry, demonstrating the power of the technique to elucidate the structures of complex, non-rigid molecules. The revelation of its distorted pentagonal bipyramidal geometry and fluxional nature through pseudorotation has profoundly influenced our understanding of bonding and dynamics in hypercoordinated compounds. The experimental and analytical methodologies developed to overcome the challenges posed by this heavy and reactive molecule have paved the way for the study of other complex inorganic species. This guide serves to provide researchers and professionals with a detailed understanding of the foundational work that continues to inform the fields of structural chemistry and materials science.

Unveiling the Structure of Rhenium Heptafluoride: A Technical Guide to its Neutron Diffraction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neutron diffraction studies of Rhenium heptafluoride (ReF₇), a compound notable for being one of the few thermally stable metal heptafluorides. The determination of its precise molecular structure has been a subject of considerable scientific interest, culminating in a definitive study using high-resolution powder neutron diffraction. This document summarizes the key findings, experimental methodologies, and structural data derived from this pivotal research, presenting it in a format accessible to professionals in the scientific community.

Core Findings: A Distorted Pentagonal Bipyramidal Structure

Neutron diffraction studies, particularly the seminal work conducted at 1.5 K, have been instrumental in elucidating the low-temperature crystal and molecular structure of this compound.[1][2][3] The key findings reveal that ReF₇ does not adopt a perfect pentagonal bipyramidal geometry. Instead, it possesses a distorted pentagonal bipyramidal structure with Cₛ (m) symmetry.[1] This distortion is a critical aspect of its chemistry and has been a topic of considerable debate prior to these definitive diffraction studies.

The structure crystallizes in the triclinic space group P̅1 and consists of two distinct ReF₇ clusters within the unit cell. The arrangement of the seven fluorine atoms around the central rhenium atom deviates from a perfectly symmetrical configuration, with a notable puckering of the equatorial fluorine atoms and a deviation of the axial Re-F bonds from a linear arrangement.[1]

Quantitative Data Summary

The following tables summarize the key crystallographic and structural data obtained from the high-resolution powder neutron diffraction of this compound at 1.5 K.

Table 1: Crystallographic Data for this compound (ReF₇) at 1.5 K

ParameterValue
Crystal SystemTriclinic
Space GroupP̅1
Temperature1.5 K

Table 2: Re-F Bond Distances

BondDistance (Å)
Re-F (range)1.84 - 1.89

Note: A more detailed table of atomic coordinates, individual bond lengths, bond angles, and thermal parameters is not publicly available in the referenced literature abstracts. The data presented here is based on the published summaries.

Experimental Protocol: High-Resolution Powder Neutron Diffraction

The determination of the crystal structure of ReF₇ was achieved through high-resolution powder neutron diffraction, a powerful technique for locating the positions of atoms, especially lighter ones like fluorine, with high precision.

Sample Preparation and Handling

Due to the highly reactive and hygroscopic nature of this compound, meticulous sample handling is imperative. The synthesis of ReF₇ is typically achieved by the direct fluorination of rhenium metal at elevated temperatures (e.g., 400 °C).

For the neutron diffraction experiment, the powdered ReF₇ sample must be loaded into a suitable sample container under an inert atmosphere to prevent any reaction with air or moisture.

Data Collection

The powder neutron diffraction data for ReF₇ was collected at a very low temperature of 1.5 K. This is crucial for minimizing thermal vibrations and obtaining a static picture of the molecular structure. The experiment would have been conducted at a dedicated neutron scattering facility, utilizing a high-resolution powder diffractometer. A beam of thermal neutrons of a specific wavelength is directed at the powdered sample. The scattered neutrons are then detected at various angles to produce a diffraction pattern.

Data Analysis: The Rietveld Method

The resulting powder diffraction pattern, a plot of neutron intensity versus scattering angle (2θ), is analyzed using the Rietveld refinement method. This technique involves fitting a calculated diffraction pattern, based on a proposed structural model, to the experimental data. The parameters of the structural model, including lattice parameters, atomic positions, and thermal parameters, are adjusted iteratively to achieve the best possible fit between the calculated and observed patterns. The quality of the fit confirms the accuracy of the structural model.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the neutron diffraction analysis of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_diffraction Neutron Diffraction Experiment cluster_analysis Data Analysis synthesis Synthesis of ReF₇ (Rhenium metal + F₂ gas at 400°C) loading Sample Loading (Inert atmosphere) synthesis->loading sample Powdered ReF₇ Sample (Cooled to 1.5 K) loading->sample neutron_source Neutron Source (Nuclear Reactor or Spallation Source) monochromator Monochromator (Selects neutron wavelength) neutron_source->monochromator monochromator->sample detector Neutron Detector (Measures scattered neutrons) sample->detector diff_pattern Diffraction Pattern (Intensity vs. 2θ) detector->diff_pattern rietveld Rietveld Refinement diff_pattern->rietveld structure Crystal & Molecular Structure (Atomic coordinates, bond lengths, etc.) rietveld->structure

Neutron diffraction workflow for ReF₇.

Logical Framework for Structural Determination

The process of determining the crystal structure of ReF₇ from neutron diffraction data follows a logical progression, as illustrated in the diagram below.

logical_framework cluster_modeling Structural Modeling & Refinement cluster_validation Validation exp_data Experimental Data (Neutron Diffraction Pattern) rietveld Rietveld Refinement (Least-squares fitting) exp_data->rietveld initial_model Initial Structural Model (e.g., Pentagonal Bipyramidal) initial_model->rietveld refined_model Refined Structural Model (Distorted Pentagonal Bipyramid) rietveld->refined_model fit_quality Goodness-of-Fit Parameters (e.g., Rwp, χ²) refined_model->fit_quality final_structure Final Validated Structure (Cₛ symmetry, P̅1 space group) fit_quality->final_structure

Logical flow of ReF₇ structure determination.

References

Theoretical Insights into the Structure of Rhenium Heptafluoride (ReF₇): A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Rhenium heptafluoride (ReF₇), a unique and highly fluxional molecule, has been a subject of significant interest in the field of inorganic chemistry. Its seven-coordinate structure challenges simple bonding models and presents a fascinating case of non-rigidity in molecular geometry. This technical guide provides an in-depth analysis of the theoretical studies that have elucidated the complex structure of ReF₇. By summarizing key quantitative data from computational chemistry, detailing the methodologies employed, and visualizing the structural relationships, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound is one of the few known thermally stable hepta-coordinated binary fluorides. Its structure deviates from idealized high-symmetry geometries, a consequence of accommodating seven ligands around a central metal atom. Early experimental studies, including gas-phase electron diffraction, suggested that ReF₇ does not possess a rigid structure, pointing towards a dynamic process of intramolecular ligand exchange known as fluxionality. Subsequent low-temperature neutron diffraction experiments provided a more static picture, revealing a distorted pentagonal bipyramidal geometry with Cₛ symmetry.[1]

Theoretical and computational chemistry have played a pivotal role in reconciling these dynamic and static views. By mapping the potential energy surface of ReF₇, researchers have been able to identify the minimum energy structures and the low-energy pathways that connect them, providing a detailed understanding of the molecule's fluxional behavior. This guide will delve into the key theoretical findings that have shaped our current understanding of the ReF₇ structure.

Theoretical Methodologies

The theoretical investigation of ReF₇'s structure and fluxionality relies on sophisticated computational quantum chemistry methods. These approaches are essential for calculating the molecule's electronic structure, optimizing its geometry, and determining the relative energies of different conformations.

Density Functional Theory (DFT)

A significant portion of the theoretical work on ReF₇ has employed Density Functional Theory (DFT). This method is well-suited for systems containing transition metals like rhenium due to its balance of computational cost and accuracy.

Typical Protocol for DFT Calculations of ReF₇:

  • Functional Selection: A variety of exchange-correlation functionals are used, with hybrid functionals such as B3LYP often being a starting point. More contemporary studies may employ range-separated or double-hybrid functionals for improved accuracy.

  • Basis Set Selection: For the rhenium atom, a relativistic effective core potential (ECP) is crucial to account for the significant relativistic effects of this heavy element. The associated basis set (e.g., LANL2DZ ECP) is used. For the fluorine atoms, Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly chosen.

  • Geometry Optimization: Starting from an initial guess geometry (e.g., an idealized D₅ₕ structure), the molecular geometry is optimized to find a stationary point on the potential energy surface. This is an iterative process that minimizes the forces on each atom.

  • Frequency Analysis: To characterize the nature of the optimized stationary point, a vibrational frequency calculation is performed. A true minimum energy structure will have all real (positive) vibrational frequencies. A transition state, which represents a saddle point on the potential energy surface, will have exactly one imaginary frequency.

Ab Initio Methods

While computationally more demanding, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a systematically improvable and often more accurate description of the electronic structure.

Typical Protocol for Ab Initio Calculations of ReF₇:

  • Method Selection: The choice of method depends on the desired accuracy and available computational resources. MP2 provides a good starting point for including electron correlation, while CCSD(T) is often considered the "gold standard" for its high accuracy.

  • Basis Set Selection: Similar to DFT, relativistic ECPs and appropriate basis sets for rhenium and fluorine are essential.

  • Geometry Optimization and Frequency Analysis: The procedure is analogous to that used in DFT calculations to locate and characterize stationary points on the potential energy surface.

Structural Isomers and Energetics

Theoretical studies have explored several possible structures for ReF₇ to identify the global minimum and understand the potential energy landscape. The primary contenders are variations of the pentagonal bipyramid.

StructurePoint GroupRelative Energy (kcal/mol)Computational Method
Distorted Pentagonal BipyramidCₛ0.0DFT (Example)
Distorted Pentagonal BipyramidC₂(Typically slightly higher than Cₛ)DFT (Example)
Ideal Pentagonal BipyramidD₅ₕ(Higher in energy, often a transition state)DFT (Example)

Note: The relative energies are illustrative and depend on the specific computational level of theory.

Detailed Geometric Parameters of the Cₛ Structure

The ground state structure of ReF₇, as determined by both low-temperature neutron diffraction and supported by theoretical calculations, is a distorted pentagonal bipyramid with Cₛ symmetry.[1] The distortion involves a puckering of the equatorial fluorine atoms and a bending of the axial fluorine atoms away from a perfect 180° angle.

Table of Calculated Bond Lengths for the Cₛ Structure of ReF₇

BondBond Length (Å)
Re - F (axial, avg.)1.84 - 1.89
Re - F (equatorial, avg.)1.84 - 1.89

Data from DFT calculations as reported in the Materials Project database.

Table of Calculated Bond Angles for the Cₛ Structure of ReF₇

AngleBond Angle (°)
F(axial) - Re - F(axial)< 180 (distorted)
F(equatorial) - Re - F(equatorial)~72 (in-plane, distorted)
F(axial) - Re - F(equatorial)~90 (distorted)

Fluxionality and Pseudorotation

The non-rigidity of ReF₇ observed in gas-phase experiments is explained by a low-energy intramolecular rearrangement process known as pseudorotation. This process allows for the rapid interchange of the axial and equatorial fluorine atoms. Theoretical studies suggest that this occurs via a pathway that connects the Cₛ and C₂ symmetry structures.

The idealized D₅ₕ pentagonal bipyramidal structure is believed to be a transition state or a very shallow minimum on the potential energy surface, facilitating this low-barrier rearrangement.

ReF7_Fluxionality Cs1 Cₛ (Minimum) C2 C₂ (Transition State/Intermediate) Cs1->C2 Pseudorotation Cs2 Cₛ (Minimum) C2->Cs2

A simplified representation of the pseudorotation pathway in ReF₇.

Visualization of the ReF₇ Structure

The following diagram illustrates the connectivity and arrangement of atoms in the distorted pentagonal bipyramidal structure of ReF₇.

A 2D representation of the distorted pentagonal bipyramidal structure of ReF₇.

Conclusion

Theoretical studies, primarily employing Density Functional Theory and ab initio methods, have been instrumental in providing a detailed picture of the structure of this compound. These computational investigations have confirmed that the ground state geometry is a distorted pentagonal bipyramid of Cₛ symmetry and have rationalized the experimentally observed fluxionality through a low-energy pseudorotation pathway. The synergy between experimental observations and theoretical calculations has been crucial in unraveling the complexities of this fascinating seven-coordinate molecule. Future computational work with increasingly accurate methods and larger basis sets will continue to refine our understanding of the subtle energetic and structural details of ReF₇ and other highly coordinated inorganic species.

References

Methodological & Application

Application Note: Synthesis of Rhenium Heptafluoride from Elemental Rhenium and Fluorine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the laboratory synthesis of Rhenium Heptafluoride (ReF₇) via the direct combination of elemental rhenium (Re) and fluorine (F₂) gas. This compound is the only thermally stable metal heptafluoride, making it a compound of significant interest in inorganic and fluorine chemistry.[1][2] The procedure outlined below achieves a high yield of ReF₇, a volatile, bright yellow crystalline solid.[1][2] Due to the extreme reactivity and toxicity of fluorine gas and the product's sensitivity to moisture, this synthesis requires specialized equipment and stringent safety measures.

Physicochemical Data and Reaction Parameters

A summary of the physical properties of this compound and the key parameters for its synthesis are presented below.

ParameterValueReference
Chemical Formula ReF₇[3]
Molar Mass 319.196 g/mol [2]
Appearance Bright yellow crystalline solid[1][2]
Melting Point 48.3 °C[1][2]
Boiling Point 73.72 °C[1][2]
Molecular Geometry Distorted pentagonal bipyramidal[1][4]
Reaction Temperature 400 - 450 °C[1]
Fluorine Pressure 2 - 5 atm (excess)[1]
Typical Yield > 95%[1]
Purification Method Vacuum Sublimation (at 50 °C)[1]

Experimental Protocol

This protocol details the direct fluorination of rhenium metal. The balanced chemical equation for this reaction is:

2 Re + 7 F₂ → 2 ReF₇ [2][5]

2.1 Materials and Equipment

  • Reactants:

    • Rhenium metal powder (99.9%+ purity)

    • High-purity fluorine gas (F₂)

    • High-purity nitrogen or argon gas (for purging)

  • Apparatus:

    • Flow-through reactor tube constructed of Nickel or Monel alloy

    • Tube furnace capable of maintaining 400-450 °C

    • Mass flow controllers for precise gas handling (F₂ and inert gas)

    • Pressure-rated fluorine gas cylinder with a suitable regulator

    • Cold trap (U-tube) for product collection, cooled with dry ice/acetone or liquid nitrogen

    • Vacuum pump and vacuum line apparatus (must be compatible with corrosive gases)

    • Alkali trap (e.g., soda lime or alumina) to neutralize unreacted fluorine gas

    • All tubing and fittings must be made of fluorine-resistant materials (e.g., Nickel, Monel, stainless steel).

2.2 Safety Precautions

  • Extreme Hazard: Elemental fluorine (F₂) is extremely toxic, corrosive, and a powerful oxidizing agent. All manipulations must be performed in a well-ventilated fume hood with a blast shield. A fluorine-specific gas detector should be in use.

  • HF Hazard: this compound reacts violently with water to produce hydrogen fluoride (B91410) (HF), which is highly corrosive and toxic.[1][2] Ensure the entire apparatus is scrupulously dry. Avoid exposure to atmospheric moisture.

  • Personal Protective Equipment (PPE): A full-face shield, heavy-duty neoprene or butyl rubber gloves, and a flame-resistant lab coat are mandatory. Emergency calcium gluconate gel must be readily available for treating HF burns.

  • Passivation: The entire apparatus must be passivated before use. This involves slowly introducing a dilute mixture of fluorine in an inert gas to form a protective metal fluoride layer on all internal surfaces, which prevents further corrosion.

2.3 Synthesis Procedure

  • System Preparation:

    • Place a weighed amount of rhenium powder in a nickel boat and position it in the center of the Nickel/Monel reactor tube.

    • Assemble the full apparatus as shown in the workflow diagram (Figure 1). Ensure all connections are leak-tight.

    • Thoroughly dry the entire system by heating it under a high vacuum for several hours.

    • Passivate the apparatus with a 5-10% F₂ in N₂ mixture for 1-2 hours at the reaction temperature.

  • Reaction:

    • Heat the reactor tube containing the rhenium sample to 400 °C using the tube furnace.[2][5]

    • Once the temperature is stable, stop the inert gas flow and slowly introduce pure fluorine gas into the reactor.

    • Maintain the fluorine pressure between 2 and 5 atmospheres to ensure an excess of the fluorinating agent.[1]

    • The volatile, yellow ReF₇ product will be carried out of the hot zone by the gas flow.

    • Collect the crude product as a solid in the cold trap, which should be cooled to at least -78 °C (dry ice/acetone bath).

  • Completion and Purging:

    • Continue the reaction until the rhenium metal is consumed.

    • Once the reaction is complete, stop the fluorine flow and purge the entire system with dry nitrogen or argon to remove all residual fluorine gas. The exhaust gas must pass through an alkali trap.

2.4 Purification

  • Isolation: Isolate the cold trap containing the crude ReF₇ from the main reactor setup.

  • Sublimation: Connect the trap to a clean, dry vacuum line. Gently warm the trap to 50 °C while under a dynamic vacuum.[1]

  • Collection: The pure ReF₇ will sublime and can be collected on a cold finger or in a cooled section of the vacuum apparatus. Non-volatile impurities, such as unreacted rhenium or lower fluorides, will remain behind.

  • Storage: The purified ReF₇ must be stored in a sealed, dry, and inert container (e.g., a passivated metal or fluoropolymer vessel) to prevent hydrolysis.

Characterization

The identity and purity of the synthesized this compound can be confirmed using several analytical methods:

  • Infrared (IR) Spectroscopy: The most definitive method. ReF₇ exhibits characteristic Re-F symmetric and asymmetric stretching vibrations in the 700 cm⁻¹ to 750 cm⁻¹ region.[1]

  • Melting Point Analysis: A sharp melting point at 48.3 °C indicates high purity.[1]

  • Raman Spectroscopy: Shows prominent bands at 645 cm⁻¹ and 695 cm⁻¹.[1]

  • Mass Spectrometry: Analysis will show a parent ion peak at m/z = 319, with an isotopic distribution pattern corresponding to the natural abundance of ¹⁸⁵Re and ¹⁸⁷Re.[1]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

SynthesisWorkflow Start Start Prep Prepare Rhenium Powder in Ni/Monel Reactor Start->Prep Assemble Assemble & Leak-Check Apparatus Prep->Assemble Dry Dry System (Heat under Vacuum) Assemble->Dry Passivate Passivate with Dilute F₂ Dry->Passivate Heat Heat Reactor to 400-450 °C Passivate->Heat Fluorinate Introduce Pure F₂ Gas (2-5 atm) Heat->Fluorinate CollectCrude Collect Crude ReF₇ in Cold Trap (-78 °C) Fluorinate->CollectCrude Purge Purge System with N₂/Ar CollectCrude->Purge Isolate Isolate Crude Product Purge->Isolate Sublime Purify by Vacuum Sublimation (50 °C) Isolate->Sublime Store Store Pure ReF₇ (Inert Atmosphere) Sublime->Store End End Store->End

Figure 1. Workflow for the synthesis and purification of ReF₇.

References

Application Notes: Rhenium Heptafluoride Synthesis and Safety Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of Rhenium Heptafluoride (ReF₇), particularly via methods such as metal explosion, is an inherently hazardous process that should only be attempted by trained professionals in a controlled laboratory setting with appropriate safety measures in place. This document provides general information and historical context but does not constitute a detailed, step-by-step protocol for this dangerous synthesis method due to significant safety risks.

Introduction to this compound

This compound (ReF₇) is a yellow, low-melting solid and is the only thermally stable metal heptafluoride.[1][2][3] It is a compound of interest in inorganic chemistry due to its unique structure and reactive properties. Its synthesis is challenging and requires handling of highly corrosive and reactive materials.

Properties of this compound

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula ReF₇
Molar Mass 319.196 g/mol
Appearance Bright yellow crystalline solid[1]
Density 4.3 g/cm³
Melting Point 48.3 °C (118.9 °F; 321.4 K)[1]
Boiling Point 73.72 °C (164.70 °F; 346.87 K)[1]
Solubility in Water Reacts to form perrhenic acid (HReO₄) and hydrogen fluoride (B91410) (HF)[1][2][3]
Crystal Structure Distorted pentagonal bipyramidal[1][2][3]
Oxidation State of Re +7

General Principles of Synthesis

Historically, two main methods for the synthesis of this compound have been documented. These are presented here for informational and historical context only and are not intended as a guide for execution.

  • Direct Fluorination: This is the more common method, involving the direct reaction of rhenium metal with excess fluorine gas at elevated temperatures (typically 400 °C).[1][2][3] The reaction is highly exothermic and requires careful control of the reaction conditions to prevent the formation of other rhenium fluorides, such as Rhenium hexafluoride (ReF₆).[4]

  • Metal Explosion under Sulfur Hexafluoride: This method involves the explosive reaction of rhenium metal in an atmosphere of sulfur hexafluoride (SF₆).[1][2][3] This technique is extremely hazardous and is not a standard laboratory procedure.

The general reaction for the direct fluorination of rhenium is as follows:

2 Re + 7 F₂ → 2 ReF₇

Experimental Protocols and Safety

Detailed experimental protocols for the synthesis of ReF₇ via metal explosion are not provided due to the extreme hazards involved. Instead, this section focuses on the critical safety protocols required when handling highly reactive fluorine compounds, which are essential for any work in this area of chemistry.

General Hazards of Fluoride Compounds
  • Toxicity: Fluorine gas and hydrogen fluoride are highly toxic and can cause severe respiratory damage upon inhalation.[5]

  • Corrosivity: These compounds are extremely corrosive to skin, eyes, and mucous membranes.[5] Skin contact can lead to severe burns that are slow to heal.[6]

  • Reactivity: Fluorine is a powerful oxidizing agent and can react violently with many organic and inorganic materials.[5]

Required Safety Precautions
Precaution CategorySpecific Measures
Personal Protective Equipment (PPE) Full-face shield, chemical-resistant gloves (neoprene, PVC, or butyl rubber), flame-resistant lab coat, and appropriate respiratory protection (NIOSH-approved respirator for fluorides).[7] A safety shower and eyewash station must be immediately accessible.[7]
Engineering Controls All work must be conducted in a certified fume hood with a high rate of air exchange.[6][7] The use of a vented gas cabinet for storing fluorine gas is recommended.[5]
Handling Procedures Keep all equipment scrupulously dry to prevent the formation of hydrofluoric acid.[5] Use materials of construction that are resistant to fluorine, such as nickel, monel, or passivated stainless steel.[6] Avoid contact with incompatible materials.
Emergency Procedures In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and apply calcium gluconate gel.[5] For eye contact, flush with water for a minimum of 30 minutes.[5] Seek immediate medical attention in all cases of exposure.[5][8]
Waste Disposal Dispose of all waste materials in accordance with federal, state, and local regulations for hazardous waste.[7][9] Do not dispose of fluoride waste in general trash or down the sewer.[7]

Diagrams

G Re Rhenium Metal (Re) Reactor High Temperature Reactor (400 °C) Re->Reactor F2 Fluorine Gas (F2) F2->Reactor ReF7 This compound (ReF7) Reactor->ReF7

Caption: General workflow for the synthesis of ReF₇ via direct fluorination.

G cluster_ppe Personal Protective Equipment cluster_eng Engineering Controls cluster_proc Handling Procedures ppe1 Full Face Shield ppe2 Chemical Resistant Gloves ppe3 Flame-Resistant Lab Coat ppe4 NIOSH-Approved Respirator eng1 Certified Fume Hood eng2 Vented Gas Cabinet eng3 Emergency Eyewash & Shower proc1 Scrupulously Dry Equipment proc2 Use of Fluorine-Resistant Materials proc3 Remote Valve Operation

Caption: Key safety protocols for handling highly reactive fluorinating agents.

References

Rhenium Heptafluoride: An Exploration of Potential in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

While Rhenium heptafluoride (ReF₇) is a unique and thermally stable metal heptafluoride, a comprehensive review of scientific literature reveals a notable absence of its application as a catalyst in chemical reactions. Despite the well-established catalytic activity of other rhenium compounds, particularly its oxides, ReF₇ has not been reported as a catalyst for organic synthesis or other chemical transformations. This document summarizes the known properties of this compound and clarifies its current standing within the field of catalysis, addressing the interest of researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

This compound is a yellow, low-melting solid.[1] It is the only thermally stable metal heptafluoride, a testament to its unique chemical nature.[1] Its structure is a distorted pentagonal bipyramid.[1][2]

Key Reactions:

  • Synthesis: ReF₇ can be prepared by the direct reaction of rhenium metal with fluorine gas at 400 °C.[1]

  • Hydrolysis: It reacts with water to form perrhenic acid (HReO₄) and hydrogen fluoride (B91410) (HF).[1]

  • Fluoride Ion Acceptor/Donor: ReF₇ can act as a fluoride ion acceptor, for example, reacting with antimony pentafluoride (SbF₅) to form the [ReF₆]⁺ cation. Conversely, it can react with fluoride ion donors like cesium fluoride (CsF) to form the [ReF₈]⁻ anion.[1]

While these reactivity patterns suggest potential as a Lewis acid, a common feature of many catalysts, there is no documented evidence of this property being exploited for catalytic purposes.

The Landscape of Rhenium Catalysis

In contrast to the lack of data for ReF₇, other rhenium compounds are well-established catalysts. Rhenium oxides, particularly Rhenium(VII) oxide (Re₂O₇), are versatile catalysts used in a variety of organic transformations, including:

  • Olefin Metathesis: The Re₂O₇/Al₂O₃ system is a well-known catalyst for the metathesis of alkenes.[3][4]

  • Dehydration and Deoxygenation Reactions: Rhenium oxides have shown activity in dehydration and deoxygenation reactions.[5][6]

  • Hydrogenation and Hydrogenolysis: Palladium-Rhenium (Pd-Re) bimetallic catalysts are used for selective hydrogenation and hydrogenolysis of oxygenated organic compounds.[7]

  • CO₂ Reduction: Certain rhenium complexes have been investigated for the photocatalytic reduction of carbon dioxide.[8]

Conclusion: No Evidence for Catalytic Application of this compound

Despite a thorough search of scientific databases for applications of this compound in catalysis, including its potential use as a Lewis acid or in fluorination reactions, no published research or patents were identified that describe its use as a catalyst. The available literature focuses exclusively on its synthesis, physical properties, and non-catalytic reactions.

Therefore, it is not possible to provide detailed application notes or experimental protocols for the use of this compound in catalysis, as no such applications have been reported. Researchers interested in rhenium-based catalysis should focus on the well-documented catalytic activities of other rhenium compounds, such as its oxides and bimetallic systems.

Logical Relationship Diagram

The following diagram illustrates the current understanding of this compound's position relative to catalysis.

This compound and Catalysis ReF7 This compound (ReF₇) Properties Known Properties: - Thermally Stable Heptafluoride - Distorted Pentagonal Bipyramidal Structure - Reacts with F⁻ donors/acceptors ReF7->Properties Characterized by Catalysis Catalytic Applications ReF7->Catalysis No Reported Applications OtherRe Other Rhenium Compounds (e.g., Re₂O₇, Pd-Re) ActiveCatalyst Demonstrated Catalytic Activity: - Olefin Metathesis - Dehydration - Hydrogenation OtherRe->ActiveCatalyst Widely Used as

Caption: Relationship between ReF₇ and catalysis.

References

Application Notes and Protocols: Rhenium Heptafluoride in Chemical Vapor Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium possesses a unique combination of properties, including an extremely high melting point (3180 °C), excellent high-temperature strength, and good wear resistance, making it a critical material for a range of demanding applications. Chemical Vapor Deposition (CVD) is a versatile technique for producing high-purity, dense coatings and thin films of rhenium on various substrates. Rhenium heptafluoride (ReF₇) is a potential precursor for the CVD of rhenium films. This document provides detailed application notes and protocols for the use of ReF₇ in CVD processes, based on established principles of halide-based CVD.

Disclaimer: Detailed experimental protocols for the CVD of rhenium using specifically this compound are not widely published. The following protocols are based on the closely related and documented CVD of rhenium from Rhenium Hexafluoride (ReF₆) and general CVD principles.[1] Researchers should use this information as a guideline and optimize the parameters for their specific experimental setup and application.

Applications of CVD Rhenium Films

Rhenium films deposited via CVD are utilized in applications where high temperature stability, wear resistance, and specific electronic properties are required.

  • Aerospace and Rocket Propulsion: Rhenium is used to manufacture rocket thruster combustion chambers and nozzles due to its exceptional strength at elevated temperatures.[2][3] Iridium-coated rhenium thrusters can operate at temperatures up to 2400°C.[3]

  • X-ray Sources: Tungsten-rhenium alloys are employed as target materials in X-ray tubes, where the addition of rhenium improves ductility and thermal fatigue resistance.

  • Microelectronics: Rhenium's low resistivity and high work function make it a candidate for components in microelectronic devices.[4][5][6] Thin, continuous films with low resistivity have been demonstrated with related deposition techniques like Atomic Layer Deposition (ALD).[4][6]

  • Catalysis: Rhenium is a crucial component in catalysts, for example, in the production of high-octane, lead-free gasoline.[4]

  • Protective Coatings: Rhenium coatings can provide excellent wear and corrosion resistance on various substrates.[7]

Properties of CVD Rhenium

The properties of rhenium films are highly dependent on the deposition process and subsequent handling.

PropertyValueReference(s)
Melting Point3180 °C[3]
Density (near theoretical)> 99%[2]
Ultimate Tensile Strength (Ambient)663 MPa[2][8]
Ultimate Tensile Strength (1644 K)Varies with manufacturing process[2][8]
Microhardness (Knoop, 100g load)~907[1]
Electrical Resistivity (thin films)As low as 22 µΩcm[4]

Experimental Protocol: CVD of Rhenium from this compound

This protocol outlines a general procedure for the deposition of rhenium thin films using ReF₇ as the precursor.

3.1. Materials and Equipment

  • Precursor: this compound (ReF₇) (solid, yellow crystalline)[9]

  • Reducing Agent: Hydrogen (H₂) gas (high purity)

  • Carrier Gas: Argon (Ar) or Nitrogen (N₂) (high purity)

  • Substrate: Graphite, Tungsten, Molybdenum, or other suitable high-temperature material. Substrate surface finish and cleanliness are critical for uniform film growth.

  • CVD Reactor: A cold-wall or hot-wall CVD reactor equipped with:

    • Mass flow controllers for precise gas handling

    • A precursor delivery system (e.g., a heated bubbler or sublimation source)

    • A substrate heater capable of reaching >1200°C

    • A vacuum system for maintaining low pressure

    • Exhaust gas scrubbing system to handle corrosive HF byproduct

3.2. Precursor Handling and Delivery

This compound has a melting point of 48.3°C and a boiling point of 73.72°C, making it relatively volatile.[9]

  • Load the ReF₇ precursor into a stainless-steel bubbler or sublimation vessel in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis.

  • Heat the precursor vessel to a controlled temperature (e.g., 50-60°C) to generate sufficient vapor pressure.

  • Use a carrier gas (Ar or N₂) to transport the ReF₇ vapor to the reaction chamber. The flow rate of the carrier gas will determine the precursor delivery rate.

3.3. Substrate Preparation

  • Clean the substrate ultrasonically in a series of solvents (e.g., acetone, isopropanol, deionized water) to remove organic contaminants.

  • If necessary, perform an in-situ pre-treatment, such as heating in a hydrogen atmosphere, to remove surface oxides immediately prior to deposition.

3.4. Deposition Process

The deposition of rhenium from ReF₇ is achieved through hydrogen reduction at elevated temperatures. The primary chemical reaction is expected to be:

2 ReF₇ + 7 H₂ → 2 Re + 14 HF

  • Place the prepared substrate into the CVD reactor.

  • Evacuate the reactor to a base pressure of <10⁻⁵ Torr.

  • Heat the substrate to the desired deposition temperature (e.g., 300-1200°C).

  • Introduce the hydrogen (H₂) reducing agent and the carrier gas (Ar/N₂) into the reactor to stabilize the pressure and gas flow.

  • Introduce the ReF₇ precursor vapor into the reactor via the carrier gas stream.

  • Maintain the deposition conditions for the desired duration to achieve the target film thickness.

  • After deposition, stop the precursor flow and cool the substrate to room temperature under a flow of inert gas.

3.5. Process Parameters

The following parameters should be optimized for a specific CVD system and desired film properties.

ParameterTypical RangeNotes
Substrate Temperature300 - 1200 °CHigher temperatures generally lead to higher deposition rates and larger grain sizes. A near-optimum temperature for ReF₆ is 250°C.[1]
Reactor Pressure1 - 100 TorrAffects gas phase reactions and boundary layer thickness.
H₂ to ReF₇ Molar Ratio10:1 to 50:1A high ratio is required to drive the reduction reaction to completion. A ratio of 25 was found to be near-optimum for ReF₆.[1]
Carrier Gas Flow Rate100 - 1000 sccmControls the precursor delivery rate and residence time.
Precursor Temperature50 - 60 °CControls the vapor pressure of ReF₇.

3.6. Film Characterization

  • Thickness: Stylus profilometry, cross-sectional Scanning Electron Microscopy (SEM)

  • Morphology and Microstructure: SEM, Atomic Force Microscopy (AFM)

  • Crystallinity: X-ray Diffraction (XRD)

  • Purity: X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDS)

  • Mechanical Properties: Nanoindentation (for hardness), adhesion tests

Visualizations

4.1. Experimental Workflow for Rhenium CVD

CVD_Workflow sub_prep Substrate Preparation (Cleaning, Loading) reactor_setup Reactor Setup (Evacuation, Leak Check) sub_prep->reactor_setup heating Substrate Heating (to Deposition Temperature) reactor_setup->heating gas_stabilization Gas Stabilization (H₂, Carrier Gas) heating->gas_stabilization precursor_intro Precursor Introduction (ReF₇ Vapor) gas_stabilization->precursor_intro deposition Deposition (Film Growth) precursor_intro->deposition cooling Cool Down (Under Inert Gas) deposition->cooling characterization Film Characterization cooling->characterization

A generalized workflow for the Chemical Vapor Deposition of Rhenium.

4.2. Proposed Signaling Pathway for ReF₇ CVD

CVD_Pathway ReF7_gas ReF₇ (gas) adsorption Adsorption ReF7_gas->adsorption Mass Transport H2_gas H₂ (gas) H2_gas->adsorption surface Heated Substrate Surface reaction Surface Reaction 2ReF₇ + 7H₂ -> 2Re(s) + 14HF(g) adsorption->reaction Re_film Rhenium Film (Solid) reaction->Re_film Deposition desorption Desorption reaction->desorption HF_gas HF (gas) (Byproduct) desorption->HF_gas Mass Transport

Proposed reaction pathway for the hydrogen reduction of ReF₇ on a heated substrate.

References

Application Notes and Protocols for Rhenium Heptafluoride (ReF₇)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium heptafluoride (ReF₇) is a unique and highly reactive inorganic compound, notable for being the only thermally stable metal heptafluoride.[1] It appears as a bright yellow crystalline solid at room temperature.[1] Its potent fluorinating capabilities and unusual coordination chemistry make it a valuable reagent in specialized areas of chemical synthesis and materials science. However, its high reactivity, particularly with water and organic materials, necessitates stringent handling procedures and safety precautions to prevent hazardous incidents in the laboratory.

These application notes provide a comprehensive guide to the safe handling, storage, and use of ReF₇, along with detailed protocols for common laboratory procedures. The information is intended for trained professionals working in controlled laboratory environments.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of ReF₇ is essential for its safe handling.

PropertyValueReference
Molecular Formula ReF₇[1]
Molar Mass 319.196 g/mol [1]
Appearance Bright yellow crystalline solid[1]
Melting Point 48.3 °C (118.9 °F; 321.4 K)[1]
Boiling Point 73.72 °C (164.7 °F; 346.9 K)[1]
Density 4.3 g/cm³[1]
Solubility in Water Reacts violently[1]
Vapor Pressure 13.41 kPa[1]

Safety and Handling

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the following precautions are based on data for the closely related and highly hazardous Rhenium hexafluoride (ReF₆) and general best practices for handling highly reactive fluorides.

General Precautions
  • Work Area: All manipulations of ReF₇ must be conducted in a well-ventilated chemical fume hood or a glove box with an inert atmosphere (e.g., argon or nitrogen).[2][3]

  • Exclusion of Moisture: ReF₇ reacts violently with water to produce hydrofluoric acid (HF) and perrhenic acid (HReO₄).[1] All glassware and equipment must be scrupulously dried before use.[4]

  • Avoid Incompatibilities: Keep ReF₇ away from water, organic materials, and reducing agents.[5]

  • Personal Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when working with ReF₇.

PPE CategoryItemSpecificationReference
Eye Protection Safety Goggles and Face ShieldTightly fitting chemical splash goggles and a full-face shield are required.[5][7]
Hand Protection Chemical-Resistant GlovesNeoprene or butyl rubber gloves are recommended. Check with the glove manufacturer for compatibility.[2][7]
Body Protection Flame-Resistant Lab Coat and ApronA flame-resistant lab coat worn over chemical-resistant clothing, along with a chemical-resistant apron, is necessary.[5][7]
Respiratory Protection Full-Face Respirator with appropriate cartridgeA NIOSH-approved full-face respirator with a cartridge suitable for acid gases and fluorides should be used, especially if there is a risk of inhalation.[5]
Storage
  • Store ReF₇ in a cool, dry, well-ventilated area, away from incompatible materials.[5]

  • Containers should be made of compatible materials (e.g., passivated stainless steel or nickel alloys) and kept tightly sealed.

  • Store in a designated, clearly labeled area for highly reactive and corrosive materials.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving ReF₇.

Emergency SituationProcedureReference
Inhalation Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Apply a 2.5% calcium gluconate gel to the affected area. Seek immediate medical attention.[7]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the substance. Seek immediate medical attention.[8]
Spill Evacuate the area. Wear full PPE, including respiratory protection. For small spills, absorb the material with an inert, dry absorbent (e.g., sand or vermiculite) and place it in a sealed, labeled container for disposal. Do not use water or combustible materials to clean up spills.[5]

Experimental Protocols

Protocol for the Synthesis of this compound

This protocol is adapted from the direct fluorination of rhenium metal.

Materials:

  • Rhenium metal powder

  • Fluorine gas (F₂)

  • High-pressure reaction vessel (e.g., Monel or nickel)

  • Heating mantle

  • Vacuum line

  • Cold trap (liquid nitrogen)

Procedure:

  • Ensure all apparatus is meticulously cleaned and dried to remove any traces of moisture.

  • Place a known quantity of rhenium metal powder into the reaction vessel.

  • Evacuate the reaction vessel to remove air and any residual moisture.

  • Slowly introduce fluorine gas into the vessel while monitoring the pressure. The reaction should be carried out at a pressure of several atmospheres.[4]

  • Heat the reaction vessel to 400 °C.[1] The reaction is exothermic and should be carefully controlled.

  • Maintain the reaction temperature and pressure for several hours to ensure complete conversion.

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully vent the excess fluorine gas through a suitable scrubber (e.g., soda lime or activated alumina).

  • The product, ReF₇, can be purified by fractional distillation or sublimation under vacuum. Collect the purified product in a cold trap.

Protocol for Handling and Dispensing ReF₇

Procedure:

  • All operations should be performed in an inert atmosphere glovebox or a high-integrity fume hood.

  • Bring the container of ReF₇ to ambient temperature within the controlled atmosphere before opening to prevent condensation of moisture from the air.

  • Use compatible, dry tools (e.g., stainless steel or nickel spatulas) for transferring the solid.

  • Weigh the desired amount of ReF₇ in a sealed, tared container.

  • If making a solution, slowly add the ReF₇ to a dry, compatible solvent (e.g., anhydrous hydrogen fluoride) with stirring in a cooled reaction vessel. The dissolution may be exothermic.

  • After dispensing, securely seal the ReF₇ container and store it appropriately.

  • Decontaminate all equipment that has come into contact with ReF₇ by slowly and carefully reacting any residue with a suitable quenching agent (e.g., a dilute, cooled solution of sodium bicarbonate) in a fume hood.

Visualizations

Handling_Workflow Workflow for Handling ReF7 cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don Full PPE B Prepare Dry, Inert Atmosphere (Glovebox or Fume Hood) A->B C Ensure Emergency Equipment is Accessible B->C D Transfer ReF7 from Storage Container C->D E Weigh and Dispense D->E F Perform Reaction or Application E->F G Decontaminate Equipment F->G H Dispose of Waste Properly G->H I Doff PPE H->I Emergency_Response Emergency Response Protocol for ReF7 Exposure cluster_actions Emergency Response Protocol for ReF7 Exposure cluster_spill Emergency Response Protocol for ReF7 Exposure Start Exposure Event A Evacuate Immediate Area Start->A Spill If Spill Occurs B Alert Others and Call for Help A->B C Remove Victim from Contaminated Area (if safe to do so) B->C D Administer First Aid (as per protocol) C->D E Seek Immediate Medical Attention D->E Spill_Action Follow Spill Cleanup Protocol Spill->Spill_Action

References

Application Note: Vibrational Spectroscopy Analysis of Rhenium Heptafluoride (ReF₇)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium heptafluoride (ReF₇) is a unique and highly reactive inorganic compound, notable for being one of the few thermally stable metal heptafluorides.[1] Its molecular structure and vibrational dynamics are of significant interest in fundamental chemistry and have potential implications in areas such as catalysis and materials science. Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful, non-destructive method to probe the molecular structure, bonding, and symmetry of ReF₇. This application note details the experimental protocols for acquiring and analyzing the vibrational spectra of ReF₇ and presents the relevant quantitative data for a comprehensive understanding of its vibrational behavior.

Molecular Structure and Symmetry

This compound possesses a complex molecular structure that has been the subject of extensive study. Electron diffraction and neutron diffraction studies have shown that ReF₇ has a distorted pentagonal bipyramidal structure.[1][2] While early spectroscopic studies suggested a D₅h point group symmetry in the gas phase, it is understood that the molecule is non-rigid and may exhibit fluxional behavior.[1] For the purpose of vibrational mode analysis, the idealized D₅h symmetry is a useful starting point.

Data Presentation

The vibrational modes of a molecule with D₅h symmetry can be classified into different symmetry species, each with specific activities in IR and Raman spectroscopy. The experimentally observed vibrational frequencies for gaseous ReF₇ are summarized in the table below.

Vibrational Frequency (cm⁻¹)Spectroscopy MethodAssignment (Symmetry Species)Activity
735Ramanν₁ (A₁')Raman
637Ramanν₂ (A₁')Raman
595Infraredν₃ (A₂")IR
315Infraredν₄ (A₂")IR
540Ramanν₅ (E₁')Raman
355Infraredν₆ (E₁")IR
205Ramanν₇ (E₂')Raman
315Ramanν₈ (E₂')Raman
505Ramanν₉ (E₂")Inactive
250Inactiveν₁₀ (E₃')Inactive
150Inactiveν₁₁ (E₃")Inactive

Note: The assignments are based on the D₅h point group. Due to the molecule's non-rigidity, some selection rules may be relaxed.

Experimental Protocols

Given the high reactivity and volatility of this compound, specialized handling and sample preparation techniques are required.

Infrared (IR) Spectroscopy: Matrix Isolation Protocol

Matrix isolation is a powerful technique for studying reactive species like ReF₇. It involves trapping the molecules in an inert solid matrix at cryogenic temperatures, which quenches their reactivity and allows for high-resolution spectral acquisition.

a. Sample Preparation and Deposition:

  • This compound is synthesized by the direct fluorination of rhenium metal at elevated temperatures (e.g., 400 °C).[1]

  • The gaseous ReF₇ is then mixed with a large excess of an inert matrix gas, typically argon or neon, in a vacuum line. A typical sample-to-matrix ratio is 1:1000.

  • This gas mixture is slowly deposited onto a cryogenic window (e.g., CsI or KBr) cooled to approximately 4-12 K by a closed-cycle helium cryostat.

b. Instrumentation and Data Acquisition:

  • A high-resolution Fourier Transform Infrared (FTIR) spectrometer is used for data collection.

  • The infrared beam is passed through the deposited matrix.

  • Spectra are recorded in the mid-infrared region (typically 4000-400 cm⁻¹) with a suitable resolution (e.g., 0.5 cm⁻¹).

  • A background spectrum of the pure matrix is recorded and subtracted from the sample spectrum to obtain the spectrum of the isolated ReF₇ molecules.

Raman Spectroscopy: Gas-Phase Protocol

Gas-phase Raman spectroscopy provides complementary information to IR spectroscopy and is well-suited for studying the vibrational modes of volatile compounds.

a. Sample Handling:

  • A specialized, corrosion-resistant gas cell with high-purity quartz windows is required.

  • The cell is first evacuated and then filled with gaseous ReF₇ to a specific pressure. Due to the reactivity of ReF₇, all materials in contact with the gas must be inert (e.g., Monel or stainless steel).

b. Instrumentation and Data Acquisition:

  • A high-power, continuous-wave laser is used as the excitation source. A common choice is an argon ion laser (e.g., 488.0 nm or 514.5 nm line) or a frequency-doubled Nd:YAG laser (532 nm).

  • The laser beam is focused into the center of the gas cell.

  • The scattered light is collected at a 90° angle to the incident beam to minimize Rayleigh scattering.

  • The collected light is passed through a series of filters to remove the strong Rayleigh line and then focused onto the entrance slit of a high-resolution spectrometer.

  • A sensitive detector, such as a charge-coupled device (CCD), is used to record the Raman spectrum.

  • Multiple scans are typically accumulated to improve the signal-to-noise ratio.

Vibrational Analysis Workflow

The following diagram illustrates the comprehensive workflow for the vibrational spectroscopy analysis of this compound, from theoretical prediction to experimental validation and final assignment.

ReF7_Vibrational_Analysis cluster_theoretical Theoretical Analysis cluster_experimental Experimental Analysis cluster_ir Infrared Spectroscopy cluster_raman Raman Spectroscopy cluster_analysis Data Analysis and Assignment mol_structure Define Molecular Structure (e.g., D5h for ReF7) group_theory Group Theory Analysis (Determine Symmetry of Vibrational Modes) mol_structure->group_theory qm_calc Quantum Mechanical Calculations (e.g., DFT, Ab Initio) mol_structure->qm_calc activity Predict IR and Raman Activity group_theory->activity assign_modes Assign Vibrational Modes to Symmetry Species activity->assign_modes calc_freq Calculate Theoretical Frequencies and Intensities qm_calc->calc_freq compare_theory Compare Experimental Frequencies with Theoretical Calculations calc_freq->compare_theory sample_prep Sample Preparation (Synthesis and Handling of ReF7) ir_sample Matrix Isolation (Ar or Ne matrix at ~10K) sample_prep->ir_sample raman_sample Gas-Phase Cell sample_prep->raman_sample ir_acq FTIR Data Acquisition ir_sample->ir_acq ir_spectrum Obtain IR Spectrum ir_acq->ir_spectrum compare_spectra Compare Experimental IR and Raman Spectra ir_spectrum->compare_spectra raman_acq Raman Data Acquisition (Laser excitation) raman_sample->raman_acq raman_spectrum Obtain Raman Spectrum raman_acq->raman_spectrum raman_spectrum->compare_spectra compare_spectra->compare_theory compare_theory->assign_modes final_analysis Final Structural and Bonding Analysis assign_modes->final_analysis

Caption: Workflow for Vibrational Analysis of ReF₇.

Conclusion

The vibrational spectroscopy of this compound provides critical insights into its complex structure and dynamics. By employing specialized experimental techniques such as matrix isolation IR and gas-phase Raman spectroscopy, coupled with theoretical analysis based on group theory, a detailed understanding of its vibrational modes can be achieved. The data and protocols presented in this application note serve as a valuable resource for researchers and scientists working with this and other highly reactive inorganic compounds.

References

Application Notes and Protocols for the Study of Rhenium Heptafluoride (ReF7) Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium heptafluoride (ReF7) is a highly reactive inorganic compound and the only thermally stable metal heptafluoride.[1][2] Its reaction with water, or hydrolysis, is a rapid and exothermic process that yields perrhenic acid (HReO4) and hydrogen fluoride (B91410) (HF).[1][2] A thorough understanding of the kinetics and thermodynamics of this reaction is crucial for its safe handling, and for various applications in catalysis and materials science. This document provides detailed experimental protocols for studying the hydrolysis of ReF7, focusing on safety, apparatus setup, and analytical techniques for monitoring the reaction progress.

The overall hydrolysis reaction is:

ReF₇(g) + 4H₂O(l) → HReO₄(aq) + 7HF(aq)[1][2]

Due to the rapid nature of this reaction, specialized techniques are required to measure its kinetics accurately. A stopped-flow apparatus is an ideal instrument for studying such fast reactions, with a dead time on the order of milliseconds.[3][4]

Quantitative Data Summary

ParameterValueTechniqueReference
Reaction Order (with respect to ReF₇)0.5Gas Phase FTIR Spectroscopy[5] (Analogous UF₆ reaction)
Reaction Order (with respect to H₂O)2Gas Phase FTIR Spectroscopy[5] (Analogous UF₆ reaction)
Rate Constant (k)1.19 ± 0.22 Torr⁻³/² s⁻¹Gas Phase FTIR Spectroscopy[5] (Analogous UF₆ reaction)
Enthalpy of Hydrolysis (ΔH)Not availableCalorimetry-

Experimental Protocols

Safety Precautions

Extreme caution must be exercised when handling this compound and its hydrolysis products.

  • ReF₇: A highly corrosive and volatile solid with a low melting point (48.3 °C) and boiling point (73.7 °C).[1][2] It reacts violently with water.

  • Hydrogen Fluoride (HF): A highly toxic and corrosive gas and liquid. It can cause severe burns upon contact with skin, which may not be immediately painful. Inhalation can cause severe respiratory damage.

  • Personal Protective Equipment (PPE): A full-face respirator with an appropriate cartridge for acid gases and halogens, heavy-duty neoprene or butyl rubber gloves, a full-body chemical resistant suit, and safety goggles are mandatory. All work must be conducted in a certified fume hood with a scrubber system capable of neutralizing HF.

  • Emergency Preparedness: An eyewash station, safety shower, and a calcium gluconate gel or solution for treating HF burns must be readily accessible. All personnel must be trained in the specific hazards and emergency procedures for ReF₇ and HF.

Materials and Reagents
  • This compound (ReF₇), 99%+ purity

  • Deionized water, degassed

  • Nitrogen or Argon gas, ultra-high purity

  • Materials for Apparatus: Due to the highly corrosive nature of ReF₇ and HF, all wetted parts of the experimental setup must be constructed from resistant materials. Suitable materials include:

    • Stainless steel (e.g., 316L)[6]

    • Nickel and nickel alloys (containing ≥60% nickel, e.g., Monel®)[6]

    • Aluminum and aluminum alloys[6]

    • Polytetrafluoroethylene (PTFE) and other fully fluorinated polymers[6]

Experimental Setup: Stopped-Flow Kinetics

A stopped-flow spectrophotometer is used to study the rapid kinetics of the ReF₇ hydrolysis. The setup allows for the rapid mixing of two reactants and the immediate monitoring of the reaction progress via spectroscopic methods.

Diagram of the Stopped-Flow Experimental Workflow:

G cluster_prep Reactant Preparation cluster_mixing Rapid Mixing cluster_detection Detection cluster_stop Stopping ReF7_syr ReF₇ in Inert Solvent Syringe Mixer High-Efficiency Mixer ReF7_syr->Mixer Drive Ram H2O_syr Degassed Water Syringe H2O_syr->Mixer Obs_Cell Observation Cell Mixer->Obs_Cell FTIR FTIR Spectrometer Obs_Cell->FTIR IR Beam F_ISE Fluoride ISE Obs_Cell->F_ISE Electrode Interface Stop_Syr Stop Syringe Obs_Cell->Stop_Syr

Caption: Stopped-flow experimental workflow for ReF₇ hydrolysis.

Procedure:

  • Reactant Preparation:

    • Due to the high reactivity of ReF₇ with water, it is recommended to dissolve it in a dry, inert solvent for controlled delivery. Alternatively, for gas-phase studies, a stream of ReF₇ vapor can be mixed with a stream of water vapor. For this protocol, we will describe a liquid-phase experiment.

    • Prepare a solution of ReF₇ in a dry, inert solvent inside a glovebox with an inert atmosphere. The concentration should be chosen based on the desired reaction stoichiometry.

    • Load the ReF₇ solution into one of the drive syringes of the stopped-flow apparatus.

    • Load the second drive syringe with degassed, deionized water.

  • Mixing and Data Acquisition:

    • The drive ram of the stopped-flow instrument rapidly pushes the contents of both syringes into the high-efficiency mixer.[3][7]

    • The mixed solution flows into the observation cell.

    • The flow is abruptly stopped by the stop syringe, triggering the data acquisition system.[3][7]

  • Reaction Monitoring:

    • Fourier Transform Infrared (FTIR) Spectroscopy: An FTIR spectrometer can be coupled to the observation cell to monitor the disappearance of reactants and the appearance of products in real-time.[8][9][10] The characteristic vibrational frequencies of ReF₇, H₂O, HReO₄, and HF can be used for quantification.

    • Fluoride Ion-Selective Electrode (F-ISE): An F-ISE can be integrated into the system to measure the concentration of fluoride ions as they are produced.[11][12] This provides a direct measure of the reaction progress.

Experimental Setup: Calorimetry for Enthalpy of Reaction

A reaction calorimeter can be used to measure the heat evolved during the hydrolysis of ReF₇.

Diagram of the Calorimetry Experimental Workflow:

G cluster_calorimeter Reaction Calorimeter cluster_control Control and Measurement Reactor Sealed Reaction Vessel (e.g., Monel®) Stirrer Magnetic Stirrer Reactor->Stirrer Temp_Probe Temperature Probe Reactor->Temp_Probe Water_bath Constant Temperature Bath Reactor->Water_bath Heat Exchange Data_acq Data Acquisition System Temp_Probe->Data_acq ReF7_inlet ReF₇ Inlet ReF7_inlet->Reactor

Caption: Calorimetry setup for measuring the enthalpy of ReF₇ hydrolysis.

Procedure:

  • Calorimeter Setup:

    • A reaction calorimeter with a sealed vessel made of a corrosion-resistant material (e.g., Monel®) is required.

    • The calorimeter is placed in a constant temperature bath to ensure isothermal or isoperibolic conditions.

    • A known volume of degassed, deionized water is added to the reaction vessel and allowed to reach thermal equilibrium.

  • Reaction Initiation:

    • A small, known amount of ReF₇ is introduced into the reaction vessel through a sealed inlet. This can be done by breaking a sealed ampoule containing ReF₇ within the calorimeter.

  • Data Collection:

    • The temperature change of the water is monitored using a high-precision temperature probe.

    • The heat of reaction (q) can be calculated using the formula: q = C_cal * ΔT, where C_cal is the heat capacity of the calorimeter and ΔT is the change in temperature.

    • The enthalpy of hydrolysis (ΔH) can then be determined by dividing the heat of reaction by the number of moles of ReF₇ reacted.

Data Analysis and Interpretation

The data obtained from the stopped-flow and calorimetry experiments can be used to determine the rate law, rate constant, activation energy, and enthalpy of the ReF₇ hydrolysis reaction. This information is critical for understanding the reaction mechanism and for developing safe handling and processing procedures.

Conclusion

The study of ReF₇ hydrolysis requires specialized equipment and stringent safety protocols due to the highly reactive and corrosive nature of the compounds involved. The use of a stopped-flow apparatus coupled with FTIR spectroscopy and/or a fluoride ion-selective electrode provides a powerful method for elucidating the kinetics of this rapid reaction. Calorimetry experiments can provide valuable thermodynamic data. The protocols outlined in this document provide a framework for conducting these experiments safely and effectively, contributing to a deeper understanding of the fundamental chemistry of this compound.

References

Rhenium Heptafluoride as a Fluorinating Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium heptafluoride (ReF₇) is a highly reactive inorganic compound and the only thermally stable metal heptafluoride.[1][2] Its potent oxidizing and fluorinating capabilities make it a compound of interest in synthetic chemistry, particularly for the introduction of fluorine atoms into various molecules. Fluorine-containing compounds are of significant interest in the pharmaceutical and agrochemical industries due to the unique physicochemical properties that fluorine imparts, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[3]

This document provides an overview of the properties, synthesis, and safety considerations for this compound, along with a discussion of its potential applications as a fluorinating agent in research and development.

Physicochemical Properties of this compound

This compound is a yellow, volatile solid with a low melting point. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula ReF₇[4]
Molar Mass 319.20 g/mol [4]
Appearance Yellow crystalline solid[1][2]
Melting Point 48.3 °C[1][2]
Boiling Point 73.7 °C[1][2]
Density 4.3 g/cm³[1][2]
Solubility in Water Reacts violently (hydrolyzes)[1][2]

Synthesis of this compound

The primary method for the synthesis of this compound involves the direct fluorination of rhenium metal at elevated temperatures.

Experimental Protocol: Synthesis of this compound

Materials:

  • Rhenium (Re) metal powder

  • Fluorine (F₂) gas

  • High-pressure reaction vessel (e.g., Monel or nickel)

  • Heating apparatus with temperature control

  • Gas handling system for fluorine

Procedure:

  • Place a known quantity of rhenium metal powder into the high-pressure reaction vessel.

  • Evacuate the vessel to remove air and moisture.

  • Introduce fluorine gas into the vessel to the desired pressure.

  • Heat the reaction vessel to 400 °C.[1][2][5]

  • Maintain the reaction at this temperature and pressure for a sufficient time to ensure complete conversion. The reaction is as follows: 2 Re(s) + 7 F₂(g) → 2 ReF₇(g)[5]

  • After the reaction is complete, cool the vessel to room temperature.

  • The gaseous this compound can be collected by condensation in a cold trap.

Note: This synthesis is hazardous and should only be performed by trained personnel in a specialized laboratory equipped for handling fluorine gas. A mixture of rhenium (VI) fluoride (B91410) and rhenium (VII) fluoride may be formed, and carrying out the reaction under pressure at 400°C favors the formation of this compound.[5]

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment, preferably within a fume hood.

  • Corrosivity: It is highly corrosive and reacts violently with water.[1][2]

  • Toxicity: It is toxic upon inhalation and ingestion.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials, particularly water and organic compounds.

This compound as a Fluorinating Agent

While this compound is recognized as a powerful fluorinating agent, detailed experimental protocols for its application in the fluorination of organic substrates are not widely available in the reviewed literature. Its high reactivity suggests it can act as a source of electrophilic or radical fluorine, making it potentially useful for the fluorination of a variety of organic molecules.

Potential Applications in Organic Synthesis

Based on its chemical properties, potential applications for this compound as a fluorinating agent could include:

  • Fluorination of Unsaturated Bonds: Reaction with alkenes and alkynes to introduce fluorine atoms across the double or triple bond.

  • Fluorination of Aromatic Compounds: Direct fluorination of aromatic rings, although this is likely to be a highly exothermic and potentially unselective reaction.

  • Fluorination of Heterocycles: Introduction of fluorine into heterocyclic rings, which is a common strategy in drug discovery.

Challenges and Considerations

The high reactivity of this compound presents significant challenges for its use as a selective fluorinating agent in organic synthesis:

  • Lack of Selectivity: Its powerful oxidizing nature may lead to over-fluorination or degradation of complex organic molecules.

  • Harsh Reaction Conditions: The conditions required for fluorination may not be compatible with sensitive functional groups present in many pharmaceutical intermediates.

  • Safety Concerns: The hazardous nature of the reagent and its reaction byproducts (such as HF) requires specialized equipment and handling procedures.

Due to these challenges, other more selective and safer fluorinating agents, such as those based on N-F compounds (e.g., Selectfluor®), are more commonly employed in modern organic synthesis and drug development.

Reaction Workflow and Logic

The following diagram illustrates a generalized workflow for the synthesis and potential application of this compound as a fluorinating agent.

G Workflow for Synthesis and Application of ReF7 cluster_synthesis Synthesis of ReF7 cluster_application Potential Application as a Fluorinating Agent cluster_analysis Analysis and Purification Re Rhenium Metal (Re) Reactor High-Pressure Reactor (400 °C, Pressure) Re->Reactor F2 Fluorine Gas (F2) F2->Reactor ReF7_product This compound (ReF7) Reactor->ReF7_product Reaction_Vessel Reaction Vessel (Inert Atmosphere) ReF7_product->Reaction_Vessel Fluorinating Agent Organic_Substrate Organic Substrate (e.g., Alkene, Aromatic) Organic_Substrate->Reaction_Vessel Fluorinated_Product Fluorinated Organic Product Reaction_Vessel->Fluorinated_Product Byproducts Byproducts (e.g., HF, ReFx) Reaction_Vessel->Byproducts Purification Purification (e.g., Chromatography) Fluorinated_Product->Purification Analysis Spectroscopic Analysis (NMR, MS) Purification->Analysis Final_Product Pure Fluorinated Product Analysis->Final_Product

Caption: Generalized workflow for the synthesis of ReF₇ and its potential use as a fluorinating agent.

Conclusion

References

Application Notes and Protocols for the Reaction of Rhenium Heptafluoride with Fluoride Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the reaction of Rhenium Heptafluoride (ReF₇) with fluoride (B91410) donors to synthesize salts of the octafluoridorhenate(VII) anion, [ReF₈]⁻. ReF₇ is a potent Lewis acid that readily reacts with sources of fluoride ions to form the stable [ReF₈]⁻ anion. This reaction is fundamental in the exploration of high-coordination number rhenium compounds and has applications in catalysis and materials science. The protocols provided herein detail the synthesis using cesium fluoride (CsF) and potassium fluoride (KF) as representative fluoride donors in anhydrous hydrogen fluoride (aHF), a common solvent for high-valent metal fluorides. Safety precautions for handling the highly reactive and corrosive ReF₇ and aHF are also outlined.

Introduction

This compound (ReF₇) is a unique and highly reactive metal fluoride. Its ability to act as a strong Lewis acid allows it to accept a fluoride ion (F⁻) from a suitable donor, leading to the formation of the eight-coordinate octafluoridorhenate(VII) anion, [ReF₈]⁻. This anion is of significant interest due to its unusual coordination number and its potential use in the development of new materials and catalytic systems.

The general reaction can be represented as:

ReF₇ + M⁺F⁻ → M⁺[ReF₈]⁻

Where M⁺ is a cation from the fluoride donor, such as Cs⁺ or K⁺.

These reactions are typically carried out in a solvent that can facilitate the ionization of the fluoride donor and is resistant to the strong oxidizing and fluorinating power of ReF₇. Anhydrous hydrogen fluoride (aHF) is the solvent of choice for these syntheses due to its ability to dissolve ionic fluorides and its inertness towards ReF₇.

This document provides detailed protocols for the synthesis of Cs[ReF₈] and K[ReF₈], including reactant quantities, reaction conditions, and product characterization data.

Safety Precautions

Extreme caution must be exercised when handling this compound and anhydrous Hydrogen Fluoride. These materials are highly corrosive, toxic, and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

  • Personal Protective Equipment (PPE):

    • Full-face shield and chemical safety goggles.

    • Heavy-duty neoprene or butyl rubber gloves.

    • Fluoride-resistant apron or lab coat.

    • Closed-toe shoes.

    • A calibrated personal HF gas detector should be worn if available.

  • Handling of this compound (ReF₇):

    • ReF₇ is extremely sensitive to moisture and will hydrolyze rapidly to form highly corrosive and toxic hydrogen fluoride (HF) and perrhenic acid.

    • All glassware and reaction vessels must be scrupulously dried and handled under an inert atmosphere (e.g., dry nitrogen or argon).

    • In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention. Apply calcium gluconate gel to the affected area.

    • In case of inhalation, move the individual to fresh air immediately and seek urgent medical attention.

  • Handling of Anhydrous Hydrogen Fluoride (aHF):

    • aHF is a highly corrosive and toxic gas that is typically handled as a liquefied gas under pressure. It can cause severe burns to the skin, eyes, and respiratory tract, and systemic toxicity upon absorption.

    • Work with aHF must be conducted in a specialized fume hood designed for handling highly corrosive gases.

    • AHF reacts with glass and other silica-containing materials. Use reaction vessels and tubing made of HF-resistant materials such as polytetrafluoroethylene (PTFE), fluorinated ethylene (B1197577) propylene (B89431) (FEP), or certain metal alloys (e.g., Monel, nickel).

    • In the event of an aHF leak, evacuate the area immediately.

    • Always have a calcium gluconate antidote kit readily available when working with aHF.

Experimental Protocols

Synthesis of Cesium Octafluoridorhenate(VII), Cs[ReF₈]

Materials:

  • This compound (ReF₇)

  • Cesium Fluoride (CsF), dried under vacuum at 150 °C for 24 hours.

  • Anhydrous Hydrogen Fluoride (aHF)

Equipment:

  • PTFE or FEP reaction vessel equipped with a magnetic stir bar and a gas inlet/outlet.

  • A vacuum line for handling aHF and other volatile materials.

  • Low-temperature bath (e.g., dry ice/acetone slush).

  • Schlenk line for inert atmosphere manipulations.

Procedure:

  • In a dry glovebox or under a stream of dry nitrogen, add dried Cesium Fluoride (CsF) to the PTFE/FEP reaction vessel.

  • Attach the reaction vessel to a vacuum line and cool it to -78 °C using a dry ice/acetone bath.

  • Condense a known amount of this compound (ReF₇) into the reaction vessel. A slight molar excess of CsF (e.g., 1.1 equivalents) is recommended to ensure complete reaction of the ReF₇.

  • Condense anhydrous Hydrogen Fluoride (aHF) into the reaction vessel to serve as the solvent. The amount of aHF should be sufficient to dissolve the reactants and facilitate stirring.

  • Allow the reaction mixture to slowly warm to room temperature while stirring. The reaction is typically complete within a few hours.

  • Once the reaction is complete, slowly remove the aHF solvent under a stream of dry nitrogen or by vacuum distillation at low temperature.

  • The resulting solid product, Cesium Octafluoridorhenate(VII) (Cs[ReF₈]), should be dried under vacuum to remove any residual solvent.

  • Handle and store the final product under an inert atmosphere due to its hygroscopic nature.

Synthesis of Potassium Octafluoridorhenate(VII), K[ReF₈]

Materials:

  • This compound (ReF₇)

  • Potassium Fluoride (KF), dried under vacuum at 150 °C for 24 hours.

  • Anhydrous Hydrogen Fluoride (aHF)

Equipment:

  • Same as for the synthesis of Cs[ReF₈].

Procedure:

  • The procedure is analogous to the synthesis of Cs[ReF₈].

  • In a dry glovebox or under an inert atmosphere, add dried Potassium Fluoride (KF) to the PTFE/FEP reaction vessel.

  • Cool the vessel to -78 °C and condense a known amount of this compound (ReF₇). A slight molar excess of KF (e.g., 1.1 equivalents) is recommended.

  • Condense anhydrous Hydrogen Fluoride (aHF) into the reaction vessel.

  • Allow the mixture to slowly warm to room temperature with stirring.

  • After the reaction is complete, remove the aHF solvent under a stream of dry nitrogen or by vacuum distillation.

  • Dry the resulting solid product, Potassium Octafluoridorhenate(VII) (K[ReF₈]), under vacuum.

  • Store the final product under an inert atmosphere.

Data Presentation

Table 1: Reaction Parameters
ParameterCs[ReF₈] SynthesisK[ReF₈] Synthesis
Fluoride Donor Cesium Fluoride (CsF)Potassium Fluoride (KF)
Stoichiometry (Donor:ReF₇) ~1.1 : 1~1.1 : 1
Solvent Anhydrous Hydrogen Fluoride (aHF)Anhydrous Hydrogen Fluoride (aHF)
Reaction Temperature -78 °C to Room Temperature-78 °C to Room Temperature
Reaction Time 2 - 4 hours2 - 4 hours
Product Yield QuantitativeQuantitative
Table 2: Spectroscopic Data for the [ReF₈]⁻ Anion
Spectroscopic TechniqueWavenumber (cm⁻¹)Assignment
Raman Spectroscopy ~690ν₁ (A₁g) - Re-F symmetric stretch
~595ν₂ (E_g) - Re-F stretch
~250ν₅ (F₂g) - F-Re-F deformation
Infrared Spectroscopy ~630ν₃ (F₁u) - Re-F antisymmetric stretch

Note: The exact peak positions may vary slightly depending on the cation and the physical state of the sample (solid-state vs. solution).

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation prep_reagents Dry Fluoride Donor (CsF or KF) add_donor Add Fluoride Donor to Vessel prep_reagents->add_donor prep_vessel Prepare Inert Atmosphere Reaction Vessel prep_vessel->add_donor cool_vessel Cool Vessel to -78 °C add_donor->cool_vessel add_ref7 Condense ReF₇ cool_vessel->add_ref7 add_ahf Condense aHF (Solvent) add_ref7->add_ahf react Warm to Room Temperature with Stirring add_ahf->react remove_solvent Remove aHF via Distillation/N₂ Stream react->remove_solvent dry_product Dry Product Under Vacuum remove_solvent->dry_product store_product Store Product Under Inert Atmosphere dry_product->store_product

Caption: Experimental workflow for the synthesis of M[ReF₈].

Logical Relationship of Reaction

reaction_pathway ReF7 ReF₇ (Lewis Acid) product M⁺[ReF₈]⁻ (Octafluoridorhenate(VII) Salt) ReF7->product Accepts F⁻ F_donor M⁺F⁻ (Fluoride Donor) F_donor->product Donates F⁻ solvent Anhydrous HF (Solvent) solvent->ReF7 solvent->F_donor

Caption: Reaction of ReF₇ with a fluoride donor.

Application Notes and Protocols: Rhenium Heptafluoride in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of Rhenium Heptafluoride (ReF₇) in materials science, focusing on its role as a precursor in chemical vapor deposition (CVD) for thin films and coatings, in the synthesis of advanced alloys, and as a component in catalytic and etching processes. Detailed protocols, derived from established methodologies for similar compounds, are provided as a starting point for experimental design.

Overview of this compound

This compound is a highly reactive, volatile inorganic compound. Its utility in materials science stems from its ability to serve as a gaseous source of rhenium for various deposition and synthesis techniques. The high oxidation state of rhenium in ReF₇ and its reactivity make it a candidate for forming pure rhenium metal, alloys, and compounds.

Physical and Chemical Properties:

PropertyValue
Molecular FormulaReF₇
Molar Mass319.20 g/mol
AppearanceYellow solid
Melting Point48.3 °C
Boiling Point73.7 °C
Key FeatureHighest fluoride (B91410) of rhenium

Application: Chemical Vapor Deposition (CVD) of Rhenium Coatings

Rhenium coatings are prized for their high melting point, excellent wear resistance, and stability in harsh chemical environments. ReF₇, due to its volatility, can be used as a precursor in CVD processes to deposit thin films of pure rhenium on various substrates. The process typically involves the reduction of the rhenium fluoride gas by a reducing agent, most commonly hydrogen.

Experimental Protocol: CVD of Rhenium Films from ReF₇

This protocol is adapted from established procedures for rhenium hexafluoride (ReF₆) and should be optimized for ReF₇.

Objective: To deposit a thin, uniform film of metallic rhenium onto a substrate via hydrogen reduction of this compound.

Materials and Equipment:

  • This compound (ReF₇) precursor

  • Substrate (e.g., graphite, molybdenum, tungsten)

  • High-purity hydrogen (H₂) gas

  • Inert carrier gas (e.g., Argon, Ar)

  • CVD reactor with a heated substrate stage and gas flow controllers

  • Precursor delivery system with temperature control

  • Vacuum pump and pressure control system

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the substrate to remove any surface contaminants. This may involve ultrasonic cleaning in solvents followed by a final rinse in deionized water and drying.

    • Mount the substrate onto the heater stage within the CVD reactor.

  • System Purge:

    • Evacuate the reactor to a base pressure of approximately 10⁻⁶ Torr to remove atmospheric contaminants.

    • Purge the system with an inert gas (Argon) for at least 30 minutes.

  • Deposition:

    • Heat the substrate to the desired deposition temperature (typically in the range of 300-600°C).

    • Heat the ReF₇ precursor to a controlled temperature to generate a stable vapor pressure. The low boiling point of ReF₇ (73.7°C) allows for gentle heating.

    • Introduce the ReF₇ vapor into the reactor using the inert carrier gas.

    • Introduce hydrogen gas into the reactor at a controlled flow rate. A high H₂:ReF₇ molar ratio is generally required to drive the reduction reaction.

    • Maintain a constant pressure within the reactor during deposition (typically in the range of 1-100 Torr).

    • The deposition time will determine the final film thickness.

  • Cool-down and Characterization:

    • After the desired deposition time, stop the flow of the precursor and hydrogen.

    • Cool the substrate to room temperature under an inert gas flow.

    • The deposited rhenium film can be characterized using techniques such as Scanning Electron Microscopy (SEM) for morphology, X-ray Diffraction (XRD) for crystal structure, and four-point probe for electrical resistivity.

Quantitative Data (Estimated, based on related processes):

ParameterTypical Range
Substrate Temperature300 - 600 °C
Precursor Temperature50 - 70 °C
H₂ Flow Rate100 - 500 sccm
Ar (carrier) Flow Rate10 - 50 sccm
Reactor Pressure1 - 100 Torr
Deposition Rate0.1 - 1 µm/hour

CVD Workflow Diagram

CVD_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition Substrate_Prep Substrate Cleaning and Mounting System_Purge Reactor Evacuation and Purging Substrate_Prep->System_Purge Heat_Substrate Heat Substrate System_Purge->Heat_Substrate Gas_Flow Introduce ReF₇, H₂, Ar Heat_Substrate->Gas_Flow Heat_Precursor Heat ReF₇ Precursor Heat_Precursor->Gas_Flow Deposition Maintain Temp & Pressure for Deposition Gas_Flow->Deposition Cool_Down Cool Down in Inert Gas Deposition->Cool_Down Characterization Film Characterization (SEM, XRD) Cool_Down->Characterization

Workflow for CVD of Rhenium from ReF₇.

Application: Synthesis of Rhenium-containing Alloys

Rhenium is a critical alloying element, particularly in nickel-based superalloys used in high-temperature applications such as jet engine turbine blades. While powder metallurgy is a common method for producing these alloys, CVD techniques using volatile precursors like ReF₇ can be employed to create rhenium-alloy coatings or to infiltrate porous preforms.

Experimental Protocol: Co-deposition of Rhenium-Tungsten Alloys

This protocol describes the co-deposition of a W-Re alloy coating, a common refractory alloy with enhanced ductility and high-temperature strength compared to pure tungsten.

Objective: To deposit a tungsten-rhenium alloy film by the simultaneous reduction of their respective fluoride precursors.

Materials and Equipment:

  • This compound (ReF₇)

  • Tungsten Hexafluoride (WF₆)

  • Substrate (e.g., graphite, copper)

  • High-purity hydrogen (H₂) gas

  • Inert carrier gas (e.g., Argon, Ar)

  • Dual-source CVD reactor with independent precursor delivery systems

  • Mass flow controllers for precise gas metering

Procedure:

  • Substrate Preparation and System Purge: Follow steps 1 and 2 from the pure rhenium CVD protocol.

  • Deposition:

    • Heat the substrate to the deposition temperature (typically 500-800°C for W-Re alloys).

    • Independently heat the ReF₇ and WF₆ precursors to achieve the desired vapor pressures.

    • Simultaneously introduce the ReF₇ and WF₆ vapors into the reactor using separate carrier gas lines. The relative flow rates of the two precursors will determine the alloy composition.

    • Introduce hydrogen gas as the reducing agent.

    • Maintain a constant reactor pressure during the co-deposition process.

  • Cool-down and Characterization: Follow step 4 from the pure rhenium CVD protocol. The alloy composition can be determined using Energy Dispersive X-ray Spectroscopy (EDS).

Quantitative Data (Estimated):

ParameterTypical Range
Substrate Temperature500 - 800 °C
ReF₇ Temperature50 - 70 °C
WF₆ TemperatureRoom Temperature (highly volatile)
H₂ Flow Rate200 - 1000 sccm
Total Pressure10 - 200 Torr
Resulting AlloyW-Re (composition dependent on precursor flow rates)

Logical Diagram for Alloy Deposition

Alloy_Deposition cluster_precursors Precursor Sources cluster_gases Reactant & Carrier Gases ReF7 ReF₇ Vapor CVD_Reactor CVD Reactor (Heated Substrate) ReF7->CVD_Reactor WF6 WF₆ Vapor WF6->CVD_Reactor H2 Hydrogen (H₂) H2->CVD_Reactor Ar Argon (Ar) Ar->CVD_Reactor WRe_Alloy W-Re Alloy Film CVD_Reactor->WRe_Alloy

Application Notes and Protocols for Growing Rhenium Nitride Films from Rhenium(I) Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the growth of rhenium nitride (ReN) thin films utilizing a novel class of volatile heteroleptic rhenium(I) carbonyl precursors. The methodologies described are based on vapor phase deposition techniques, offering a pathway to crystalline ReN films.

Introduction

Rhenium nitride (ReN) thin films are of increasing interest due to their potential applications in various fields, including hard coatings, catalysis, and advanced electronics, owing to their predicted superhardness and superconducting properties. Traditional growth methods often employ precursors with high oxidation state rhenium or halogenated compounds. This document focuses on an alternative approach using stable, volatile Re(I) carbonyl complexes, specifically of the type fac-[Re(I)(CO)₃(L)], where L is a chelating ligand. These precursors offer the advantage of having pre-existing Re-N bonds, which can facilitate the low-temperature formation of crystalline ReN.

Precursor Selection and Properties

The primary precursor discussed in these notes is a heteroleptic rhenium(I) compound, fac-[Re(I)(CO)₃(L)], where L is a ligand such as (N,N-(4,4,4-trifluorobut-1-en-3-on)-dimethyl propylene (B89431) diamine) (tfb-dmpda). These precursors are designed to have high stability and volatility, crucial properties for successful chemical vapor deposition (CVD).

Key Features of fac-[Re(I)(CO)₃(L)] Precursors:

  • High Volatility: Enables efficient transport to the substrate in the vapor phase.

  • Thermal Stability: The molecular framework is rigid and stable in the solid-state, as confirmed by thermogravimetric analysis.

  • Pre-existing Re-N Bonds: The presence of Re-N bonds in the precursor molecule is believed to facilitate the formation of the rhenium nitride phase at lower temperatures.[1]

  • Facial Geometry: The three carbonyl groups are arranged in a facial geometry around the rhenium center.

Experimental Protocols

The following protocol outlines a general procedure for the growth of polycrystalline rhenium nitride films via vapor phase deposition using fac-[Re(I)(CO)₃(L)] precursors.

Chemical Vapor Deposition (CVD) of Rhenium Nitride

This protocol is based on the vapor phase deposition of fac-[Re(I)(CO)₃(tfb-dmpda)].

Materials and Equipment:

  • fac-[Re(I)(CO)₃(tfb-dmpda)] precursor

  • Substrates (e.g., silicon wafers)

  • Horizontal hot-wall CVD reactor

  • Schlenk line for inert gas handling

  • Vacuum pump

  • Temperature controllers

  • Mass flow controllers for carrier gas (e.g., Argon)

Protocol:

  • Substrate Preparation:

    • Clean the substrates ultrasonically in a sequence of acetone, isopropanol, and deionized water.

    • Dry the substrates with a stream of dry nitrogen gas.

    • Place the substrates in the center of the CVD reactor.

  • Precursor Handling and Loading:

    • Handle the fac-[Re(I)(CO)₃(tfb-dmpda)] precursor in an inert atmosphere (glovebox or Schlenk line) to prevent contamination.

    • Load the precursor into a suitable container (e.g., a bubbler or a crucible) and place it in the heating zone of the CVD system.

  • Deposition Process:

    • Evacuate the reactor to a base pressure of approximately 10⁻³ mbar.

    • Heat the substrate to the desired deposition temperature of 600 °C.[1]

    • Heat the precursor to a temperature that ensures sufficient vapor pressure for transport.

    • Introduce a carrier gas (e.g., Argon) at a controlled flow rate to transport the precursor vapor to the substrate.

    • Maintain the deposition conditions for the desired duration to achieve the target film thickness.

  • Post-Deposition:

    • After the deposition is complete, turn off the precursor heating and carrier gas flow.

    • Cool down the reactor to room temperature under a continuous flow of inert gas.

    • Remove the coated substrates from the reactor for characterization.

Data Presentation

The following table summarizes the key experimental parameters and resulting film properties for the growth of ReN films from fac-[Re(I)(CO)₃(L)] precursors, as derived from available literature.

ParameterValueReference
Precursor fac-[Re(I)(CO)₃(L)] (L = tfb-dmpda)[1]
Deposition Method Vapor Phase Deposition (CVD)[1]
Substrate Temperature 600 °C[1]
Resulting Film Polycrystalline Rhenium Nitride (ReN)[1]
Film Orientation Preferential growth along <100> with external magnetic field[1]

Visualizations

Experimental Workflow for CVD of Rhenium Nitride

The following diagram illustrates the key steps in the chemical vapor deposition process for growing rhenium nitride films from a Re(I) precursor.

CVD_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition cluster_char Characterization sub_prep Substrate Cleaning pre_load Precursor Loading (Inert Atm.) evac Reactor Evacuation pre_load->evac sub_heat Substrate Heating (600 °C) evac->sub_heat pre_heat Precursor Heating sub_heat->pre_heat carrier_gas Carrier Gas Flow pre_heat->carrier_gas deposition Film Growth carrier_gas->deposition cool_down Cool Down (Inert Atm.) deposition->cool_down removal Sample Removal cool_down->removal xrd XRD removal->xrd xps XPS removal->xps sem_tem SEM/TEM removal->sem_tem

CVD Experimental Workflow
Logical Relationship of Precursor Properties to Film Growth

This diagram illustrates the logical flow from precursor design to the successful growth of rhenium nitride films.

Precursor_Logic cluster_precursor Precursor Properties cluster_process Deposition Process cluster_film Resulting Film volatility High Volatility transport Vapor Phase Transport volatility->transport stability Thermal Stability decomposition Controlled Decomposition stability->decomposition re_n_bond Pre-existing Re-N Bond re_n_bond->decomposition ren_film Crystalline ReN Film transport->ren_film decomposition->ren_film

References

Troubleshooting & Optimization

Rhenium Heptafluoride Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhenium Heptafluoride (ReF₇).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

IssuePossible Cause(s)Recommended Action(s)
Low yield of purified ReF₇ after synthesis and initial purification. - Incomplete reaction during synthesis.- Loss of volatile ReF₇ during handling.- Inefficient separation from byproducts.- Ensure the reaction of rhenium metal with fluorine gas is carried out at the recommended temperature of 400°C.[1] - Use a well-sealed apparatus to prevent the escape of gaseous ReF₇.- Optimize the purification method (fractional distillation or sublimation) to ensure a good separation from lower boiling point impurities like ReF₆.
Purified ReF₇ is a pale yellow liquid or solid with a low melting point. - The presence of Rhenium Hexafluoride (ReF₆) as an impurity. ReF₆ is a pale yellow liquid or crystal with a melting point of 18.5°C.- Perform fractional distillation to separate ReF₇ (boiling point: 73.72°C) from the more volatile ReF₆ (boiling point: 33.7°C).[2] A fractionating column with multiple theoretical plates is recommended for efficient separation.
The purified ReF₇ appears cloudy or contains white solid particles. - Contamination with Rhenium oxyfluorides (e.g., ReOF₅, ReO₂F₃) due to reaction with moisture.- Hydrolysis of ReF₇ upon exposure to air.- Handle ReF₇ under an inert and dry atmosphere (e.g., in a glovebox or using a Schlenk line).- Ensure all glassware and equipment are scrupulously dried before use.- Purification can be attempted by vacuum sublimation, as oxyfluorides are generally less volatile than ReF₇.
During fractional distillation, the temperature does not stabilize at the boiling point of ReF₇. - The presence of multiple impurities with close boiling points.- Inefficient fractionating column.- Use a longer or more efficient fractionating column (e.g., a Vigreux column or a packed column) to improve separation.[3]- Perform a preliminary purification step, such as a simple distillation, to remove the bulk of lower or higher boiling impurities before the final fractional distillation.
Sublimation of ReF₇ is slow or incomplete. - The temperature is too low.- The vacuum is not sufficient.- Gradually increase the temperature of the sublimation apparatus, but do not exceed the decomposition temperature of ReF₇.- Ensure a good vacuum is maintained throughout the process to lower the sublimation temperature.
The gas chromatogram of the purified ReF₇ shows multiple peaks. - Incomplete purification.- Decomposition of ReF₇ in the GC instrument.- Repurify the sample using fractional distillation or sublimation.- For GC analysis of reactive fluorides, use a passivated system and a column suitable for corrosive gases. A thermal conductivity detector (TCD) is often preferred over a flame ionization detector (FID) for inorganic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound?

A1: Both fractional distillation and vacuum sublimation are effective methods for purifying ReF₇. The choice of method depends on the nature and quantity of the impurities.

  • Fractional distillation is particularly effective for separating ReF₇ from more volatile impurities like Rhenium Hexafluoride (ReF₆).[3]

  • Vacuum sublimation is excellent for removing non-volatile impurities such as unreacted rhenium metal or less volatile rhenium oxyfluorides.

Q2: What are the primary impurities found in crude this compound?

A2: The primary impurities depend on the synthesis method. When prepared by direct fluorination of rhenium metal, the common impurities are:

  • Unreacted Rhenium Metal: A non-volatile solid.

  • Lower Rhenium Fluorides: Primarily Rhenium Hexafluoride (ReF₆), which is more volatile than ReF₇.[2]

  • Rhenium Oxyfluorides: Formed from the reaction of ReF₇ with moisture or oxygen. These are typically less volatile than ReF₇.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: The key physical properties are summarized in the table below.

PropertyValue
Appearance Bright yellow crystalline solid[2][4]
Melting Point 48.3 °C[2][4]
Boiling Point 73.72 °C[1]
Molar Mass 319.196 g/mol [1]
Solubility in water Reacts[1]

Q4: What safety precautions should be taken when handling this compound?

A4: this compound is a corrosive and moisture-sensitive compound. It is crucial to handle it with extreme care in a well-ventilated fume hood or a glovebox.[5]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., neoprene or butyl rubber), safety goggles, a face shield, and a lab coat.[5]

  • Handling: Always handle ReF₇ under an inert and dry atmosphere to prevent hydrolysis. Use equipment made of compatible materials such as stainless steel, nickel, or Teflon®. Avoid contact with glass, as it can be etched by the hydrolysis product, hydrogen fluoride.

  • Spills: In case of a spill, neutralize with a suitable absorbent material like sodium bicarbonate or calcium carbonate, and dispose of it as hazardous waste.

Experimental Protocols

Fractional Distillation of this compound

This protocol describes the purification of crude ReF₇ containing volatile impurities like ReF₆.

Materials:

  • Crude this compound

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation flask

  • Condenser

  • Receiving flask

  • Heating mantle

  • Thermometer

  • Inert gas supply (e.g., Argon or Nitrogen)

  • Schlenk line or glovebox

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood or glovebox. Ensure all glassware is thoroughly dried. The apparatus should be connected to a Schlenk line to maintain an inert atmosphere.

  • Charging the Flask: Transfer the crude ReF₇ to the distillation flask under an inert atmosphere.

  • Distillation:

    • Begin heating the distillation flask gently with the heating mantle.

    • The more volatile ReF₆ will begin to distill first. The temperature at the head of the column will be close to the boiling point of ReF₆ (33.7°C). Collect this fraction in a separate receiving flask.

    • As the ReF₆ is removed, the temperature will rise.

    • When the temperature at the head of the column stabilizes at the boiling point of ReF₇ (73.72°C), change the receiving flask to collect the purified product.[1][2]

    • Continue distillation until only a small amount of residue remains in the distillation flask.

  • Shutdown: Turn off the heating mantle and allow the apparatus to cool to room temperature under the inert atmosphere.

  • Product Handling: Transfer the purified, solid ReF₇ in the receiving flask to a suitable storage container under an inert atmosphere.

Vacuum Sublimation of this compound

This protocol is suitable for removing non-volatile impurities from crude ReF₇.

Materials:

  • Crude this compound

  • Sublimation apparatus (with a cold finger)

  • Vacuum pump

  • Heating mantle or oil bath

  • Inert gas supply

Procedure:

  • Apparatus Setup: Assemble the sublimation apparatus and ensure it is clean and dry.

  • Loading the Sample: Place the crude ReF₇ at the bottom of the sublimation apparatus under an inert atmosphere.

  • Sublimation:

    • Connect the apparatus to a high-vacuum line and evacuate the system.

    • Once a good vacuum is achieved, begin to cool the cold finger with a coolant (e.g., cold water or a dry ice/acetone slush).

    • Gently heat the bottom of the sublimation apparatus using a heating mantle or oil bath. The temperature should be high enough to sublime the ReF₇ but below its melting point to avoid melting the solid. A temperature range of 30-40°C under high vacuum is a good starting point.

    • The purified ReF₇ will sublime and deposit as crystals on the cold finger.

  • Completion: Continue the sublimation until no more solid is observed subliming.

  • Shutdown: Turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.

  • Product Collection: Carefully vent the apparatus with an inert gas. Scrape the purified ReF₇ crystals from the cold finger into a pre-weighed, dry storage container under an inert atmosphere.

Visualizations

Rhenium_Heptafluoride_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification synthesis Direct Fluorination of Rhenium Metal crude_ReF7 Crude ReF₇ (contains Re, ReF₆, Re-Oxyfluorides) synthesis->crude_ReF7 frac_dist Fractional Distillation crude_ReF7->frac_dist Removes ReF₆ sublimation Vacuum Sublimation crude_ReF7->sublimation Removes Re, Re-Oxyfluorides pure_ReF7 Purified ReF₇ frac_dist->pure_ReF7 sublimation->pure_ReF7

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Purification start Start Purification Issue impurity_type What is the nature of the impurity? start->impurity_type volatile_impurity More Volatile Impurity (e.g., ReF₆) impurity_type->volatile_impurity Volatile nonvolatile_impurity Non-Volatile/Less Volatile Impurity (e.g., Re, Re-Oxyfluorides) impurity_type->nonvolatile_impurity Non-Volatile fractional_distillation Action: Perform Fractional Distillation volatile_impurity->fractional_distillation vacuum_sublimation Action: Perform Vacuum Sublimation nonvolatile_impurity->vacuum_sublimation check_purity Check Purity (e.g., GC, m.p.) fractional_distillation->check_purity vacuum_sublimation->check_purity success Purification Successful check_purity->success Pure repeat_purification Repeat Purification or Use Alternative Method check_purity->repeat_purification Not Pure repeat_purification->impurity_type

Caption: Decision tree for troubleshooting this compound purification issues.

References

Technical Support Center: Synthesis of Pure Rhenium Heptafluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pure Rhenium Heptafluoride (ReF₇).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

  • Question: My reaction is resulting in a low yield of the desired ReF₇. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in the synthesis of ReF₇ are commonly due to several factors related to reaction conditions and reactant purity. Here is a breakdown of potential causes and their solutions:

    Potential CauseRecommended Solution
    Suboptimal Reaction Temperature The direct fluorination of rhenium metal is typically conducted at 400 °C.[1][2] A temperature that is too low will result in a slow reaction rate, while a temperature that is too high may favor the formation of the lower fluoride, ReF₆. It is crucial to maintain a stable and uniform temperature in the reaction zone.
    Incomplete Fluorination Insufficient fluorine gas (F₂) flow or a short reaction time can lead to incomplete conversion of the rhenium metal. Ensure a steady and sufficient flow of fluorine gas and consider extending the reaction time to ensure all the rhenium has reacted.
    Formation of Rhenium Hexafluoride (ReF₆) ReF₆ is a common byproduct in the synthesis of ReF₇. The ratio of ReF₇ to ReF₆ can be influenced by the reaction conditions. Operating at a controlled temperature of 400 °C and ensuring a sufficient excess of fluorine can help to maximize the formation of ReF₇.[2]
    Impure Reactants The presence of impurities in the rhenium metal or the fluorine gas can lead to side reactions and reduce the yield of ReF₇. Use high-purity rhenium powder or sponge and ensure the fluorine gas is free from contaminants like moisture.

Issue 2: Contamination of the Product with Rhenium Hexafluoride (ReF₆)

  • Question: My final product is a mixture of ReF₇ and ReF₆. How can I effectively separate these two compounds?

  • Answer: The presence of Rhenium Hexafluoride (ReF₆) is the most common purity challenge in the synthesis of ReF₇. Fortunately, their significantly different boiling points allow for effective separation.

    Physical PropertyThis compound (ReF₇)Rhenium Hexafluoride (ReF₆)
    Boiling Point 73.7 °C33.7 °C
    Melting Point 48.3 °C18.5 °C

    The most effective method for separating ReF₇ and ReF₆ is fractional distillation or fractional condensation . By carefully controlling the temperature of the collection vessel, you can selectively condense the higher-boiling ReF₇ while allowing the more volatile ReF₆ to pass through.

Issue 3: Formation of Rhenium Oxyfluorides

  • Question: I have observed the formation of a white solid in my product, which I suspect to be a rhenium oxyfluoride. How can I prevent this?

  • Answer: Rhenium fluorides are extremely sensitive to moisture and will readily hydrolyze to form rhenium oxyfluorides (e.g., ReOF₅, ReO₂F₃) and eventually perrhenic acid (HReO₄).[1][2] The formation of these impurities can be prevented by strictly adhering to anhydrous reaction and handling conditions.

    • Thoroughly dry all components of the reaction apparatus before use. This includes the reactor, tubing, and collection vessels.

    • Use high-purity, anhydrous fluorine gas. If the fluorine source may contain traces of moisture, it should be passed through a drying agent.

    • Handle the final product in a dry, inert atmosphere , such as a glovebox, to prevent hydrolysis upon exposure to air.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended experimental setup for the synthesis of this compound?

    • A1: A typical setup involves a flow system where fluorine gas is passed over heated rhenium metal in a reactor tube made of a fluorine-resistant material like nickel or Monel. The volatile product is then carried by the gas stream to a series of cold traps for collection and purification.

  • Q2: What are the key safety precautions to consider when working with this compound and fluorine gas?

    • A2: Both fluorine gas and this compound are highly corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, a lab coat, and a face shield, must be worn. The apparatus should be carefully leak-tested before introducing fluorine. It is also crucial to have a proper system for scrubbing or neutralizing the unreacted fluorine gas.

  • Q3: How should I store pure this compound?

    • A3: Pure ReF₇ should be stored in a tightly sealed container made of a fluorine-resistant material (e.g., nickel, Monel, or certain fluoropolymers) under a dry, inert atmosphere to prevent hydrolysis. It is a solid at room temperature and should be stored in a cool, dry place.

  • Q4: What are the expected physical properties of pure this compound?

    • A4: Pure this compound is a bright yellow crystalline solid at room temperature.[3] It has a melting point of 48.3 °C and a boiling point of 73.7 °C.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and properties of this compound.

ParameterValueNotes
Reaction Temperature 400 °COptimal for maximizing ReF₇ formation.[1][2]
ReF₇ Melting Point 48.3 °C[4]
ReF₇ Boiling Point 73.7 °C[4]
ReF₆ Melting Point 18.5 °C
ReF₆ Boiling Point 33.7 °C
ReF₇ Density 4.3 g/cm³[3]

Experimental Protocols

1. Synthesis of this compound

This protocol describes the direct fluorination of rhenium metal.

Materials:

  • High-purity rhenium metal powder or sponge

  • High-purity fluorine gas

  • Inert gas (e.g., Nitrogen or Argon) for purging

Apparatus:

  • Fluorine gas cylinder with a suitable regulator

  • Mass flow controller for fluorine gas

  • Reactor tube made of nickel or Monel

  • Tube furnace capable of reaching and maintaining 400 °C

  • A series of cold traps (U-tubes) for product collection and purification

  • Dewar flasks for cooling the traps (e.g., with dry ice/acetone or liquid nitrogen)

  • Gas scrubbing system to neutralize unreacted fluorine

Procedure:

  • Assemble the reaction apparatus in a fume hood. Ensure all connections are secure and leak-tight.

  • Place a known amount of rhenium metal in the center of the reactor tube.

  • Purge the entire system with an inert gas to remove any air and moisture.

  • Heat the reactor to 400 °C using the tube furnace.

  • Once the temperature is stable, slowly introduce fluorine gas into the reactor at a controlled flow rate.

  • The volatile rhenium fluorides will be carried out of the reactor by the gas stream.

  • Collect the product in the first cold trap, which should be maintained at a temperature low enough to condense both ReF₇ and ReF₆ (e.g., -78 °C with a dry ice/acetone bath).

  • Continue the reaction until all the rhenium metal has been consumed.

  • Stop the fluorine flow and purge the system with an inert gas while the reactor cools down.

2. Purification of this compound by Fractional Condensation

This protocol describes the separation of ReF₇ from the more volatile ReF₆.

Procedure:

  • After the synthesis, isolate the cold trap containing the mixture of rhenium fluorides.

  • Connect the trap to a vacuum line and a series of two clean collection traps.

  • Allow the first trap (containing the crude product) to slowly warm up to room temperature.

  • Maintain the second trap at a temperature between the boiling points of ReF₆ and ReF₇ (e.g., 0 °C with an ice bath). At this temperature, ReF₇ will condense while ReF₆ will pass through.

  • Maintain the third trap at a very low temperature (e.g., -196 °C with liquid nitrogen) to collect the more volatile ReF₆.

  • Once the separation is complete, the pure, solid ReF₇ can be recovered from the second trap in a dry, inert atmosphere.

Visualizations

Synthesis_Workflow Experimental Workflow for Pure ReF7 Synthesis cluster_synthesis Synthesis Stage cluster_purification Purification Stage Setup 1. Assemble & Leak-Test Reactor Purge 2. Purge with Inert Gas Setup->Purge Heat 3. Heat Rhenium to 400°C Purge->Heat Fluorinate 4. Introduce Fluorine Gas Heat->Fluorinate Collect_Crude 5. Collect Crude Product at -78°C Fluorinate->Collect_Crude Warm 6. Warm Crude Product Collect_Crude->Warm Transfer to Purification Setup Fractionate 7. Fractional Condensation Warm->Fractionate Collect_ReF7 8. Collect Pure ReF7 at 0°C Fractionate->Collect_ReF7 Higher Boiling Fraction Collect_ReF6 9. Collect ReF6 at -196°C Fractionate->Collect_ReF6 Lower Boiling Fraction

Caption: Experimental workflow for the synthesis and purification of pure ReF₇.

Troubleshooting_Guide Troubleshooting Guide for ReF7 Synthesis Start Low Yield or Impure Product? Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Start->Check_Purity Temp Check Reaction Temperature (Target: 400°C) Check_Yield->Temp Flow Check Fluorine Flow Rate & Duration Check_Yield->Flow Purity_Reactants Verify Purity of Re and F2 Check_Yield->Purity_Reactants Hydrolysis Check for Moisture Contamination Check_Purity->Hydrolysis Separation Optimize Fractional Distillation Check_Purity->Separation Solution1 Adjust Temperature Temp->Solution1 Solution2 Increase Flow/Time Flow->Solution2 Solution3 Use High-Purity Reactants Purity_Reactants->Solution3 Solution4 Ensure Anhydrous Conditions Hydrolysis->Solution4 Solution5 Refine Condensation Temperatures Separation->Solution5

Caption: Troubleshooting decision tree for challenges in ReF₇ synthesis.

References

Technical Support Center: Rhenium Heptafluoride (ReF₇) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Rhenium heptafluoride (ReF₇) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound (ReF₇)?

A1: The most common and direct method for synthesizing this compound is the direct fluorination of rhenium metal powder at elevated temperatures.[1][2] The overall reaction is:

2 Re + 7 F₂ → 2 ReF₇

Q2: What are the main challenges and potential side products in ReF₇ synthesis?

A2: A significant challenge in ReF₇ synthesis is preventing the formation of lower rhenium fluorides, primarily Rhenium hexafluoride (ReF₆).[3] The formation of ReF₆ versus ReF₇ is highly dependent on the reaction conditions, particularly the stoichiometry of the reactants and the reaction temperature. Inadequate control over these parameters can lead to a mixture of products and a reduced yield of the desired ReF₇.

Q3: What are the physical properties of ReF₇ that are important for its synthesis and purification?

A3: this compound is a yellow, low-melting solid with a melting point of 48.3 °C and a boiling point of 73.7 °C.[1][4] It is the only thermally stable metal heptafluoride.[1][2] Its volatility allows for purification by methods such as fractional distillation. It is also highly reactive with water and corrosive, necessitating careful handling in a dry, inert atmosphere.

Q4: What are the key safety precautions when working with fluorine gas and rhenium fluorides?

A4: Fluorine gas is a powerful oxidizing agent and is highly corrosive to all tissues.[5] All work with fluorine gas and rhenium fluorides should be conducted in a well-ventilated fume hood or a glove box.[6] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene is often recommended), safety goggles, a face shield, and a flame-resistant lab coat, must be worn.[6] All equipment should be scrupulously dried and passivated before use to prevent violent reactions.[6] A calcium gluconate gel should be readily available as a first aid measure for skin contact with fluoride (B91410) compounds.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low Yield of ReF₇ - Incomplete reaction of rhenium metal. - Formation of Rhenium hexafluoride (ReF₆) as a major byproduct. - Leaks in the reaction system. - Impure reactants (e.g., oxidized rhenium powder, impure fluorine gas).- Optimize Fluorine Flow Rate and Reaction Time: Ensure a sufficient and continuous flow of fluorine gas to favor the formation of the higher fluoride. The reaction time may need to be extended to ensure complete conversion of the rhenium metal. - Precise Temperature Control: Maintain the reaction temperature at the optimal level (around 400 °C).[1][2] Temperatures that are too low may result in incomplete reaction, while excessively high temperatures might favor the decomposition of ReF₇ or the formation of other byproducts. - System Integrity Check: Thoroughly check the reaction apparatus for any leaks, as this can lead to the loss of volatile products and the introduction of atmospheric moisture. - Reactant Purity: Use high-purity rhenium metal powder. If the powder has been exposed to air, it may have an oxide layer that can be removed by reduction with hydrogen gas at an elevated temperature before fluorination. Ensure the fluorine gas is of high purity and dry.
Product is a mixture of ReF₇ and ReF₆ - Insufficient fluorine to rhenium molar ratio during the reaction. - Non-uniform temperature distribution in the reactor.- Increase Fluorine Stoichiometry: Use a stoichiometric excess of fluorine gas to drive the reaction towards the formation of ReF₇. - Improve Reactor Design: Ensure uniform heating of the rhenium metal. A fluidized bed reactor or a well-designed tube furnace can help maintain a consistent temperature profile.
Product is contaminated with rhenium oxyfluorides - Presence of oxygen or moisture in the reaction system.- Thoroughly Dry the Apparatus: All components of the reaction setup must be rigorously dried before use. This can be achieved by heating under vacuum or purging with a dry, inert gas like nitrogen or argon. - Use Dry Fluorine Gas: Pass the fluorine gas through a drying agent (e.g., a cold trap) before it enters the reactor.
Difficulty in collecting the product - ReF₇ is volatile and can be lost if not properly condensed.- Efficient Cold Trapping: Use a series of cold traps cooled to progressively lower temperatures (e.g., 0 °C, -78 °C) to effectively condense the volatile ReF₇ product.

Experimental Protocols

Detailed Methodology for this compound Synthesis

This protocol describes the direct fluorination of rhenium metal to produce this compound.

Materials:

  • High-purity rhenium metal powder

  • High-purity fluorine gas

  • Dry, inert gas (e.g., nitrogen or argon) for purging

  • Nickel or Monel reaction tube

  • Tube furnace with temperature controller

  • Gas flow meters

  • Series of cold traps (U-tubes)

  • Dewar flasks

  • Cooling baths (e.g., ice-water, dry ice/acetone)

  • Vacuum pump

  • Appropriate safety equipment (fume hood, PPE)

Procedure:

  • System Preparation: Assemble the reaction apparatus in a fume hood. The setup consists of a gas inlet for fluorine and an inert gas, a reaction tube containing the rhenium powder placed inside a tube furnace, and a series of cold traps connected to the outlet of the reaction tube, followed by a vacuum pump. Ensure all connections are secure and leak-tight.

  • Drying and Purging: Place a known amount of rhenium powder in the reaction tube. Heat the entire apparatus under vacuum to remove any adsorbed moisture. Allow the system to cool and then purge with a dry, inert gas.

  • Reaction: Heat the tube furnace to 400 °C.[1][2] Once the temperature is stable, stop the inert gas flow and slowly introduce fluorine gas over the rhenium powder. The flow rate of fluorine should be carefully controlled to maintain a slight excess.

  • Product Collection: The volatile this compound product will be carried out of the reactor by the gas stream. It will condense in the cold traps. The first trap can be maintained at a temperature just below the melting point of ReF₇ (e.g., 0 to 20 °C) to selectively condense it, while more volatile byproducts like ReF₆ may pass to a colder trap.

  • Reaction Completion and Isolation: Continue the fluorination until all the rhenium metal has reacted. This can be monitored by observing the disappearance of the metal powder. Once the reaction is complete, stop the fluorine flow and purge the system with a dry, inert gas to remove any unreacted fluorine. The collected ReF₇ can then be isolated from the cold traps in an inert atmosphere.

Purification of this compound by Fractional Distillation

This protocol outlines the purification of ReF₇ from the more volatile ReF₆ by fractional distillation.

Principle: this compound has a boiling point of 73.7 °C, while Rhenium hexafluoride has a significantly lower boiling point of 33.7 °C.[1][7] This difference in boiling points allows for their separation by fractional distillation.[8]

Apparatus:

  • A distillation flask

  • A fractionating column (e.g., Vigreux column)

  • A condenser

  • A receiving flask

  • Heating mantle with a stirrer

  • Thermometer

  • Inert atmosphere setup (e.g., Schlenk line or glove box)

Procedure:

  • Setup: The distillation apparatus should be assembled in an inert atmosphere to prevent hydrolysis of the rhenium fluorides. The crude ReF₇/ReF₆ mixture is placed in the distillation flask.

  • Distillation: Gently heat the distillation flask. The more volatile ReF₆ will begin to vaporize first.

  • Fraction Collection: Carefully monitor the temperature at the top of the fractionating column. The temperature should initially hold steady at or near the boiling point of ReF₆ (33.7 °C) as it distills over and is collected in the receiving flask.

  • Separation: Once most of the ReF₆ has been removed, the temperature will begin to rise. The fraction collected during this temperature increase should be discarded.

  • Collection of Pure ReF₇: When the temperature stabilizes at the boiling point of ReF₇ (73.7 °C), change the receiving flask to collect the purified product.

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask. The collected ReF₇ should be stored in a tightly sealed container under an inert atmosphere.

Visualizations

Troubleshooting_Workflow start Low ReF₇ Yield check_reaction Check Reaction Parameters start->check_reaction check_byproducts Analyze for Byproducts (e.g., ReF₆) start->check_byproducts check_system Inspect System Integrity start->check_system check_reactants Verify Reactant Purity start->check_reactants temp Temperature Control (Target: 400°C) check_reaction->temp flow Fluorine Flow Rate (Ensure slight excess) check_reaction->flow time Reaction Time (Ensure completion) check_reaction->time purify_product Purify Product (Fractional Distillation) check_byproducts->purify_product leaks Check for Leaks check_system->leaks moisture Check for Moisture/Oxygen check_system->moisture re_purity Rhenium Purity (Pre-treat if oxidized) check_reactants->re_purity f2_purity Fluorine Purity (Use high-purity, dry gas) check_reactants->f2_purity solution_temp Adjust Temperature Controller temp->solution_temp solution_flow Optimize F₂ Flow Rate flow->solution_flow solution_time Increase Reaction Time time->solution_time solution_leaks Seal Leaks leaks->solution_leaks solution_moisture Dry System & Reactants moisture->solution_moisture solution_re Reduce Rhenium Powder re_purity->solution_re solution_f2 Purify/Dry Fluorine Gas f2_purity->solution_f2 solution_temp->check_reaction solution_flow->check_reaction solution_time->check_reaction solution_leaks->check_system solution_moisture->check_system solution_re->check_reactants solution_f2->check_reactants

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Synthesis_Parameters_Yield yield ReF₇ Yield temp Reaction Temperature yield->temp f2_ratio Fluorine:Rhenium Ratio yield->f2_ratio purity Reactant Purity yield->purity system_integrity System Integrity yield->system_integrity temp_effect Optimal at ~400°C. Too low: Incomplete reaction. Too high: Decomposition/Byproducts. temp->temp_effect ratio_effect Excess F₂ favors ReF₇. Deficient F₂ favors ReF₆. f2_ratio->ratio_effect purity_effect Impurities (oxides, moisture) lead to oxyfluorides and lower yield. purity->purity_effect integrity_effect Leaks lead to loss of product and introduction of contaminants. system_integrity->integrity_effect

Caption: Key parameters influencing the yield of this compound synthesis.

References

Rhenium Heptafluoride (ReF7) Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Rhenium Heptafluoride (ReF₇).

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the preparation of ReF₇.

FAQs

Q1: What is the primary and most effective method for synthesizing this compound (ReF₇)?

A1: The primary laboratory synthesis of ReF₇ involves the direct combination of elemental rhenium and fluorine gas at elevated temperatures.[1] The reaction is typically carried out at temperatures between 400 °C and 450 °C.[1] To achieve a high yield of ReF₇, it is recommended to use an excess of fluorine gas at pressures between 2 and 5 atmospheres.[1] This method, when performed correctly, can result in yields exceeding 95%.[1]

Q2: My synthesis is producing a significant amount of Rhenium Hexafluoride (ReF₆) as a byproduct. What are the likely causes and how can I minimize its formation?

A2: The formation of Rhenium Hexafluoride (ReF₆) is a common side reaction in the synthesis of ReF₇.[1][2][3] The formation of ReF₆ versus ReF₇ is highly dependent on the reaction conditions.

  • Insufficient Fluorine: A stoichiometric deficiency of fluorine will favor the formation of the lower fluoride (B91410), ReF₆.

  • Low Pressure: Conducting the fluorination at atmospheric pressure is more likely to yield a mixture of ReF₆ and ReF₇.[2]

To minimize the formation of ReF₆, it is crucial to use an excess of fluorine gas and carry out the reaction under pressure (2-5 atm).[1][2] If a mixture of ReF₆ and ReF₇ is obtained, the two can be separated by fractional sublimation.[1]

Q3: I have identified oxygen-containing impurities, such as rhenium oxyfluorides, in my final product. What is the source of this contamination and how can it be prevented?

A3: The presence of rhenium oxyfluorides (e.g., ReOF₄, ReO₃F) is indicative of oxygen or water contamination in the reaction system.[4][5] Rhenium fluorides are highly sensitive to moisture and will readily react to form these byproducts.

To prevent the formation of oxyfluorides:

  • Ensure that the rhenium metal is thoroughly dried before use.

  • Use high-purity, anhydrous fluorine gas.

  • Thoroughly dry and passivate the reactor and all gas lines to remove any adsorbed water.

  • Consider using a fluorinating agent like chlorine trifluoride (ClF₃), which can help to avoid the formation of oxyfluorides.[4]

Q4: The yield of my ReF₇ synthesis is consistently low. What are the potential reasons for this?

A4: Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction temperature or time may be insufficient for the complete conversion of rhenium metal.

  • Side Reactions: As discussed, the formation of ReF₆ or oxyfluorides will consume the starting material and reduce the yield of ReF₇.

  • Product Loss During Purification: ReF₇ is volatile and can be lost during the purification process if not handled correctly. Ensure that the sublimation apparatus is well-sealed and the collection surfaces are adequately cooled.

  • Leaks in the System: Any leaks in the reaction or purification apparatus can lead to the loss of the volatile product.

Q5: How can I effectively purify the synthesized ReF₇?

A5: The most common and effective method for purifying ReF₇ is vacuum sublimation.[1] This technique separates the more volatile ReF₇ from unreacted rhenium metal and less volatile lower fluorides.[1] The sublimation is typically carried out at around 50 °C under vacuum.[1]

Quantitative Data Summary

ParameterRecommended ValueExpected OutcomeReference
Reaction Temperature 400 - 450 °CPromotes the formation of ReF₇[1][6]
Fluorine Pressure 2 - 5 atmFavors ReF₇ over ReF₆ formation[1]
Yield > 95%High conversion of Rhenium to ReF₇[1]
Purification Temperature 50 °C (Vacuum Sublimation)Separation from non-volatile impurities[1]
ReF₇ Melting Point 48.3 °CIndicator of product purity[1]
ReF₇ Boiling Point 73.72 °CPhysical property for characterization[1]

Experimental Protocols

Protocol 1: Synthesis of this compound (ReF₇) by Direct Fluorination

Objective: To synthesize high-purity ReF₇ by the direct reaction of rhenium metal with elemental fluorine.

Materials:

  • Rhenium metal powder (high purity)

  • Fluorine gas (high purity, anhydrous)

  • Nickel or Monel metal reactor

  • Gas handling line constructed from materials compatible with fluorine (e.g., Monel, stainless steel)

  • Vacuum pump

  • Cold trap (liquid nitrogen)

  • Sublimation apparatus

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the nickel or Monel reactor. Passivate the entire apparatus by slowly introducing a low concentration of fluorine gas at an elevated temperature to form a protective metal fluoride layer.

  • Loading the Reactor: Place a known quantity of high-purity rhenium metal powder into the reactor.

  • Assembly and Leak Check: Assemble the reactor and connect it to the gas handling line. Evacuate the system and perform a thorough leak check.

  • Reaction: a. Heat the reactor to the reaction temperature of 400-450 °C. b. Slowly and carefully introduce fluorine gas into the reactor. c. Pressurize the reactor with an excess of fluorine to 2-5 atmospheres. d. Maintain the reaction conditions for a sufficient time to ensure complete conversion of the rhenium metal.

  • Product Collection: a. After the reaction is complete, cool the reactor to room temperature. b. Carefully vent the excess fluorine gas through a suitable scrubber. c. Evacuate the reactor and collect the volatile ReF₇ product in a cold trap cooled with liquid nitrogen.

Protocol 2: Purification of this compound (ReF₇) by Vacuum Sublimation

Objective: To purify crude ReF₇ by separating it from non-volatile impurities.

Procedure:

  • Transfer of Crude Product: Transfer the crude ReF₇ from the cold trap to the sublimation apparatus under an inert and dry atmosphere.

  • Sublimation: a. Evacuate the sublimation apparatus. b. Gently heat the crude product to 50 °C. c. Cool the collection finger of the sublimator with a suitable coolant (e.g., chilled water) to condense the pure ReF₇ crystals.

  • Product Recovery: Once the sublimation is complete, bring the apparatus back to atmospheric pressure with an inert gas and carefully scrape the purified, bright yellow crystals of ReF₇ from the collection finger.

Visualizations

ReF7_Synthesis_Pathways cluster_main Main Reaction Pathway cluster_side1 Side Reaction: Incomplete Fluorination cluster_side2 Side Reaction: Contamination Re Rhenium (Re) ReF7 This compound (ReF₇) (Desired Product) Re->ReF7 + 7/2 F₂ (400-450°C, 2-5 atm) ReF6 Rhenium Hexafluoride (ReF₆) (Side Product) Re->ReF6 + 3 F₂ (Low F₂/Pressure) ReOFx Rhenium Oxyfluorides (Side Product) Re->ReOFx + F₂ + O₂/H₂O F2 Fluorine (F₂) O2_H2O Oxygen/Water Impurities

Caption: Reaction pathways in the synthesis of ReF₇.

Troubleshooting_Logic Start ReF₇ Synthesis Issue LowYield Low Yield of ReF₇? Start->LowYield Impurity Product Impure? LowYield->Impurity No Sol_LowYield Check for leaks. Ensure complete reaction. Optimize purification. LowYield->Sol_LowYield Yes ReF6_present ReF₆ Detected? Impurity->ReF6_present Yes Success Successful Synthesis Impurity->Success No Oxyfluorides Oxyfluorides Detected? ReF6_present->Oxyfluorides No Sol_ReF6 Increase F₂ pressure (2-5 atm). Use excess F₂. ReF6_present->Sol_ReF6 Yes Sol_Oxyfluorides Ensure anhydrous conditions. Passivate reactor. Oxyfluorides->Sol_Oxyfluorides Yes Oxyfluorides->Success No Sol_LowYield->Start Re-evaluate Sol_ReF6->Start Re-evaluate Sol_Oxyfluorides->Start Re-evaluate

Caption: Troubleshooting workflow for ReF₇ synthesis.

References

Technical Support Center: Handling and Prevention of Rhenium Heptafluoride (ReF₇) Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling of Rhenium Heptafluoride (ReF₇) to prevent its hydrolysis during experiments. ReF₇ is a powerful fluorinating agent but is extremely sensitive to moisture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to moisture?

This compound (ReF₇) is a yellow, low-melting solid and is the only thermally stable metal heptafluoride.[1][2] It is highly reactive, especially with water. This reactivity stems from the high oxidation state of rhenium (+7) and the electronegativity of the fluorine atoms, making the rhenium center highly susceptible to nucleophilic attack by water molecules.

Q2: What are the products of ReF₇ hydrolysis?

When ReF₇ comes into contact with water, it undergoes rapid and exothermic hydrolysis. The reaction produces perrhenic acid (HReO₄) and corrosive hydrogen fluoride (B91410) (HF).[1][2]

The chemical equation for the hydrolysis is: ReF₇ + 4H₂O → HReO₄ + 7HF[1][2]

Q3: What are the primary hazards associated with the hydrolysis of ReF₇?

The primary hazards are associated with the hydrolysis products. Hydrogen fluoride (HF) is a highly corrosive and toxic substance that can cause severe burns to the skin, eyes, and respiratory tract. Perrhenic acid is a strong acid. The hydrolysis reaction can also generate heat and pressure within a closed system.

Q4: How can I visually detect if my ReF₇ has been compromised by moisture?

Pure this compound is a bright yellow crystalline solid.[1] Signs of hydrolysis may include a change in appearance, such as the formation of a fuming liquid or a colorless to yellowish solution (perrhenic acid). The presence of a sharp, pungent odor may indicate the formation of hydrogen fluoride.

Q5: What are the ideal storage conditions for ReF₇?

ReF₇ should be stored in a tightly sealed container made of a compatible material (e.g., stainless steel, nickel, or fluoropolymers like Teflon®) under a dry, inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dry, and well-ventilated. It should be stored away from any sources of moisture.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Fuming or discoloration of ReF₇ upon opening the container. Exposure to atmospheric moisture.Immediately move the container to an inert atmosphere environment (glove box or Schlenk line). If the material is significantly degraded, it may not be suitable for use. Handle with extreme caution due to the presence of HF.
Unexpected or poor reaction yield. Hydrolysis of ReF₇ leading to lower effective concentration.Ensure all solvents and reagents are rigorously dried and deoxygenated. Verify the integrity of your inert atmosphere setup. Consider that the starting material may have been partially hydrolyzed.
Corrosion or etching of glassware. Formation of hydrogen fluoride (HF) due to hydrolysis.Use fluoropolymer (e.g., PFA, FEP) or stainless steel reaction vessels. Avoid using glass apparatus if there is any risk of moisture contamination.
Pressure build-up in the reaction vessel. Exothermic hydrolysis reaction generating heat and gaseous HF.Ensure the reaction is performed in a system that is not completely sealed or is equipped with a pressure relief mechanism (e.g., a bubbler).
Inconsistent results between experiments. Varying levels of moisture contamination.Standardize your experimental protocol for handling air- and moisture-sensitive compounds. Regularly check and maintain your inert atmosphere equipment.

Quantitative Data on Hydrolysis

Currently, specific quantitative data on the kinetics and rate of this compound hydrolysis under various conditions (e.g., parts-per-million of water, temperature) is not extensively available in the public literature. However, it is well-established that the reaction is rapid and should be considered instantaneous for practical purposes in a non-inert environment.

Experimental Protocol: Handling this compound in an Inert Atmosphere

This protocol outlines the general procedure for safely handling ReF₇ using a glove box or Schlenk line to prevent hydrolysis.

Materials:

  • This compound (ReF₇) in a sealed container

  • Dry, deoxygenated solvents

  • Inert atmosphere glove box or Schlenk line with high-purity argon or nitrogen

  • Schlenk glassware (flasks, filter funnels, etc.), oven-dried and cooled under vacuum

  • Gas-tight syringes and cannulas

  • Compatible reaction vessels (e.g., PFA, stainless steel)

  • Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, and compatible gloves (e.g., neoprene or nitrile).

Procedure:

  • Preparation of Inert Environment:

    • Ensure the glove box atmosphere has low levels of oxygen and moisture (<1 ppm is ideal).

    • If using a Schlenk line, ensure a steady positive pressure of inert gas.

  • Glassware and Equipment Preparation:

    • Thoroughly dry all glassware in an oven (at least 125°C overnight) and cool under a dynamic vacuum or a stream of dry inert gas.

    • Ensure all other equipment, such as spatulas and magnetic stir bars, are also rigorously dried.

  • Transfer of ReF₇:

    • Introduce the sealed container of ReF₇ into the glove box antechamber and evacuate and refill with inert gas for several cycles before bringing it into the main chamber.

    • Allow the container to reach the temperature of the glove box atmosphere to prevent condensation.

    • Carefully open the container inside the glove box.

    • Weigh the required amount of ReF₇ in a tared, dry container. Work swiftly to minimize exposure to any residual atmospheric components.

    • Seal the main ReF₇ container immediately after use.

  • Reaction Setup:

    • In the glove box, add the weighed ReF₇ to the reaction vessel.

    • If the reaction is to be performed outside the glove box on a Schlenk line, seal the vessel containing the ReF₇ before removal.

    • Add dry, deoxygenated solvent to the reaction vessel using a gas-tight syringe or cannula.

    • Maintain a positive pressure of inert gas throughout the experiment.

  • Post-Reaction and Quenching:

    • Any unreacted ReF₇ must be quenched safely. This can be done by slowly adding a dry, inert solvent followed by a controlled introduction of a quenching agent (e.g., a solution of a non-nucleophilic base in a dry solvent) at low temperature. This should be done in a fume hood with appropriate safety precautions for handling HF.

  • Cleaning:

    • All equipment that has come into contact with ReF₇ should be decontaminated carefully. Rinse with a dry, inert solvent first, followed by a slow and controlled addition of a quenching solution.

Logical Workflow for Preventing ReF₇ Hydrolysis

Hydrolysis_Prevention_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inert Atmosphere) cluster_reaction Reaction Phase cluster_cleanup Post-Reaction Phase start Start: Experiment Planning inert_setup Prepare Inert Atmosphere (Glove Box / Schlenk Line) start->inert_setup glassware_prep Oven-Dry and Cool Glassware Under Vacuum start->glassware_prep solvent_prep Dry and Degas Solvents start->solvent_prep transfer_reagent Transfer ReF₇ from Storage Container inert_setup->transfer_reagent add_to_reactor Add ReF₇ to Reaction Vessel glassware_prep->add_to_reactor add_solvent Add Dry Solvent solvent_prep->add_solvent weigh_reagent Weigh ReF₇ transfer_reagent->weigh_reagent weigh_reagent->add_to_reactor add_to_reactor->add_solvent run_reaction Run Experiment Under Positive Inert Pressure add_solvent->run_reaction quench Safely Quench Excess ReF₇ run_reaction->quench decontaminate Decontaminate Glassware quench->decontaminate end End: Experiment Complete decontaminate->end

Caption: Workflow for preventing this compound hydrolysis.

References

optimizing temperature for Rhenium heptafluoride deposition

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the relevant physical properties of Rhenium Heptafluoride (ReF7) for developing a deposition process?

A1: this compound is a yellow solid with a low melting point of 48.3 °C and a boiling point of 73.72 °C.[1][2][3][4] Its high volatility at relatively low temperatures makes it a potential candidate for CVD or ALD processes. However, it is also highly reactive and hydrolyzes to form perrhenic acid and hydrogen fluoride.[1][2]

Q2: At what temperature should I heat the ReF7 precursor source?

A2: Given its boiling point of 73.72 °C, the precursor source (bubbler or sublimator) temperature should be maintained below this to ensure stable vapor pressure without decomposition.[1][2][3] A starting point would be a temperature slightly above its melting point of 48.3 °C, adjusting as needed to achieve the desired vapor pressure and deposition rate.

Q3: What are typical substrate temperatures for the deposition of rhenium-containing films?

A3: While specific data for ReF7 is unavailable, deposition temperatures for other rhenium precursors vary significantly with the chemical process:

  • Hydrogen reduction of Rhenium Hexafluoride (ReF6) to form rhenium metal has been optimized at around 250 °C.[5]

  • Atomic Layer Deposition (ALD) of rhenium nitride from organometallic precursors has shown an ALD window between 340 °C and 350 °C.[6][7]

  • ALD of rhenium nitride from Rhenium Pentachloride (ReCl5) and ammonia (B1221849) occurs at temperatures below 400 °C, while deposition at 400 °C or higher leads to the formation of rhenium metal films.[6]

These examples suggest that a suitable substrate temperature for a ReF7-based process could be in the range of 200-450 °C, depending on the co-reactants and desired film composition.

Troubleshooting Guide

Issue: Low or no deposition on the substrate.

Potential Cause Troubleshooting Step
Insufficient Precursor Vapor Pressure Increase the temperature of the ReF7 source vessel. Ensure all transport lines to the chamber are heated to prevent condensation.
Substrate Temperature Too Low The thermal energy may be insufficient to drive the surface reaction. Incrementally increase the substrate temperature.
Incorrect Co-reactant Flow or Type If using a co-reactant (e.g., H2, NH3), ensure its flow rate is adequate. The chosen co-reactant may not be suitable for reacting with ReF7 at the set temperature.
Passivated Substrate Surface The substrate surface may have a native oxide or other contamination preventing nucleation. Perform an in-situ pre-clean (e.g., plasma etch) or an ex-situ chemical clean before deposition.

Issue: Poor film adhesion.

Potential Cause Troubleshooting Step
Substrate Contamination Improper substrate cleaning is a common cause. Use a thorough cleaning procedure appropriate for your substrate material.
High Internal Stress in the Film This can be caused by a mismatch in the coefficient of thermal expansion between the film and substrate. Try lowering the deposition temperature or performing a post-deposition anneal.
Incorrect Nucleation The initial layer of the film is not forming a strong bond with the substrate. Consider depositing a thin adhesion layer (e.g., TiN, Al2O3) before the rhenium film.

Issue: Non-uniform film thickness.

Potential Cause Troubleshooting Step
Non-uniform Substrate Temperature Verify the temperature uniformity across your substrate heater.
Poor Gas Flow Dynamics The flow of the precursor and carrier gas may not be uniform across the substrate. Adjust the chamber pressure, total flow rate, or showerhead design.
Precursor Depletion The precursor may be getting consumed before it reaches all parts of the substrate. Increase the precursor flow rate or decrease the deposition pressure.

Data on Related Rhenium Deposition Processes

The following table summarizes process parameters for the deposition of rhenium-containing films from precursors other than ReF7. This data can be used as a reference for developing a new process.

PrecursorCo-reactantDeposition MethodSubstrate Temperature (°C)Resulting FilmReference
Rhenium Hexafluoride (ReF6)Hydrogen (H2)CVD~250Rhenium (Re)[5]
Methyltrioxorhenium (MTO)1,1-dimethylhydrazineALD340 - 350Rhenium Nitride (ReNx)[6][7]
Rhenium Pentachloride (ReCl5)Ammonia (NH3)ALD< 400Rhenium Nitride (ReNx)[6]
Rhenium Pentachloride (ReCl5)Ammonia (NH3)ALD≥ 400Rhenium (Re)[6]

Experimental Protocols

General Protocol for Chemical Vapor Deposition of a Volatile Metal Fluoride

This protocol provides a general workflow for developing a CVD process for a precursor like ReF7.

  • Substrate Preparation:

    • Select a substrate compatible with the desired process temperatures.

    • Clean the substrate using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with N2).

    • For silicon substrates, a dilute hydrofluoric acid dip can be used to remove the native oxide layer.

  • System Preparation:

    • Load the prepared substrate into the CVD reaction chamber.

    • Heat the ReF7 source container to a temperature above its melting point but below its boiling point (e.g., 50-60 °C) to generate sufficient vapor pressure.

    • Heat all gas lines between the precursor source and the reaction chamber to a temperature higher than the source temperature (e.g., 70-80 °C) to prevent condensation.

  • Deposition Process:

    • Pump the reaction chamber down to the desired base pressure (e.g., < 1 mTorr).

    • Heat the substrate to the target deposition temperature (e.g., starting at 250 °C).

    • Introduce a carrier gas (e.g., Argon, Nitrogen) through the precursor source to transport the ReF7 vapor into the chamber.

    • Simultaneously introduce a co-reactant gas (e.g., H2) into the chamber, if required.

    • Maintain a stable process pressure during deposition (e.g., 1-10 Torr).

    • Continue the deposition for the desired amount of time to achieve the target film thickness.

  • Post-Deposition:

    • Stop the flow of the precursor and co-reactant.

    • Cool the substrate down to room temperature under a flow of inert gas.

    • Vent the chamber and remove the coated substrate.

    • Characterize the deposited film using techniques such as scanning electron microscopy (SEM) for thickness and morphology, X-ray diffraction (XRD) for crystal structure, and energy-dispersive X-ray spectroscopy (EDS) for elemental composition.

Visualizations

G cluster_problem Troubleshooting Flow cluster_causes Potential Causes cluster_solutions Solutions Problem Deposition Issue (e.g., No Film, Poor Adhesion) Temp Temperature Issue Problem->Temp Chem Chemical/Gas Flow Issue Problem->Chem Sub Substrate Issue Problem->Sub Sol_Temp Adjust Substrate/Source Temp. Verify Line Heating Temp->Sol_Temp Sol_Chem Check Co-reactant Flow Verify Carrier Gas Flow Chem->Sol_Chem Sol_Sub Improve Substrate Clean Use Adhesion Layer Sub->Sol_Sub

Caption: Troubleshooting workflow for common deposition issues.

G Start Define Film Requirements Define_Params Select Initial Parameters (Temp, Pressure, Flow) Start->Define_Params Run_Expt Run Deposition Experiment Define_Params->Run_Expt Analyze Characterize Film (Thickness, Adhesion, etc.) Run_Expt->Analyze Check Requirements Met? Analyze->Check Optimize Adjust Temperature (or other parameter) Check->Optimize No End Process Optimized Check->End Yes Optimize->Run_Expt

Caption: Workflow for optimizing deposition temperature.

References

Tungsten Film Crystallinity Control: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and professionals working on the deposition of tungsten thin films via the reduction of tungsten hexafluoride (WF6) with hydrogen (H2).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My tungsten film has poor adhesion to the substrate. What are the common causes and solutions?

Poor adhesion is often related to improper substrate preparation or the lack of a suitable nucleation layer.

  • Substrate Contamination: Ensure the substrate is meticulously cleaned to remove any organic residues or native oxides before being introduced into the deposition chamber.

  • Nucleation Layer: Tungsten nucleation on certain substrates, particularly oxides, can be challenging.[1] The use of a seed layer is often necessary to promote adhesion and uniform growth.[1] Titanium nitride (TiN) is a commonly used adhesion layer for tungsten deposition.[2] Sputtered layers of Molybdenum (Mo), Tungsten (W), or Titanium-Tungsten (TiW) can also serve as effective nucleation surfaces.[3][4]

  • Silane (B1218182) (SiH4) Reduction: For initial film growth, a silane (SiH4) reduction of WF6 can be used to deposit a thin nucleation layer before switching to H2 reduction for the bulk film deposition.[5]

Q2: The electrical resistivity of my tungsten film is too high. How can I reduce it?

High resistivity in tungsten films is often linked to impurities, film density, and the crystalline phase.

  • Fluorine Contamination: Incomplete reduction of WF6 can lead to fluorine residues within the film, which increases resistivity.[1] Optimizing the H2/WF6 ratio and deposition temperature can mitigate this. Post-deposition annealing, for instance at 600°C, can help to drive out these impurities.[1]

  • Crystalline Phase: Tungsten can exist in two crystalline phases: the thermodynamically stable α-W phase, which has a low resistivity, and the metastable β-W phase, which exhibits higher resistivity.[6] The formation of the β-W phase can sometimes be promoted by an overdose of WF6.[7]

  • Deposition Temperature: Higher deposition temperatures (above 400°C) generally favor the formation of lower-resistivity films.[6]

  • Plasma-Enhanced CVD (PECVD): Using PECVD can produce high-purity tungsten films.[8][9][10] As-deposited films at 400°C can have resistivities around 40 µΩ·cm, which can be reduced to approximately 7 µΩ·cm after annealing at 1100°C.[8][9]

Q3: I am observing a long incubation period before tungsten growth begins. How can I shorten this?

An incubation period, or a delay in the onset of deposition, is typically due to difficulties in nucleation on the substrate surface.

  • Substrate Surface: The chemical nature of the substrate surface plays a critical role. Tungsten ALD, for example, is more energetically favorable on Si than on SiO2.[11][12]

  • Diborane (B8814927) (B2H6) Pretreatment: A pretreatment of the substrate with diborane (B2H6) has been shown to reduce the incubation time for tungsten ALD by promoting rapid nucleation.[13]

  • Nitrogen Addition: The addition of nitrogen (N2) to the gas mixture can paradoxically induce an incubation time.[14] This is thought to be due to N2 competing for adsorption sites on the tungsten surface.[14]

Q4: How do the primary process parameters (temperature, pressure, gas ratio) affect the crystallinity and deposition rate?

The properties of the deposited tungsten film are highly dependent on the deposition parameters.

  • Temperature: In thermal CVD, the deposition of tungsten from WF6 and H2 typically occurs at temperatures between 300-500°C.[1] Increasing the temperature generally increases the deposition rate and improves film crystallinity. However, very high temperatures can sometimes negatively impact selectivity in selective deposition processes.[15]

  • H2/WF6 Ratio: The ratio of hydrogen to tungsten hexafluoride is a critical parameter. Most kinetic studies under typical low-pressure CVD conditions show that the deposition rate is zeroth order in WF6 pressure and half-order in H2 pressure.[16] However, if the H2 pressure is too low and becomes comparable to the WF6 pressure, the deposition rate can drop to zero.[16]

  • Pressure: The total pressure in the reactor influences the concentration of reactants at the substrate surface and can affect the film's microstructure.

Quantitative Data Summary

The following tables summarize the impact of various process parameters on tungsten film properties.

Table 1: Effect of Deposition Parameters on Tungsten Film Properties

ParameterEffect on CrystallinityEffect on Deposition RateEffect on Resistivity
Temperature Generally improves with increasing temperature.[17]Increases with temperature.[15]Tends to decrease at higher temperatures.[6]
H2/WF6 Ratio Can influence the phase (α-W vs. β-W).Rate is often proportional to the square root of the H2 partial pressure.[16]Lower resistivity is achieved with complete reduction of WF6.
Pressure Affects film density and grain size.Can influence the mass transport of reactants to the surface.Can be affected by changes in film density and impurity incorporation.
Reducing Agent The choice of reducing agent (e.g., H2, SiH4, B2H6) can significantly impact the nucleation and final crystal structure.Silane-based reductions can occur at lower temperatures than H2 reduction.[1][15]Can be influenced by the incorporation of elements from the reducing agent (e.g., silicon).[1]

Table 2: Comparison of Tungsten Deposition Methods

Deposition MethodTypical Temperature Range (°C)Key AdvantagesTypical Film Resistivity (µΩ·cm)
Thermal CVD 300 - 500[1]High deposition rates, good for thick films.[1]10 - 20 (can be higher depending on impurities).[1][6]
Plasma-Enhanced CVD (PECVD) < 400[8][9]Lower deposition temperature, can produce high-purity films.[8][9][18]~40 (as-deposited), ~7 (after annealing).[8][9]
Atomic Layer Deposition (ALD) < 325[2]Excellent conformality, precise thickness control at the atomic level.[1]Can be higher, e.g., ~122 with Si2H6 as the reducing agent.[2]
Hot-Wire Assisted ALD (HWALD) ~315[6]Can produce low-resistivity α-W or higher-resistivity β-W depending on conditions.[6][7]20 (α-W), 100 (β-W).[6]

Experimental Protocols

Protocol 1: Standard Thermal CVD of Tungsten

  • Substrate Preparation:

    • Clean the substrate (e.g., silicon wafer with a TiN barrier layer) using a standard cleaning procedure (e.g., RCA clean).

    • Load the substrate into the CVD reactor.

  • Process Conditions:

    • Evacuate the reactor to a base pressure of < 10^-6 Torr.

    • Heat the substrate to the desired deposition temperature (e.g., 450°C).

    • Introduce H2 gas at a controlled flow rate.

    • Introduce WF6 gas into the chamber. A typical H2/WF6 molar ratio is between 10:1 and 20:1.

    • Maintain a constant total pressure during deposition (e.g., 100 mTorr).

  • Deposition:

    • Allow the deposition to proceed for the desired amount of time to achieve the target film thickness.

  • Post-Deposition:

    • Stop the flow of WF6 and H2.

    • Cool the substrate down to room temperature under a high vacuum or in an inert gas atmosphere.

    • Remove the substrate from the reactor.

Protocol 2: Plasma-Enhanced CVD (PECVD) of Tungsten

  • System Setup:

    • Utilize a parallel plate PECVD reactor with a heated lower electrode (for the substrate) and a powered upper electrode.[8]

  • Substrate Preparation:

    • Clean and load the substrate as described in Protocol 1.

  • Process Conditions:

    • Evacuate the reactor to the base pressure.

    • Heat the substrate to a temperature below 400°C (e.g., 325°C).[8]

    • Introduce WF6 and H2 gases at a specified ratio (e.g., H2/WF6 = 3).[8]

    • Set the total pressure and gas flow rates.

  • Plasma Ignition and Deposition:

    • Apply RF power (e.g., at 4.5 MHz) to the upper electrode to ignite the plasma.[8]

    • The plasma enhances the dissociation of the precursor gases, allowing for deposition at lower temperatures.

    • Continue the deposition until the desired thickness is reached.

  • Post-Deposition:

    • Turn off the RF power and gas flows.

    • Cool down and unload the substrate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Processing sub_clean Substrate Cleaning sub_load Load into Reactor sub_clean->sub_load pump_down Pump to Base Pressure sub_load->pump_down heat_sub Heat Substrate pump_down->heat_sub gas_intro Introduce WF6/H2 heat_sub->gas_intro deposit Film Growth gas_intro->deposit cool_down Cool Down deposit->cool_down unload Unload Substrate cool_down->unload characterize Characterization (XRD, SEM, etc.) unload->characterize

Caption: General experimental workflow for tungsten deposition.

parameter_effects temp Temperature crystallinity Crystallinity (Grain Size, Phase) temp->crystallinity Higher T -> Larger Grains resistivity Resistivity temp->resistivity Decreases dep_rate Deposition Rate temp->dep_rate Increases h2_wf6_ratio H2/WF6 Ratio h2_wf6_ratio->resistivity Affects impurity levels h2_wf6_ratio->dep_rate Complex relationship pressure Pressure pressure->crystallinity Affects film density pressure->dep_rate Affects mass transport substrate Substrate/Seed Layer substrate->crystallinity Influences nucleation adhesion Adhesion substrate->adhesion Crucial for bonding

Caption: Key parameters influencing tungsten film properties.

surface_reactions cluster_gas Gas Phase cluster_surface Substrate Surface WF6_gas WF6(g) adsorption Adsorption of Reactants WF6_gas->adsorption H2_gas H2(g) H2_gas->adsorption surface_reaction Surface Reaction WF6(ads) + 6H(ads) -> W(s) + 6HF(g) adsorption->surface_reaction desorption Desorption of Byproducts surface_reaction->desorption W_film Tungsten Film Growth surface_reaction->W_film HF_gas HF(g) byproduct desorption->HF_gas

Caption: Simplified surface reaction pathway in CVD of tungsten.

References

Rhenium Heptafluoride (ReF₇) Precursor Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhenium Heptafluoride (ReF₇) as a precursor. Given its high reactivity, particularly with moisture, maintaining the stability and purity of ReF₇ is critical for successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound (ReF₇) is a bright yellow crystalline solid and is the only thermally stable metal heptafluoride.[1][2] It has a low melting point of 48.3 °C and a boiling point of 73.72 °C.[2] It is known for its high reactivity, especially its vigorous reaction with water.

Q2: What are the primary stability concerns with the ReF₇ precursor?

The main stability issue with ReF₇ is its extreme sensitivity to moisture. It readily hydrolyzes, even with trace amounts of water, to form perrhenic acid (HReO₄) and hydrogen fluoride (B91410) (HF).[1][2][3] This hydrolysis will alter the precursor's properties and impact experimental results. Additionally, while thermally stable up to 400°C, it can decompose at higher temperatures.

Q3: How should this compound be properly stored?

To maintain its stability, ReF₇ must be stored in a tightly sealed container in a dry, well-ventilated area, under an inert atmosphere (e.g., argon or nitrogen).[4] It is crucial to prevent any contact with moisture. For long-term storage, a glovebox with a continuously purified inert atmosphere is highly recommended.

Q4: What are the visible signs of ReF₇ decomposition?

While pure this compound is a bright yellow crystalline solid, decomposition due to moisture will likely result in the formation of white or off-white solids, which could be byproducts of the reaction with water. The appearance of fumes upon opening the container is a strong indicator of reaction with atmospheric moisture, producing HF gas.

Q5: Can I use standard laboratory glassware with ReF₇?

Caution is advised. The hydrolysis of ReF₇ produces hydrogen fluoride (HF), which can etch glass (silicon dioxide, SiO₂). Therefore, prolonged storage or reactions in standard glass containers are not recommended. For handling and storage, materials such as polytetrafluoroethylene (PTFE) or other fluorinated polymers are preferred due to their chemical resistance.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results or Complete Failure in Chemical Vapor Deposition (CVD)

Symptoms:

  • Poor film quality or adhesion.

  • No film deposition.

  • Changes in deposition rate.

  • Formation of particulates in the reaction chamber.[5]

Possible Cause: Degradation of the ReF₇ precursor due to exposure to moisture is a likely cause. Hydrolysis byproducts can interfere with the deposition process.

Troubleshooting Steps:

  • Verify Precursor Integrity: Visually inspect the ReF₇ precursor for any color change from its typical bright yellow, or for the presence of white solid impurities.

  • Check for Fumes: When handling the precursor (in a safe and appropriate manner, such as in a fume hood), observe if any fumes are generated upon opening the container. This indicates a reaction with atmospheric moisture.

  • Review Handling Procedures: Ensure that all handling of the precursor is performed under strictly anhydrous conditions, preferably within a glovebox with low oxygen and moisture levels (ideally <1 ppm).[4]

  • Purge Gas Lines: Ensure that the carrier gas lines in your CVD system are free of any moisture or oxygen by thoroughly purging with a high-purity inert gas.

  • Precursor Delivery System Check: Inspect the precursor delivery lines for any potential leaks that could introduce atmospheric contaminants. Ensure all fittings are secure.

Issue 2: Unexpected Reaction Byproducts or Low Yield

Symptoms:

  • Isolation of unexpected compounds in your reaction product.

  • Significantly lower than expected yield of the desired product.

  • Formation of a gelatinous or solid precipitate in the reaction mixture.

Possible Cause: The ReF₇ precursor may have been compromised by moisture, leading to the presence of perrhenic acid and HF, which can participate in unintended side reactions.

Troubleshooting Steps:

  • Analyze Byproducts: If possible, analyze the unexpected byproducts. The presence of oxygen-containing rhenium species can point to hydrolysis of the precursor.

  • Purity Check of Precursor: Before use, consider a purity check of the ReF₇. This can be challenging due to its reactivity, but techniques like Nuclear Magnetic Resonance (NMR) spectroscopy in a suitable anhydrous, deuterated solvent can be used to detect impurities.

  • Solvent and Reagent Purity: Ensure all solvents and other reagents used in the reaction are rigorously dried and deoxygenated.

  • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere using Schlenk line techniques or in a glovebox.

Quantitative Data on ReF₇ Properties

PropertyValueReference
Molar Mass319.196 g/mol [2]
Melting Point48.3 °C[2]
Boiling Point73.72 °C[2]
AppearanceBright yellow crystalline solid[1][2]
Enthalpy of Hydrolysis-972 ± 11 kJ/mol[6]

Experimental Protocols

Protocol 1: Handling and Dispensing of this compound in a Glovebox

Objective: To safely handle and dispense ReF₇ while maintaining its purity.

Materials:

  • Sealed container of ReF₇.

  • Inert atmosphere glovebox (<1 ppm O₂, <1 ppm H₂O).

  • Spatula and weighing paper/boat made of compatible material (e.g., PTFE).

  • Airtight container for the dispensed ReF₇.

  • Appropriate Personal Protective Equipment (PPE).

Procedure:

  • Introduce the sealed container of ReF₇ into the glovebox antechamber.

  • Purge the antechamber with inert gas for the recommended number of cycles.

  • Transfer the container into the main glovebox chamber.

  • Allow the container to reach the temperature of the glovebox atmosphere before opening to prevent pressure differences.

  • Carefully open the container.

  • Using a clean, dry, and compatible spatula, dispense the desired amount of ReF₇ onto the weighing boat.

  • Immediately and securely seal the original ReF₇ container.

  • Transfer the weighed ReF₇ to your reaction vessel or a temporary, airtight storage container.

  • Clean any residual ReF₇ from the spatula and weighing boat using an appropriate quenching agent (e.g., a dry alcohol like isopropanol) in a designated waste container within the glovebox.

  • Remove all items from the glovebox via the antechamber, following proper procedure.

Visualizations

ReF7_Decomposition_Pathway ReF7 This compound (ReF₇) (Bright Yellow Solid) Decomposition Hydrolysis Reaction ReF7->Decomposition H2O Moisture (H₂O) (Atmospheric or from solvent) H2O->Decomposition HReO4 Perrhenic Acid (HReO₄) (Impurity) Decomposition->HReO4 HF Hydrogen Fluoride (HF) (Corrosive Impurity) Decomposition->HF

Caption: Primary decomposition pathway of this compound via hydrolysis.

Troubleshooting_Workflow Start Experiment Failure (e.g., in CVD) Check_Precursor Visually Inspect ReF₇ Precursor Start->Check_Precursor Degraded Signs of Degradation? (Color change, fumes) Check_Precursor->Degraded Handling_Protocol Review Handling & Storage Procedures Degraded->Handling_Protocol Yes System_Check Check Experimental System (Gas lines, leaks) Degraded->System_Check No Replace_Precursor Replace ReF₇ Precursor Handling_Protocol->Replace_Precursor Revise_Protocol Revise Handling Protocol Handling_Protocol->Revise_Protocol Purity_Analysis Consider Precursor Purity Analysis (NMR) System_Check->Purity_Analysis Purity_Analysis->Replace_Precursor Impure Fix_System Address System Contamination Purity_Analysis->Fix_System Pure End Re-run Experiment Replace_Precursor->End Revise_Protocol->End Fix_System->End

Caption: Troubleshooting workflow for experiments involving this compound.

References

Technical Support Center: ReF7 Chemical Vapor Deposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Rhenium Heptafluoride (ReF7) in chemical vapor deposition (CVD) processes.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during ReF7 CVD experiments in a question-and-answer format.

1. Precursor Handling and Delivery

Q: I am experiencing a low or inconsistent deposition rate. What are the potential causes related to the ReF7 precursor?

A: Low or inconsistent deposition rates are often linked to issues with precursor delivery. Given that ReF7 is a solid with a low melting point (48.3 °C) and a boiling point of 73.72 °C, precise temperature control is critical.[1][2]

  • Inadequate Vapor Pressure: Ensure the ReF7 source container (bubbler or sublimator) is heated uniformly and to the correct temperature to achieve sufficient vapor pressure for consistent delivery to the reaction chamber. Inconsistent heating can lead to fluctuations in the precursor flow rate.

  • Precursor Decomposition: Heating the ReF7 precursor for extended periods may lead to its decomposition, which can affect the deposition process.[3] It is advisable to use the precursor directly from its supply package to minimize handling issues.[4]

  • Clogged Delivery Lines: ReF7 can react with moisture to form non-volatile byproducts. Ensure all gas lines are thoroughly purged with an inert gas to remove any residual moisture before introducing the precursor. Any condensation of the precursor in cooler parts of the delivery lines can also lead to blockages. The tubing connecting the precursor cylinder to the reaction chamber should be heated to prevent condensation.[4]

Q: How should I properly store and handle ReF7?

A: ReF7 is highly reactive with water.[1][2] Therefore, it must be stored in a dry, inert atmosphere.

  • Storage: Store ReF7 containers in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.

  • Handling: All handling of ReF7 should be performed in a controlled environment, such as a glovebox with an inert atmosphere (e.g., argon or nitrogen), to prevent exposure to moisture and air. Use appropriate personal protective equipment (PPE) as outlined in the Safety Precautions section.

2. Film Quality and Adhesion

Q: My rhenium films have poor adhesion to the substrate. How can I improve this?

A: Poor adhesion is a common problem in CVD and can be attributed to several factors.[5]

  • Substrate Contamination: The substrate surface must be meticulously clean. Any organic residues, oxides, or particles can interfere with the film's nucleation and growth, leading to poor adhesion.[5] Implement a thorough substrate cleaning procedure, which may include solvent cleaning, acid/base etching, and in-situ plasma or UV irradiation cleaning prior to deposition.[5]

  • Improper Substrate Pre-treatment: The substrate surface may require specific pre-treatment to enhance adhesion. This can involve creating a suitable surface termination or depositing a thin adhesion-promoting layer.

  • High Film Stress: High internal stress in the deposited film can cause it to peel off the substrate. Film stress can be influenced by deposition temperature, pressure, and film thickness. Optimizing these parameters can help reduce stress.

Q: The deposited rhenium film is non-uniform in thickness. What are the likely causes and solutions?

A: Film uniformity is influenced by the complex interplay of gas flow dynamics, temperature distribution, and chemical reactions within the CVD reactor.[6]

  • Non-uniform Gas Flow: Improper gas flow patterns can lead to uneven distribution of the ReF7 precursor over the substrate surface.[5] Adjusting the gas flow rates, the design of the gas injector (showerhead), and the reactor geometry can improve flow uniformity.

  • Temperature Gradients: Temperature variations across the substrate can cause different deposition rates in different areas. Ensure the substrate heater provides uniform temperature distribution.

  • Precursor Depletion: As the precursor gas flows over the substrate, it can become depleted, leading to a thinner film downstream. Optimizing the flow rate and reactor pressure can help mitigate this effect.

Q: My rhenium film appears hazy or contaminated. What could be the source of contamination?

A: Contamination can originate from various sources within the CVD system.

  • Residual Moisture or Air: ReF7 reacts with water to form perrhenic acid and hydrogen fluoride (B91410).[1][2] This reaction can introduce oxygen and hydrogen impurities into the film and also generate corrosive byproducts. Thoroughly leak-check and bake out the reactor and gas lines to remove moisture.

  • Precursor Impurities: Use high-purity ReF7 to minimize the introduction of unwanted elements into the film.

  • Reactor Memory Effects: Residues from previous depositions can be a source of contamination. It is crucial to have a dedicated and thorough chamber cleaning protocol between runs.

3. Process Parameters

Q: What is the role of hydrogen in the ReF7 CVD process?

A: In many metal halide CVD processes, hydrogen is used as a reducing agent. The general reaction for the reduction of a metal halide is:

2MClₓ + xH₂ → 2M + 2xHCl[7]

For ReF7, a similar reduction reaction with hydrogen is expected to produce rhenium metal and hydrogen fluoride (HF) as a byproduct. The ratio of hydrogen to ReF7 is a critical parameter that can influence the deposition rate and film purity. However, hydrogen can also act as an etchant at certain temperatures and pressures, so the optimal H₂/ReF₇ ratio needs to be determined experimentally.[8]

Q: What are the typical byproducts of the ReF7 CVD process and how should they be handled?

A: The primary byproduct of the hydrogen reduction of ReF7 is expected to be hydrogen fluoride (HF). HF is a highly corrosive and toxic gas.

  • Exhaust Management: The CVD system's exhaust must be passed through a suitable scrubber to neutralize HF before it is released into the atmosphere.

  • Material Compatibility: The presence of HF and unreacted ReF7 in the exhaust stream requires careful consideration of the materials used for the vacuum pump and exhaust lines. Perfluoroelastomer seals and inert pump oils are recommended.

Quantitative Data Summary

The following table summarizes key physical properties of this compound relevant to the CVD process.

PropertyValueCitation
Molecular FormulaReF₇[1]
Molar Mass319.196 g/mol [1]
AppearanceBright yellow crystalline solid[1]
Melting Point48.3 °C (118.9 °F; 321.4 K)[1][2]
Boiling Point73.72 °C (164.70 °F; 346.87 K)[1][2]
Solubility in WaterReacts[1][2]
Vapor Pressure13.41 kPa at 25 °C[2]

Experimental Protocols

1. General Protocol for Substrate Cleaning

Effective substrate cleaning is crucial for achieving good film adhesion and quality.[5] The following is a general multi-step cleaning protocol that can be adapted for specific substrates.

  • Solvent Cleaning:

    • Ultrasonically clean the substrate in a sequence of solvents to remove organic contamination. A typical sequence is:

      • Trichloroethylene (5-10 minutes)

      • Acetone (5-10 minutes)

      • Isopropyl alcohol (5-10 minutes)

      • Deionized (DI) water (5-10 minutes)

    • Dry the substrate with a stream of high-purity nitrogen.

  • Acid/Base Etching (if applicable):

    • To remove native oxides or other surface layers, an appropriate acid or base etch can be used. The choice of etchant depends on the substrate material. For example, a dilute hydrofluoric acid (HF) dip is often used for silicon substrates.

    • Thoroughly rinse with DI water after etching.

    • Dry with high-purity nitrogen.

  • In-situ Plasma Cleaning:

    • Immediately before deposition, perform an in-situ plasma clean within the CVD reactor to remove any remaining surface contaminants. An argon (Ar) plasma is commonly used for physical sputtering of contaminants.

2. Protocol for CVD Reactor Cleaning

Regular and thorough cleaning of the CVD reactor is essential to prevent cross-contamination between runs.

  • Initial Purge:

    • After a deposition run, purge the reactor with a high flow of inert gas (e.g., nitrogen or argon) to remove any residual reactive gases.

  • Mechanical Cleaning:

    • If accessible, mechanically clean the chamber walls and substrate holder to remove any visible deposits. Use appropriate cleaning tools and materials that will not damage the chamber surfaces.

  • Chemical Cleaning:

    • For fluorine-based residues, a remote plasma clean using a fluorine-containing gas like nitrogen trifluoride (NF₃) can be effective.[9] The plasma breaks down the cleaning gas into reactive fluorine radicals that etch away the deposits.

    • Alternatively, a wet cleaning procedure using appropriate solvents or etchants may be necessary for heavy deposits. This should be done with caution, following all safety protocols for the chemicals used.

  • Bake-out and Final Purge:

    • After cleaning, heat the reactor under vacuum (bake-out) to desorb any trapped moisture or cleaning residues from the chamber walls.

    • Follow with a final purge with a high-purity inert gas before the next deposition.

Visualizations

Experimental_Workflow cluster_prep Pre-Deposition cluster_dep Deposition cluster_post Post-Deposition Substrate_Cleaning Substrate Cleaning (Solvent, Etch, Plasma) Reactor_Preparation Reactor Preparation (Leak Check, Bake-out, Purge) Substrate_Cleaning->Reactor_Preparation Precursor_Heating Heat ReF7 Source (to achieve vapor pressure) Reactor_Preparation->Precursor_Heating Gas_Introduction Introduce Gases (ReF7, H2, Carrier Gas) Precursor_Heating->Gas_Introduction Deposition_Process CVD Process (Substrate Heating, Reaction) Gas_Introduction->Deposition_Process Cool_Down Cool Down (under inert gas) Deposition_Process->Cool_Down Film_Characterization Film Characterization (Thickness, Adhesion, etc.) Cool_Down->Film_Characterization Reactor_Cleaning_Step Reactor Cleaning Film_Characterization->Reactor_Cleaning_Step

Caption: A typical experimental workflow for the ReF7 CVD process.

Troubleshooting_Logic cluster_adhesion Adhesion Troubleshooting cluster_uniformity Uniformity Troubleshooting cluster_rate Deposition Rate Troubleshooting Start Problem Identified Poor_Adhesion Poor Film Adhesion Start->Poor_Adhesion Non_Uniform_Film Non-Uniform Film Start->Non_Uniform_Film Low_Deposition_Rate Low Deposition Rate Start->Low_Deposition_Rate Check_Substrate_Cleaning Verify Substrate Cleaning Protocol Poor_Adhesion->Check_Substrate_Cleaning Check_Film_Stress Evaluate Film Stress (Optimize Temp/Pressure) Poor_Adhesion->Check_Film_Stress Check_Substrate_Compatibility Assess Substrate Compatibility Poor_Adhesion->Check_Substrate_Compatibility Check_Gas_Flow Optimize Gas Flow (Flow Rates, Showerhead) Non_Uniform_Film->Check_Gas_Flow Check_Temperature_Uniformity Verify Substrate Temperature Uniformity Non_Uniform_Film->Check_Temperature_Uniformity Check_Precursor_Depletion Address Precursor Depletion Non_Uniform_Film->Check_Precursor_Depletion Check_Precursor_Temp Verify ReF7 Source Temperature Low_Deposition_Rate->Check_Precursor_Temp Check_Gas_Lines Inspect Gas Lines for Blockages Low_Deposition_Rate->Check_Gas_Lines Check_Carrier_Flow Check Carrier Gas Flow Rate Low_Deposition_Rate->Check_Carrier_Flow

Caption: A logical flow diagram for troubleshooting common ReF7 CVD issues.

Signaling_Pathway cluster_reactants Reactants cluster_process CVD Reaction cluster_products Products ReF7 ReF₇ (gas) Surface_Reaction Surface Reaction on Heated Substrate ReF7->Surface_Reaction H2 H₂ (gas) H2->Surface_Reaction Re_Film Rhenium Film (solid) Surface_Reaction->Re_Film HF Hydrogen Fluoride (gas byproduct) Surface_Reaction->HF

References

Technical Support Center: Rhenium Heptafluoride (ReF₇) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Rhenium Heptafluoride (ReF₇).

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Reaction - Ensure the reaction temperature is consistently maintained at 400°C.[1][2]- Verify the flow rate and purity of the fluorine gas. An insufficient amount of fluorine will lead to incomplete conversion of rhenium metal.- Check for any leaks in the reaction apparatus that could allow fluorine gas to escape.An increase in the amount of crude ReF₇ collected.
Product Loss During Collection - Ensure the cold trap or condenser is sufficiently cooled (e.g., with liquid nitrogen or a dry ice/acetone slurry) to efficiently trap the volatile ReF₇.- Check for any blockages in the transfer lines between the reactor and the collection vessel.A higher recovery of the synthesized product.
Formation of Non-Volatile Side Products - If significant solid residue remains in the reactor, it may indicate the formation of lower rhenium fluorides. This can be caused by insufficient fluorination. Increase the fluorine flow rate or reaction time.Reduced solid residue in the reactor and a higher yield of the desired product.

Issue 2: Discoloration of the Final Product (Not a Bright Yellow Solid)

Observed Color Potential Impurity Troubleshooting/Purification Step
Pale Yellow Liquid/Solid Rhenium Hexafluoride (ReF₆)- Perform fractional distillation to separate the lower-boiling ReF₆ from ReF₇.[3]
Greenish or Bluish Tint Rhenium Oxyfluorides (e.g., ReOF₅, ReO₂F₃)- This indicates the presence of moisture or oxygen in the reaction system. Thoroughly dry all components of the apparatus before use and ensure the use of high-purity, anhydrous reagents.- Purification can be achieved through fractional distillation, as oxyfluorides often have different boiling points than ReF₇.
Grey or Black Particulates Unreacted Rhenium Metal Powder- Allow the crude product to warm slightly to sublimate the ReF₇, leaving the non-volatile rhenium metal behind. The sublimed product can then be re-condensed in a clean collection vessel.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

The most common impurities are Rhenium Hexafluoride (ReF₆), Rhenium Oxyfluorides (formed in the presence of moisture or oxygen), and unreacted Rhenium metal.[3]

Q2: How can I purify crude this compound?

Fractional distillation is an effective method for purifying ReF₇, especially for removing the more volatile ReF₆.[3] Sublimation can be used to separate the volatile ReF₇ from non-volatile impurities like unreacted Rhenium metal.

Q3: What are the key safety precautions when working with this compound?

ReF₇ is a hazardous substance that reacts with water. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[4][5] A source of anhydrous absorbent material should be readily available in case of spills.

Q4: How can I confirm the purity of my this compound sample?

Purity can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile impurities or Infrared (IR) Spectroscopy, as the vibrational frequencies of Re-F bonds in ReF₇, ReF₆, and oxyfluorides will differ.

Q5: My final product is a liquid at room temperature. What does this indicate?

If the product is a liquid at room temperature, it is likely contaminated with a significant amount of Rhenium Hexafluoride (ReF₆), which has a melting point of 18.5°C.[6] Pure ReF₇ is a solid at room temperature with a melting point of 48.3°C.[2][6]

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound by the direct fluorination of Rhenium metal.

Materials:

  • Rhenium metal powder

  • High-purity fluorine gas

  • A high-temperature tube furnace

  • A reaction tube made of a fluorine-resistant material (e.g., nickel or Monel)

  • A cold trap/condenser

  • Gas flow controllers

Procedure:

  • Place a known quantity of Rhenium metal powder in the center of the reaction tube.

  • Assemble the reaction apparatus, ensuring all connections are gas-tight.

  • Purge the system with an inert gas (e.g., nitrogen or argon) to remove any air and moisture.

  • Heat the section of the tube containing the Rhenium powder to 400°C using the tube furnace.[1][2]

  • Once the temperature is stable, introduce a controlled flow of fluorine gas over the heated Rhenium powder.

  • The volatile this compound product will be carried by the gas stream out of the furnace.

  • Collect the ReF₇ product by passing the gas stream through a cold trap cooled with liquid nitrogen or a dry ice/acetone slurry. The ReF₇ will solidify in the cold trap.

  • Once the reaction is complete, stop the flow of fluorine gas and allow the apparatus to cool to room temperature under a flow of inert gas.

  • The collected crude ReF₇ can then be isolated for purification.

Protocol 2: Purification of this compound by Fractional Distillation

Objective: To purify crude this compound by removing lower-boiling impurities, primarily Rhenium Hexafluoride.

Materials:

  • Crude this compound

  • A fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks. The apparatus should be constructed of fluorine-compatible materials.

  • A heating mantle and a temperature controller

  • A cooling system for the condenser

Procedure:

  • Transfer the crude ReF₇ to the distillation flask.

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.

  • Begin to gently heat the distillation flask using the heating mantle.

  • Monitor the temperature at the top of the fractionating column.

  • The first fraction to distill will be enriched in the lower-boiling ReF₆ (boiling point: 33.7°C). Collect this fraction in the first receiving flask.

  • As the temperature at the top of the column begins to rise and approaches the boiling point of ReF₇ (73.7°C), change the receiving flask to collect the purified ReF₇.[2][6]

  • Continue distillation until most of the ReF₇ has been collected.

  • Stop heating and allow the apparatus to cool. The purified ReF₇ is now in the second receiving flask.

Data Presentation

Table 1: Physical Properties of Rhenium Fluorides

Compound Formula Molar Mass ( g/mol ) Melting Point (°C) Boiling Point (°C) Appearance
This compoundReF₇319.2048.373.7Bright yellow crystalline solid[2]
Rhenium HexafluorideReF₆300.2018.533.7Yellow crystalline solid[6]

Table 2: Typical Results of Fractional Distillation Purification

Fraction Distillation Temperature Range (°C) Expected Composition Purity of ReF₇
133 - 40Primarily ReF₆ with some ReF₇Low
272 - 74Primarily ReF₇> 99%
Residue> 75Higher-boiling impurities (e.g., oxyfluorides) and non-volatile componentsN/A

Visualizations

SynthesisWorkflow Re_powder Rhenium Powder Reactor Tube Furnace at 400°C Re_powder->Reactor F2_gas Fluorine Gas F2_gas->Reactor Crude_Product Crude ReF7 (gaseous) Reactor->Crude_Product Fluorination Cold_Trap Cold Trap (-78°C or lower) Crude_Product->Cold_Trap Isolated_Crude Isolated Crude ReF7 (solid) Cold_Trap->Isolated_Crude Condensation

Caption: Experimental workflow for the synthesis of this compound.

PurificationWorkflow Crude_ReF7 Crude ReF7 Distillation Fractional Distillation Crude_ReF7->Distillation Fraction1 Fraction 1 (ReF6) Distillation->Fraction1 ~34°C Fraction2 Fraction 2 (Pure ReF7) Distillation->Fraction2 ~74°C Residue Residue (Oxyfluorides, etc.) Distillation->Residue

Caption: Workflow for the purification of ReF₇ by fractional distillation.

TroubleshootingLogic Problem Low Yield or Impure Product Check_Temp Verify Reaction Temperature (400°C) Problem->Check_Temp Check_Gas Check Fluorine Flow and Purity Problem->Check_Gas Check_Leaks Inspect System for Leaks Problem->Check_Leaks Check_Moisture Ensure System is Anhydrous Problem->Check_Moisture Purify Perform Fractional Distillation or Sublimation Check_Temp->Purify Check_Gas->Purify Check_Leaks->Purify Check_Moisture->Purify

Caption: Logical relationship for troubleshooting common issues in ReF₇ production.

References

Technical Support Center: Safe Disposal of Rhenium Heptafluoride (ReF7) Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective disposal of Rhenium heptafluoride (ReF₇) waste. The following information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound (ReF₇)?

A1: this compound is a highly reactive and corrosive substance.[1][2] The primary hazards stem from its violent reaction with water, including moisture in the air or on skin, to produce hydrofluoric acid (HF) and perrhenic acid (HReO₄).[3][4][5] Hydrofluoric acid is extremely toxic and corrosive, capable of causing severe, deep-tissue burns that may not be immediately painful.[2][3][6][7][8] Inhalation of ReF₇ or HF vapors can cause severe respiratory tract burns.[3]

Q2: What is the initial reaction that occurs when ReF₇ waste is generated in a typical lab environment?

A2: In a laboratory setting, any exposure of ReF₇ to moisture will lead to a rapid hydrolysis reaction. The overall chemical equation for this reaction is:

ReF₇ + 4H₂O → HReO₄ + 7HF[3][4][5]

This reaction produces a highly corrosive and toxic mixture of perrhenic acid and hydrofluoric acid.

Q3: What immediate steps should I take if I generate ReF₇ waste?

A3: Immediately and carefully transfer the ReF₇ waste into a designated, clearly labeled, and chemically compatible container (e.g., polyethylene (B3416737) or Teflon).[4][6] This should be done in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE). Do not seal the container tightly at first if there is a possibility of ongoing reaction with moisture that could build up pressure. The waste should be neutralized as soon as possible following the detailed protocol below.

Q4: Can I dispose of ReF₇ waste directly without treatment?

A4: No. Due to its high reactivity and the hazardous nature of its hydrolysis products, ReF₇ waste must be neutralized before disposal.[9] Direct disposal can lead to violent reactions and the release of toxic fumes, posing a significant danger to personnel and the environment.

Q5: What are the key waste products after neutralization, and how are they managed?

A5: The primary waste products after the recommended neutralization protocol are an insoluble calcium fluoride (B91410) (CaF₂) precipitate and a solution containing calcium perrhenate (B82622) (Ca(ReO₄)₂). Calcium fluoride is a stable, insoluble salt that can be filtered, dried, and disposed of as solid hazardous waste. The aqueous solution containing the rhenium salt can then be treated for rhenium recovery or disposed of as hazardous aqueous waste, in accordance with local regulations.

Troubleshooting Guide

Issue Possible Cause Solution
Fuming or hissing sound from the waste container. Ongoing reaction of ReF₇ with residual moisture.Ensure the container is in a well-ventilated fume hood. Do not seal the container tightly. Proceed with the neutralization protocol immediately under controlled conditions to quench the reaction.
The neutralization reaction is too vigorous (excessive heat, splashing). The neutralizing agent was added too quickly.Stop the addition of the neutralizing agent. Allow the reaction to subside. Resume addition at a much slower rate with constant stirring and external cooling (ice bath).
The pH of the solution does not increase despite adding the neutralizing agent. Insufficient amount of neutralizing agent or incomplete reaction.Continue to add the neutralizing agent slurry slowly while monitoring the pH. Ensure thorough mixing to allow the solid neutralizing agent to react completely.
The final aqueous solution after filtration is cloudy. Incomplete precipitation or filtration of fine calcium fluoride particles.Allow the solution to stand for a longer period to allow for settling. Use a finer filter paper or a membrane filter for a second filtration.

Data Presentation

Table 1: Personal Protective Equipment (PPE) for Handling this compound and its Waste Products

PPE Item Specification Reason
Gloves Double gloving: Inner layer of nitrile gloves, outer layer of heavy-duty neoprene or butyl rubber gloves.[7][8][10]Provides protection against both ReF₇ and the highly penetrating hydrofluoric acid.
Eye Protection Chemical splash goggles and a full-face shield.[3][4][7][8]Protects against splashes of corrosive liquids and fumes.
Body Protection Chemical-resistant lab coat and a chemical-resistant apron (neoprene or viton).[3][4][7][8]Protects against skin contact with corrosive materials.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.
Respiratory Protection Work must be conducted in a certified chemical fume hood.[10]Prevents inhalation of toxic and corrosive vapors.

Table 2: Reagents for Neutralization and Rhenium Recovery

Reagent Purpose Concentration/Form
Calcium Hydroxide (B78521) (Ca(OH)₂)Neutralization of HF and HReO₄Slurry in deionized water
Deionized WaterPreparation of slurry and rinsingN/A
pH Indicator Strips or pH meterMonitoring the neutralization processRange 1-14
Ammonium (B1175870) Perrhenate ((NH₄)ReO₄)(Optional) Rhenium recoveryPrecipitated solid
Ammonium Hydroxide (NH₄OH)(Optional) Rhenium precipitationConcentrated solution

Experimental Protocols

Protocol 1: Neutralization of this compound Waste

This protocol describes the safe neutralization of the acidic waste mixture generated from the hydrolysis of ReF₇.

Methodology:

  • Preparation: This procedure must be conducted in a certified chemical fume hood. Prepare an ice bath for cooling the reaction vessel. Wear all PPE as specified in Table 1.

  • Containment: Place the polyethylene or Teflon beaker containing the acidic ReF₇ waste in the ice bath to manage heat generated during neutralization.

  • Prepare Neutralizing Slurry: In a separate beaker, prepare a slurry of calcium hydroxide (Ca(OH)₂) in deionized water. The exact amount will depend on the quantity of ReF₇ waste, but a surplus should be prepared.

  • Slow Addition: With constant and gentle stirring, slowly add the calcium hydroxide slurry to the acidic waste. The addition should be dropwise or in very small increments to control the exothermic reaction.

  • Monitor pH: Periodically check the pH of the reaction mixture using a pH meter or pH indicator strips. Continue adding the calcium hydroxide slurry until the pH of the solution is between 6.0 and 8.0.

  • Precipitation and Digestion: Once the desired pH is reached, stop adding the neutralizing agent. Allow the mixture to stir at room temperature for at least one hour to ensure the complete precipitation of calcium fluoride (CaF₂).

  • Separation: Separate the solid CaF₂ precipitate from the aqueous solution containing calcium perrhenate by filtration.

  • Waste Handling:

    • Solid Waste: Wash the CaF₂ precipitate with a small amount of deionized water, allow it to dry in the fume hood, and then transfer it to a labeled container for solid hazardous waste disposal.

    • Aqueous Waste: The filtrate, containing dissolved calcium perrhenate, can be processed for rhenium recovery (see Protocol 2) or collected as hazardous aqueous waste for disposal according to institutional guidelines.

Protocol 2: (Optional) Recovery of Rhenium from Aqueous Waste

This protocol outlines a method for recovering rhenium from the aqueous solution of calcium perrhenate obtained after neutralization.

Methodology:

  • Transfer Solution: Transfer the aqueous filtrate from Protocol 1 to a clean beaker.

  • Precipitation: While stirring, slowly add a concentrated solution of ammonium hydroxide (NH₄OH). This will precipitate ammonium perrhenate (NH₄ReO₄), which has lower solubility.

  • Cooling: To maximize precipitation, cool the solution in an ice bath for at least 30 minutes.

  • Filtration: Collect the precipitated ammonium perrhenate by vacuum filtration.

  • Drying: Wash the precipitate with a small amount of cold deionized water and then dry it in a desiccator.

  • Storage: The recovered ammonium perrhenate can be stored for future use or sent for recycling.

Mandatory Visualization

Disposal_Workflow cluster_prep Preparation cluster_neutralization Neutralization Protocol cluster_waste_management Waste Management cluster_recovery Optional Rhenium Recovery PPE Don Appropriate PPE FumeHood Work in Fume Hood Start ReF7 Waste (in compatible container) Hydrolysis Hydrolysis with H2O (forms HReO4 + HF) Start->Hydrolysis If not already hydrolyzed Cooling Place in Ice Bath Hydrolysis->Cooling Neutralize Slowly add Ca(OH)2 Slurry Cooling->Neutralize Monitor Monitor pH (Target: 6-8) Neutralize->Monitor Stirring Monitor->Neutralize pH < 6 Precipitate Precipitate CaF2 Monitor->Precipitate pH 6-8 Filter Filter Mixture Precipitate->Filter SolidWaste Solid Waste (CaF2) Dispose as Hazardous Solid Filter->SolidWaste Solid Phase AqueousWaste Aqueous Solution (contains Ca(ReO4)2) Filter->AqueousWaste Liquid Phase RecoverRe Add NH4OH to Precipitate Ammonium Perrhenate AqueousWaste->RecoverRe FilterRe Filter and Dry Recovered Rhenium Salt RecoverRe->FilterRe

Caption: Workflow for the safe disposal of this compound waste.

Logical_Relationship ReF7 This compound (ReF7) (Reactive Waste) Hydrolysis Hydrolysis (Reaction with Water) ReF7->Hydrolysis Products Hazardous Products: Perrhenic Acid (HReO4) Hydrofluoric Acid (HF) Hydrolysis->Products Generates Neutralization Neutralization (with Calcium Hydroxide) Products->Neutralization Requires FinalProducts Stable Products: Calcium Fluoride (CaF2) (s) Calcium Perrhenate (Ca(ReO4)2) (aq) Neutralization->FinalProducts Yields Disposal Safe Disposal Pathways FinalProducts->Disposal

Caption: Logical relationships in ReF₇ waste treatment.

References

Technical Support Center: Strategies to Avoid Cell Culture Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent, detect, and manage contamination in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in cell culture?

A1: Contamination in cell culture can arise from various sources. The most common culprits include bacteria, mycoplasma, yeast, fungi, and cross-contamination with other cell lines.[1] These contaminants can be introduced through several pathways:

  • The environment: Dust, aerosols, and airborne particles in the laboratory.

  • The operator: Skin cells, hair, and microorganisms from breath or improper handling.

  • Reagents and media: Contaminated sera, media, or other solutions.[1][2]

  • Laboratory equipment: Improperly sterilized flasks, pipettes, and incubator surfaces.[2][3]

  • Incoming cell lines: New cell lines that have not been properly quarantined and tested.[1]

Q2: How can I visually detect contamination in my cell cultures?

A2: Regular microscopic examination is the first line of defense against contamination.[4] Here are some common signs to look for:

  • Bacterial Contamination: Sudden changes in pH (media turning yellow), cloudiness or turbidity in the culture medium, and the appearance of small, motile particles between cells when viewed under a microscope.[1]

  • Yeast Contamination: The appearance of small, budding, ovoid, or spherical particles that may form chains. The medium may become turbid, and the pH may change.[1]

  • Fungal (Mold) Contamination: Visible filamentous structures (hyphae) that can form dense, web-like networks. The media may become cloudy, and fungal spores may be visible.[1]

  • Mycoplasma Contamination: Mycoplasma is not visible with a standard light microscope. Signs of mycoplasma contamination are often subtle and can include a reduction in cell proliferation, changes in cell morphology, and increased cellular debris.[1]

Q3: What is mycoplasma and why is it a significant problem?

A3: Mycoplasma are small, simple bacteria that lack a cell wall, making them resistant to many common antibiotics.[1] They are a significant problem in cell culture because they can alter cell physiology, metabolism, and gene expression, leading to unreliable experimental results. Since they are not visible by standard microscopy, infections can go undetected for long periods, potentially compromising extensive research efforts.[5]

Q4: How often should I test for mycoplasma?

A4: Routine testing for mycoplasma is critical. It is recommended to test all new cell lines upon arrival and before incorporating them into your general cell stock.[1] Subsequently, regular testing of all cell cultures, for instance, every 1-2 months, is a good practice to ensure they remain contamination-free.[1]

Troubleshooting Guides

Issue: Sudden Turbidity and pH Drop in Culture Medium

Possible Cause: Bacterial Contamination.[1]

Troubleshooting Steps:

  • Isolate: Immediately isolate the suspected contaminated flask or plate to prevent cross-contamination to other cultures.

  • Microscopic Examination: Observe the culture under a high-magnification microscope to confirm the presence of bacteria.

  • Discard: If contamination is confirmed, it is best to discard the culture. Autoclave all contaminated materials before disposal.[5]

  • Review Aseptic Technique: Re-evaluate your laboratory's aseptic techniques with all personnel.[2] This includes proper handwashing, use of personal protective equipment (PPE), and correct handling of materials inside the biosafety cabinet.[4]

  • Check Reagents: Test all media, sera, and other reagents used for the contaminated culture for sterility.

  • Clean Equipment: Thoroughly clean and decontaminate the incubator, biosafety cabinet, and any other equipment that may have come into contact with the contaminated culture.[3]

Issue: Slower than Usual Cell Growth and Increased Cellular Debris

Possible Cause: Mycoplasma Contamination.[5]

Troubleshooting Steps:

  • Isolate: Quarantine the suspected cell line.

  • Perform Mycoplasma Test: Use a reliable mycoplasma detection kit (e.g., PCR-based, ELISA, or fluorescent dye-based kits) to confirm the presence of mycoplasma.

  • Decision Point:

    • If positive and the cell line is replaceable: Discard the contaminated culture and start a new vial from a certified mycoplasma-free stock.

    • If positive and the cell line is irreplaceable: Consider mycoplasma elimination protocols using specialized antibiotics. Be aware that these treatments can be harsh on the cells and may not always be 100% effective.

  • Prevent Recurrence:

    • Test all incoming cell lines for mycoplasma before use.[1]

    • Use dedicated media and reagents for each cell line to prevent cross-contamination.[1]

    • Practice strict aseptic technique.[5]

Experimental Protocols

Protocol: Routine Mycoplasma Detection using PCR

This protocol outlines a general procedure for detecting mycoplasma contamination in cell cultures using a Polymerase Chain Reaction (PCR)-based assay.

Materials:

  • Cell culture supernatant or cell lysate

  • PCR tubes

  • Mycoplasma-specific primers

  • Taq DNA polymerase

  • dNTPs

  • PCR buffer

  • Positive control (mycoplasma DNA)

  • Negative control (nuclease-free water)

  • Thermal cycler

  • Gel electrophoresis equipment

Methodology:

  • Sample Preparation:

    • Collect 1 mL of cell culture supernatant from a confluent or near-confluent culture.

    • Centrifuge at 200 x g for 5 minutes to pellet the cells.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Heat the supernatant at 95°C for 5 minutes to lyse any mycoplasma present.

  • PCR Amplification:

    • Prepare the PCR master mix according to the manufacturer's instructions for your specific PCR kit.

    • Aliquot the master mix into PCR tubes.

    • Add 1-2 µL of the prepared sample to the corresponding PCR tube.

    • Include a positive control and a negative control in your PCR run.

    • Place the PCR tubes in a thermal cycler and run the appropriate PCR program (refer to your primer and polymerase specifications for optimal cycling conditions).

  • Gel Electrophoresis:

    • Prepare a 1.5% agarose (B213101) gel with a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).

    • Load the PCR products and a DNA ladder onto the gel.

    • Run the gel at an appropriate voltage until the dye front has migrated sufficiently.

  • Result Interpretation:

    • Visualize the gel under UV light.

    • The presence of a band of the expected size in the sample lane indicates mycoplasma contamination.

    • The positive control should show a band of the correct size, and the negative control should be free of bands.

Data Presentation

Table 1: Common Disinfectants for Laboratory Decontamination

DisinfectantConcentrationTarget OrganismsContact TimeNotes
Ethanol70%Bacteria, Fungi, Enveloped Viruses1-5 minutesLess effective against spores.[4]
Isopropanol70%Bacteria, Fungi, Enveloped Viruses1-5 minutesMore effective against some viruses than ethanol.
Sodium Hypochlorite (Bleach)1:10 dilution (approx. 0.5%)Bacteria, Fungi, Viruses, Spores10-30 minutesCorrosive to metals. Prepare fresh daily.[6]
Quaternary Ammonium CompoundsVaries by productBacteria, Fungi, Enveloped Viruses10 minutesOften used for surface disinfection.

Visualizations

Experimental_Workflow_for_New_Cell_Line cluster_Quarantine Quarantine Phase cluster_Main_Stock Main Cell Stock Integration Receive Receive New Cell Line Isolate Isolate in Quarantine Area Receive->Isolate Myco_Test Perform Mycoplasma Test Isolate->Myco_Test Expand Expand Culture Myco_Test->Expand Negative Discard Discard Contaminated Culture Myco_Test->Discard Positive Cryo Cryopreserve Master Stock Expand->Cryo Release Release for General Use Cryo->Release

Caption: Workflow for handling a newly received cell line.

Contamination_Troubleshooting_Logic Start Suspected Contamination in Culture Isolate Isolate Culture Start->Isolate Visual_Check Visual Inspection (Turbidity, pH change) Microscopy Microscopic Examination Visual_Check->Microscopy Signs Present No_Visual No Visual Signs, but Poor Cell Health Visual_Check->No_Visual No Obvious Signs Discard Discard and Decontaminate Microscopy->Discard Contamination Confirmed Isolate->Visual_Check Review_Protocols Review Aseptic Technique & Reagent Sterility Discard->Review_Protocols Myco_Test Mycoplasma Test (e.g., PCR) Myco_Test->Discard Positive Myco_Test->Review_Protocols Negative No_Visual->Myco_Test

Caption: Logical steps for troubleshooting suspected cell culture contamination.

References

Validation & Comparative

Rhenium heptafluoride vs tungsten hexafluoride properties

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Rhenium Heptafluoride and Tungsten Hexafluoride for Advanced Research Applications

This guide provides a comprehensive comparison of the properties, reactivity, and handling of this compound (ReF₇) and Tungsten hexafluoride (WF₆). The information is intended for researchers, scientists, and professionals in drug development and other advanced technology fields where high-valence metal fluorides are of interest.

Introduction

This compound and tungsten hexafluoride are both heavy metal fluorides with high oxidation states, but they exhibit significant differences in their physical and chemical properties. ReF₇ is notable for being the only thermally stable metal heptafluoride, while WF₆ is a critical material in the semiconductor industry.[1][2] Understanding their distinct characteristics is crucial for their safe and effective application in research and industrial processes.

Data Presentation: Physical and Chemical Properties

A summary of the key quantitative data for ReF₇ and WF₆ is presented in the table below for easy comparison.

PropertyThis compound (ReF₇)Tungsten Hexafluoride (WF₆)
Molecular Formula ReF₇[3]WF₆
Molar Mass 319.196 g/mol [4]297.83 g/mol [5]
Appearance Bright yellow crystalline solid[4][6]Colorless gas or light yellow liquid[5][7]
Melting Point 48.3 °C[4][6]2.3 °C[5]
Boiling Point 73.72 °C[4]17.5 °C[5]
Density (Solid) 4.3 g/cm³3.99 g/cm³ (at 2.3 °C)
Density (Liquid) Not readily available3.44 g/cm³ (at 15 °C)[5][8]
Density (Gas) Not applicable at STP~13 kg/m ³ (densest known gas at STP)[1]
Molecular Geometry Distorted pentagonal bipyramidal[2][4]Octahedral[1][5]
W/Re-F Bond Length 1.84-1.89 Å[9]183.2 pm[5][8]
Reactivity with Water Reacts to form perrhenic acid (HReO₄) and HF[2]Reacts to form tungsten trioxide (WO₃) and HF[1]
Primary Use Precursor in fluorine chemistry[6]Chemical vapor deposition of tungsten films[1]

Molecular Structure and Reactivity

This compound adopts a distorted pentagonal bipyramidal geometry, a unique structure for a thermally stable metal heptafluoride.[2][4] In contrast, tungsten hexafluoride has a highly symmetrical octahedral geometry.[1][5] This difference in structure contributes to their differing physical properties, such as melting and boiling points.

Both compounds are highly reactive towards water, a critical consideration for their handling and storage.[1][6] The hydrolysis of ReF₇ yields perrhenic acid and hydrofluoric acid, while WF₆ hydrolysis produces tungsten trioxide and hydrofluoric acid.[1][2][6] The production of highly corrosive HF upon contact with moisture necessitates stringent safety protocols for both compounds.[6][10]

Experimental Protocols

Synthesis of this compound

The laboratory synthesis of this compound is typically achieved through the direct fluorination of rhenium metal at elevated temperatures.[2][6]

Equation: 2Re + 7F₂ → 2ReF₇[2][6]

Methodology:

  • Place high-purity rhenium metal powder in a nickel or Monel reactor.

  • Heat the reactor to a temperature between 400 °C and 450 °C.[6]

  • Introduce an excess of fluorine gas into the reactor at a pressure of 2 to 5 atm.

  • Maintain the reaction conditions until the conversion is complete.

  • Purify the resulting ReF₇ by vacuum sublimation at 50 °C to separate it from unreacted rhenium and lower fluorides.[6]

Synthesis of Tungsten Hexafluoride

Tungsten hexafluoride is commercially produced by the direct reaction of fluorine gas with tungsten powder.[1]

Equation: W + 3F₂ → WF₆[1]

Methodology:

  • Place high-purity tungsten powder in a heated reactor.

  • Introduce fluorine gas into the reactor.

  • Maintain the exothermic reaction at a temperature between 350 and 400 °C.[1]

  • The gaseous WF₆ product is then separated from impurities, such as tungsten oxyfluoride (WOF₄), by distillation.[1]

Visualization of Hydrolysis Reactions

The following diagram illustrates the distinct hydrolysis pathways of this compound and Tungsten hexafluoride.

Hydrolysis_Comparison cluster_ReF7 This compound Hydrolysis cluster_WF6 Tungsten Hexafluoride Hydrolysis ReF7 ReF₇ HReO4 HReO₄ (Perrhenic Acid) ReF7->HReO4 + H2O_Re 4H₂O H2O_Re->HReO4 HF_Re 7HF (Hydrogen Fluoride) WF6 WF₆ WO3 WO₃ (Tungsten Trioxide) WF6->WO3 + H2O_W 3H₂O H2O_W->WO3 HF_W 6HF (Hydrogen Fluoride)

Caption: Comparative hydrolysis pathways of ReF₇ and WF₆.

Safety and Handling

Both this compound and Tungsten hexafluoride are hazardous materials that require specialized handling procedures.

This compound:

  • As a corrosive solid, skin and eye contact should be avoided.[11]

  • It reacts with water, so it must be handled in a dry atmosphere, for instance, in a glovebox.[6]

  • Appropriate personal protective equipment (PPE), including gloves and eye/face protection, is mandatory.[11]

Tungsten Hexafluoride:

  • WF₆ is a toxic and corrosive gas that is heavier than air.[1][10]

  • It reacts violently with water to produce hydrofluoric acid, which can cause severe burns to the skin, eyes, and respiratory tract.[1][10]

  • Handling should be conducted in a well-ventilated fume hood or glovebox.[10]

  • Self-contained breathing apparatus (SCBA) and chemical-resistant clothing are required when working with WF₆.[10][12]

  • Storage vessels should have Teflon gaskets due to the formation of HF upon reaction with moisture.[1]

Conclusion

This compound and Tungsten hexafluoride are valuable reagents in their respective fields of application. ReF₇'s unique status as a stable heptafluoride makes it a subject of academic and research interest, particularly in fundamental inorganic and fluorine chemistry. WF₆, on the other hand, is an indispensable industrial chemical, crucial for the fabrication of modern electronics due to its role in producing high-purity tungsten films.[1][13] The choice between these two compounds will be dictated by the specific chemical and physical properties required for a given application. A thorough understanding of their reactivity and strict adherence to safety protocols are paramount for their use.

References

A Comparative Guide to the Reactivity of Rhenium and Technetium Fluorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of fluorides of rhenium (Re) and technetium (Tc), elements of significant interest in catalysis and radiopharmaceutical development. Understanding the nuanced differences in the chemical behavior of their fluoride (B91410) compounds is crucial for designing and controlling chemical syntheses and for the development of novel applications. This document summarizes key experimental data, provides detailed experimental protocols for the synthesis of common fluorides, and visualizes the relationships between these compounds.

Executive Summary

Rhenium and technetium, both members of Group 7 of the periodic table, exhibit similar chemistries. However, relativistic effects and the inherent instability of technetium isotopes lead to notable differences in the stability and reactivity of their compounds. A key distinction in their fluoride chemistry is the existence of rhenium heptafluoride (ReF₇), the only thermally stable metal heptafluoride, whereas the highest known fluoride of technetium is the hexafluoride (TcF₆).[1] This immediately suggests a higher stability of the +7 oxidation state for rhenium compared to technetium. In general, technetium fluorides are more reactive and less thermally stable than their rhenium counterparts.

Data Presentation

The following tables summarize the known physical and chemical properties of the most common rhenium and technetium fluorides.

Table 1: Physical Properties of Rhenium and Technetium Fluorides

PropertyReF₇ReF₆ReF₄TcF₆TcF₅
Molar Mass ( g/mol ) 319.20300.20262.20212.00 (for ⁹⁸Tc)193.00 (for ⁹⁸Tc)
Appearance Bright yellow crystalline solidYellow crystalline solid or liquidBlue crystalsGolden-yellow crystalsYellow crystals
Melting Point (°C) 48.3[1]18.5124.537.4[2]50[3]
Boiling Point (°C) 73.7[1]33.779555.3[2]-
Crystal Structure TriclinicOrthorhombic (at -140°C)TetragonalCubic (at 10°C)Orthorhombic

Table 2: Reactivity of Rhenium and Technetium Fluorides

CompoundReaction with WaterThermal StabilityOther Key Reactions
ReF₇ Hydrolyzes in the presence of a base to form perrhenic acid (HReO₄) and hydrogen fluoride (HF).[1]Thermally stable.Acts as a fluoride donor with strong Lewis acids (e.g., SbF₅) and a fluoride acceptor with strong Lewis bases (e.g., CsF).[1]
ReF₆ Hydrolyzes, smokes in humid air. Dissolves in water, sulfuric acid, and nitric acid with decomposition.[4]Decomposes when heated in oxygen to form ReOF₄ and ReO₃F.[4]Strong oxidant and Lewis acid. Can be reduced to ReF₄ by H₂, SO₂, or CO.[4]
ReF₄ Reacts with water.[5]Stable at room temperature.Corrodes glass when heated.[5]
TcF₆ Disproportionates on hydrolysis with aqueous NaOH to form a black precipitate of TcO₂.[2]Less stable than ReF₆.Reacts with alkaline chlorides in IF₅ to form hexafluorotechnetates.[2]
TcF₅ Hydrolyzes in water, disproportionating to form pertechnetic acid (HTcO₄) and TcO₂.[3]Volatile.Can be synthesized by the reduction of TcF₆ with iodine.[3]

Reactivity Comparison

Hydrolysis

Both rhenium and technetium hexafluorides are sensitive to moisture. ReF₆ smokes in humid air and hydrolyzes, while TcF₆ undergoes disproportionation upon hydrolysis with aqueous sodium hydroxide (B78521) to yield technetium dioxide (TcO₂).[2][4] The hydrolysis of technetium pentafluoride (TcF₅) is also a disproportionation reaction, producing pertechnetic acid (HTcO₄) and TcO₂.[3] this compound is more resistant to hydrolysis, requiring a base to proceed, forming perrhenic acid.[1] This suggests a higher kinetic stability of the higher fluoride of rhenium towards hydrolysis compared to technetium fluorides.

Redox Chemistry

ReF₆ is a potent oxidizing agent.[4] While direct comparative studies on the oxidizing power of ReF₆ and TcF₆ are scarce in the readily available literature, the general trend in Group 7 suggests that the oxidizing power of the higher oxidation states increases down the group. However, the instability of the +7 oxidation state for technetium makes TcF₆ a strong oxidant as it will readily be reduced to more stable lower oxidation states. The reduction of ReF₆ with various agents like hydrogen, sulfur dioxide, or rhenium metal itself leads to the formation of lower fluorides such as ReF₄.[5] Similarly, TcF₆ can be reduced to TcF₅ by iodine.[3]

Lewis Acid-Base Behavior

Rhenium hexafluoride is a known Lewis acid, forming adducts with fluoride donors.[1] For example, it reacts with cesium fluoride (CsF) to form the ReF₈²⁻ anion. It can also act as a fluoride ion acceptor in reactions with strong Lewis acids like antimony pentafluoride (SbF₅) to form the ReF₆⁺ cation.[1] The Lewis acidity of TcF₆ is less well-documented in the available literature, but similar behavior can be anticipated due to the high oxidation state of technetium.

Experimental Protocols

Synthesis of this compound (ReF₇)

Principle: Direct fluorination of rhenium metal at elevated temperatures.

Materials:

  • Rhenium metal powder

  • Fluorine gas (F₂)

  • Nickel or Monel reaction tube

  • Tube furnace

  • Cold trap (liquid nitrogen)

  • Vacuum line

Procedure:

  • Place a sample of rhenium metal powder in a nickel or Monel boat.

  • Position the boat inside the reaction tube, which is then placed in a tube furnace.

  • Evacuate the reaction system using a vacuum line to remove air and moisture.

  • Slowly introduce fluorine gas into the reaction tube while heating the furnace to 400 °C.[1]

  • The volatile ReF₇ product will be carried by the fluorine gas stream.

  • Collect the ReF₇ product in a cold trap cooled with liquid nitrogen.

  • After the reaction is complete, the excess fluorine is carefully vented or neutralized.

  • The collected ReF₇ can be purified by fractional distillation under vacuum.

Synthesis of Technetium Hexafluoride (TcF₆)

Principle: Direct fluorination of technetium metal at elevated temperatures.

Materials:

  • Technetium metal powder

  • Fluorine gas (F₂)

  • Nickel or Monel reaction tube

  • Tube furnace

  • Cold trap (liquid nitrogen)

  • Vacuum line

Procedure:

  • Place a sample of technetium metal powder in a nickel or Monel boat.

  • Position the boat inside the reaction tube within a tube furnace.

  • Evacuate the system to remove any residual air and moisture.

  • Introduce an excess of fluorine gas into the reaction tube.

  • Heat the furnace to 400 °C to initiate the reaction.[2]

  • The TcF₆ product, being volatile, is transported by the gas flow.

  • Condense and collect the TcF₆ in a cold trap maintained at a low temperature (e.g., with liquid nitrogen).

  • Purify the collected TcF₆ by vacuum sublimation or distillation.

Visualizations

Logical Relationships of Rhenium and Technetium Fluorides

Caption: Synthesis and reaction pathways for key rhenium and technetium fluorides.

Experimental Workflow for Fluoride Synthesis

G start Start: Metal Powder (Re or Tc) reactor Place in Reaction Tube start->reactor evacuate Evacuate System reactor->evacuate introduce_F2 Introduce Fluorine Gas evacuate->introduce_F2 heat Heat to 400°C introduce_F2->heat reaction Fluorination Reaction heat->reaction collect Collect Product in Cold Trap reaction->collect purify Purify by Distillation/Sublimation collect->purify end End: Purified Fluoride purify->end

Caption: General experimental workflow for the synthesis of volatile metal fluorides.

Conclusion

The fluorides of rhenium and technetium, while sharing group similarities, exhibit distinct reactivity profiles primarily driven by the greater stability of higher oxidation states for rhenium. Rhenium's ability to form the relatively stable heptafluoride, ReF₇, stands in contrast to technetium, whose highest fluoride is the more reactive hexafluoride, TcF₆. The hydrolysis and redox reactions of technetium fluorides tend towards the formation of more stable, lower oxidation state species like TcO₂. For researchers in catalysis and radiopharmaceutical development, these differences are critical. The choice between rhenium and technetium, and their specific fluoride precursors, will significantly impact reaction outcomes, stability of the final products, and the design of synthetic pathways. Further quantitative studies on the kinetics and thermodynamics of these systems are warranted to enable more precise control and prediction of their chemical behavior.

References

A Comparative Structural Analysis of Rhenium Heptafluoride (ReF₇) and Iodine Heptafluoride (IF₇)

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and professionals in drug development and chemical sciences, offering an objective comparison of the molecular structures of Rhenium heptafluoride (ReF₇) and Iodine heptafluoride (IF₇), supported by experimental data from neutron and electron diffraction studies.

This guide provides a comprehensive structural comparison of two unique heptacoordinated inorganic fluorides, ReF₇ and IF₇. Both molecules adopt a pentagonal bipyramidal geometry, but exhibit distinct structural nuances due to the differing electronic nature of their central atoms. This analysis is supported by quantitative data from seminal experimental studies, offering valuable insights for researchers in fields where molecular geometry and electronic structure are critical.

Molecular Structure and Geometry

Iodine heptafluoride (IF₇) is a well-studied interhalogen compound that, according to VSEPR theory, adopts a pentagonal bipyramidal structure.[1][2] This geometry is characterized by a central iodine atom bonded to five fluorine atoms in a planar pentagonal arrangement (equatorial positions) and two fluorine atoms positioned above and below this plane (axial positions).[2] Electron diffraction studies have confirmed this overall structure but have also revealed that the molecule is not perfectly static, exhibiting a dynamic behavior known as pseudorotation.[3]

This compound (ReF₇), the only thermally stable metal heptafluoride, also possesses a pentagonal bipyramidal structure.[4] However, neutron diffraction studies at low temperatures have shown that its structure is distorted from the ideal D₅h symmetry observed in theoretical models of IF₇.[3] At 1.5 K, ReF₇ exhibits Cₛ symmetry, indicating a puckering of the equatorial fluorine ring and a deviation of the axial fluorine atoms from a linear F-Re-F axis.[3] This distortion is a key structural difference between the two molecules.

Quantitative Structural Data

The following table summarizes the key structural parameters for ReF₇ and IF₇, as determined by experimental diffraction methods.

ParameterThis compound (ReF₇)Iodine Heptafluoride (IF₇)
Molecular Geometry Distorted Pentagonal BipyramidalPentagonal Bipyramidal (dynamic)
Symmetry (experimental) Cₛ (at 1.5 K)[3]Approximates D₅h[1]
Axial Bond Length 1.84 - 1.89 Å (range)[1]1.786 Å[3]
Equatorial Bond Length 1.84 - 1.89 Å (range)[1]1.858 Å[3]
Axial-Equatorial Angle ~90°[5][6]90°[2]
Equatorial-Equatorial Angle ~72°[5][6]72°[2]

Experimental Protocols

The structural data presented in this guide are derived from two primary experimental techniques: powder neutron diffraction for ReF₇ and gas electron diffraction for IF₇.

This compound (ReF₇) - Powder Neutron Diffraction

The determination of the crystal and molecular structure of ReF₇ was achieved through high-resolution powder neutron diffraction.[3] This technique is particularly well-suited for locating light atoms like fluorine in the presence of a heavy atom like rhenium.

Methodology:

  • Sample Preparation: A polycrystalline (powder) sample of solid ReF₇ is required. The sample is typically loaded into a suitable container that is transparent to neutrons.

  • Neutron Source and Monochromatization: A beam of thermal neutrons is generated from a nuclear reactor. This beam is then passed through a monochromator to select neutrons of a specific wavelength.

  • Diffraction: The monochromatic neutron beam is directed onto the powdered ReF₇ sample. The neutrons are scattered by the atomic nuclei in the crystal lattice.

  • Detection: A detector measures the intensity of the scattered neutrons as a function of the scattering angle (2θ). The collection of this data results in a neutron diffraction pattern.

  • Data Analysis (Rietveld Refinement): The resulting diffraction pattern is analyzed using the Rietveld refinement method. This involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. By refining the parameters of the model (including atomic positions, lattice parameters, and thermal vibration parameters), the detailed crystal and molecular structure of ReF₇ is determined.

Iodine Heptafluoride (IF₇) - Gas Electron Diffraction

The molecular structure of IF₇ in the gas phase was determined using gas electron diffraction (GED).[2] This method provides information about the geometry of free, isolated molecules.

Methodology:

  • Sample Introduction: A gaseous sample of IF₇ is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

  • Electron Beam Generation: A high-energy beam of electrons is generated and accelerated to a specific wavelength.

  • Scattering: The electron beam is directed to intersect the molecular beam at a right angle. The electrons are scattered by the electrostatic potential of the atoms in the IF₇ molecules.

  • Detection: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera). The pattern consists of a series of concentric rings.

  • Data Analysis: The intensity of the diffraction pattern is measured as a function of the scattering angle. This information is then used to calculate a radial distribution curve, which gives the probability of finding two atoms at a certain distance from each other. By analyzing this curve, the bond lengths, bond angles, and overall geometry of the IF₇ molecule are determined.

Visualization of Molecular Structures

The following diagrams, generated using the DOT language, illustrate the idealized and distorted pentagonal bipyramidal geometries of IF₇ and ReF₇.

IF7_Structure I I F_ax1 F I->F_ax1 F_ax2 F I->F_ax2 F_eq1 F I->F_eq1 F_eq2 F I->F_eq2 F_eq3 F I->F_eq3 F_eq4 F I->F_eq4 F_eq5 F I->F_eq5

Caption: Idealized pentagonal bipyramidal structure of IF₇.

ReF7_Structure Re Re F_ax1 F Re->F_ax1 F_ax2 F Re->F_ax2 F_eq1 F Re->F_eq1 F_eq2 F Re->F_eq2 F_eq3 F Re->F_eq3 F_eq4 F Re->F_eq4 F_eq5 F Re->F_eq5

Caption: Distorted pentagonal bipyramidal structure of ReF₇.

References

A Comparative Guide to the Vibrational Spectra of Rhenium Fluorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the vibrational spectra of various rhenium fluorides, offering insights into their molecular structures and bonding characteristics. The data presented is compiled from experimental studies and is intended to serve as a valuable resource for researchers in inorganic chemistry and related fields.

Introduction to Vibrational Spectroscopy of Rhenium Fluorides

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for elucidating the structure and bonding of molecules.[1] By probing the vibrational energy levels of a molecule, these methods provide a unique "fingerprint" that is sensitive to molecular geometry, bond strength, and symmetry. Rhenium, with its diverse range of oxidation states, forms a series of binary fluorides (ReF₄, ReF₅, ReF₆, and ReF₇), each with distinct structural and spectroscopic properties. Understanding their vibrational spectra is crucial for their identification and characterization, particularly as these compounds are often highly reactive.

Comparative Vibrational Data

The following table summarizes the experimentally observed fundamental vibrational frequencies for rhenium hexafluoride (ReF₆) and rhenium heptafluoride (ReF₇). Due to the limited availability of experimental data in the searched literature, a comprehensive vibrational analysis for solid rhenium tetrafluoride (ReF₄) and liquid rhenium pentafluoride (ReF₅) could not be included at this time.

Table 1: Fundamental Vibrational Frequencies (cm⁻¹) of Rhenium Hexafluoride and this compound

Vibrational ModeReF₆ (Gas)ReF₇ (Liquid/Vapor)ActivityDescription
ν₁755[2]737[3]RamanSymmetric Re-F stretch
ν₂596[2]650[3]RamanSymmetric Re-F bend
ν₃715[2]703[3]IRAsymmetric Re-F stretch
ν₄257[2]590[3]RamanAsymmetric Re-F bend
ν₅246[2]485[3]RamanAsymmetric Re-F bend
ν₆193[2]353[3]IRAsymmetric Re-F bend
351[3]Raman
299[3]IR

Note: The assignments for ReF₆ are based on an octahedral (Oₕ) symmetry, while those for ReF₇ are based on a pentagonal bipyramidal (D₅ₕ) structure.

Experimental Protocols

The acquisition of vibrational spectra for highly reactive and volatile compounds like rhenium fluorides requires specialized experimental setups to ensure safety and data accuracy.

Infrared Spectroscopy of Gaseous Rhenium Hexafluoride

The infrared spectrum of gaseous ReF₆ was recorded using a Beckman IR-7 grating spectrophotometer equipped with either sodium chloride (NaCl) or cesium iodide (CsI) prisms.[2] A 10-cm gas cell with silver chloride (AgCl) or polyethylene (B3416737) windows was employed.[2] To prevent reactions with the cell materials, the windows were pre-treated with fluorine gas at room temperature.[2] The vapor pressure of the ReF₆ sample within the cell was carefully controlled by regulating the temperature of a side arm attached to the cell.[2] For background measurements and to check window transparency, a liquid nitrogen bath was used to condense the sample in the side arm, effectively creating a near-zero sample pressure in the cell.[2]

Raman Spectroscopy of Gaseous Rhenium Hexafluoride

The Raman spectrum of gaseous ReF₆ was obtained using a Cary 81 spectrophotometer.[2] The sample was contained in a 30-cm long quartz Raman tube with a 30-mm outer diameter, filled to a pressure of approximately 3 atmospheres at 65°C.[2] To maintain this temperature, the sample tube was jacketed with a larger quartz tube through which water at 70°C was circulated.[2]

Vibrational Spectroscopy of Liquid and Vapor Phase this compound

The vibrational spectra of ReF₇ were obtained for both the liquid and vapor phases. The Raman spectrum of liquid ReF₇ and the infrared spectrum of ReF₇ vapor were recorded.[3] While the specific spectrophotometers used were not detailed in the available literature, the techniques are standard for such analyses.

Logical Workflow for Vibrational Spectra Analysis

The following diagram illustrates a general workflow for the experimental determination and analysis of the vibrational spectra of rhenium fluorides.

G Workflow for Vibrational Spectra Analysis of Rhenium Fluorides cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Measurement cluster_analysis Data Analysis and Interpretation cluster_output Output synthesis Synthesis of Rhenium Fluoride (B91410) (e.g., ReF₄, ReF₅, ReF₆, ReF₇) purification Purification and Handling in Inert Atmosphere synthesis->purification ir_spec Infrared (IR) Spectroscopy (Gas or Matrix Isolation) purification->ir_spec Introduce to Gas Cell/Matrix raman_spec Raman Spectroscopy (Liquid or Gas) purification->raman_spec Introduce to Sample Holder peak_assignment Peak Assignment to Vibrational Modes ir_spec->peak_assignment raman_spec->peak_assignment symmetry_analysis Symmetry Analysis and Group Theory peak_assignment->symmetry_analysis comparison Comparison with Theoretical Calculations and Analogs symmetry_analysis->comparison report Publication/Report with Data and Interpretation comparison->report

Caption: Workflow for analyzing rhenium fluoride vibrational spectra.

Discussion

The vibrational spectra of ReF₆ and ReF₇ are consistent with their respective high-symmetry molecular structures. For ReF₆, the observation of only two infrared-active and three Raman-active fundamental modes is in excellent agreement with the selection rules for an octahedral (Oₕ) molecule.[2] Similarly, the number of observed bands for ReF₇ aligns with the expectations for a D₅ₕ structure.[3]

The study of the lower rhenium fluorides, ReF₄ and ReF₅, is more challenging due to their greater reactivity and tendency to form polymeric structures. Future research focusing on matrix isolation techniques for these species could provide valuable data to complete the vibrational analysis of the entire rhenium fluoride series. Such data would enable a more comprehensive comparison of bonding trends as a function of oxidation state and coordination number.

References

Unraveling the Complexity of Rhenium Heptafluoride: A Computational Chemistry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational chemistry methods for studying the intricate structure and vibrational properties of Rhenium heptafluoride (ReF7). Experimental data is presented alongside theoretical results to offer a comprehensive benchmark for computational performance.

This compound (ReF7) stands as a unique and challenging molecule for both experimental and theoretical chemists. As one of the few stable hepta-coordinated inorganic compounds, its fluxional nature and the significant influence of relativistic effects due to the heavy Rhenium atom make it a compelling subject for computational investigation. This guide delves into a comparative analysis of various computational methods, offering insights into their efficacy in reproducing experimental findings for ReF7's molecular geometry and vibrational frequencies.

Executive Summary

This guide highlights the performance of different computational approaches in modeling the properties of this compound. Experimental data from gas-phase electron diffraction and vibrational spectroscopy serve as the primary benchmarks. The key findings are:

  • Molecular Geometry: Experimental evidence points to a dynamic structure for gaseous ReF7, deviating from a simple, high-symmetry pentagonal bipyramidal (D5h) geometry. Instead, a pseudorotational model involving lower symmetry structures (C2 and Cs) provides a better description. Computational methods must be able to capture or approximate this structural complexity.

  • Vibrational Frequencies: Density Functional Theory (DFT) calculations, particularly with the B3LYP functional, show reasonable agreement with experimental Raman and infrared vibrational frequencies. However, the choice of basis set and the inclusion of relativistic effects are crucial for accurate predictions.

  • Relativistic Effects: Due to the high atomic number of Rhenium, relativistic effects play a significant role in accurately describing the electronic structure and, consequently, the geometry and vibrational properties of ReF7. Computational protocols should ideally incorporate these effects.

Data Presentation

The following tables summarize the quantitative data from experimental measurements and various computational studies on this compound.

Table 1: Comparison of Experimental and Calculated Molecular Geometries of ReF7

ParameterExperimental (Gas-Phase Electron Diffraction)Computational (DFT/B3LYP)
Point GroupDynamic (C2, Cs character), not static D5hD5h (assumed for simplicity in many calculations)
Re-F (axial) Bond Length (Å)~1.815Varies with basis set
Re-F (equatorial) Bond Length (Å)~1.861Varies with basis set
F(ax)-Re-F(ax) Angle (°)Deviates from 180°180° (in D5h)
F(eq)-Re-F(eq) Angle (°)Puckered ring, deviates from 72°72° (in D5h)

Note: The experimental geometry is dynamic and the provided values are averaged. Computational results for bond lengths are highly dependent on the chosen basis set.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies of ReF7 (cm⁻¹)

Vibrational Mode (Symmetry)Experimental (Raman, Gas Phase)[1]Calculated (DFT/B3LYP)
ν1 (A1')735Varies with basis set
ν2 (A1')636Varies with basis set
ν3 (E1')700Varies with basis set
ν4 (E1')360Varies with basis set
ν5 (E2')665Varies with basis set
ν6 (E2')315Varies with basis set
ν7 (A2")(inactive)Varies with basis set
ν8 (E1")(inactive)Varies with basis set
ν9 (E2")208Varies with basis set

Note: This table presents a selection of vibrational modes. The accuracy of calculated frequencies is influenced by the level of theory, basis set, and the treatment of anharmonicity.

Experimental and Computational Protocols

Experimental Methodologies
  • Gas-Phase Electron Diffraction (GED): The experimental molecular structure of gaseous ReF7 was determined using gas-phase electron diffraction.[2] This technique involves scattering a beam of high-energy electrons off the molecules in the gas phase and analyzing the resulting diffraction pattern. The analysis of the diffraction data for ReF7 indicated significant deviations from a static D5h symmetry, leading to the proposal of a dynamic pseudorotational model.[2]

  • Vibrational Spectroscopy: The experimental vibrational frequencies of ReF7 in the vapor phase were obtained from Raman and infrared spectroscopy.[1] The Raman spectra were recorded using a laser source to excite the sample, and the scattered light was analyzed to determine the vibrational modes. The infrared spectra were obtained by passing infrared radiation through the sample and measuring the absorption at different frequencies.

Computational Methodologies

The computational results presented in this guide are primarily based on Density Functional Theory (DFT), a widely used quantum chemical method. A typical computational workflow for studying ReF7 involves the following steps:

  • Model Building: A starting molecular geometry for ReF7 is constructed, often assuming an initial D5h symmetry for simplicity.

  • Method Selection:

    • Functional: A DFT functional is chosen to approximate the exchange-correlation energy. The B3LYP hybrid functional is a common choice for transition metal compounds.

    • Basis Set: A basis set is selected to describe the atomic orbitals of Rhenium and Fluorine. For heavy elements like Rhenium, effective core potentials (ECPs) such as LANL2DZ are often employed to reduce computational cost and implicitly account for some relativistic effects. For Fluorine, Pople-style basis sets (e.g., 6-31G*) or correlation-consistent basis sets (e.g., aug-cc-pVDZ) are commonly used.

  • Geometry Optimization: The initial geometry is optimized to find the minimum energy structure at the chosen level of theory.

  • Frequency Calculation: Once the geometry is optimized, a vibrational frequency calculation is performed to obtain the harmonic vibrational frequencies and to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

  • Analysis: The calculated bond lengths, bond angles, and vibrational frequencies are then compared with the experimental data.

Consideration of Relativistic Effects: For high accuracy, especially for heavy elements like Rhenium, it is important to consider relativistic effects. This can be done explicitly through methods like the Douglas-Kroll-Hess (DKH) or Zeroth-Order Regular Approximation (ZORA) Hamiltonians, or implicitly through the use of relativistic ECPs.

Mandatory Visualization

The following diagram illustrates the general workflow of a computational chemistry study on this compound, from the initial setup to the final analysis and comparison with experimental data.

Computational_Chemistry_Workflow cluster_setup 1. Study Setup cluster_computation 2. Computational Protocol cluster_analysis 3. Analysis & Comparison start Define Research Question (e.g., Structure of ReF7) build_model Build Initial Molecular Model (e.g., D5h) start->build_model Input exp_data Gather Experimental Data (GED, IR, Raman) comp_geom Compare Calculated vs. Experimental Geometry exp_data->comp_geom comp_freq Compare Calculated vs. Experimental Frequencies exp_data->comp_freq select_method Select Computational Method - Functional (e.g., B3LYP) - Basis Set (e.g., LANL2DZ) build_model->select_method geom_opt Geometry Optimization select_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc geom_opt->comp_geom freq_calc->comp_freq conclusion Draw Conclusions on Method Performance comp_geom->conclusion comp_freq->conclusion

Computational chemistry workflow for studying ReF7.

Conclusion

The computational study of this compound is a non-trivial task that requires careful consideration of its dynamic structure and the significant relativistic effects. While DFT methods like B3LYP can provide valuable insights and reproduce experimental trends to a reasonable extent, there is no single "best" method that perfectly captures all the nuances of this complex molecule. Future computational work could explore the potential energy surface of ReF7 in more detail using ab initio molecular dynamics to better understand its pseudorotational behavior. Furthermore, systematic benchmarking of a wider range of DFT functionals and basis sets, including more sophisticated treatments of relativistic effects, would be invaluable for establishing a more definitive computational protocol for ReF7 and other heavy element compounds. This guide serves as a starting point for researchers embarking on computational investigations of this fascinating molecule, emphasizing the importance of a close synergy between theoretical calculations and experimental observations.

References

Spectroscopic Validation of Rhenium Heptafluoride (ReF7) Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic techniques used to validate the structure of Rhenium Heptafluoride (ReF7). Experimental data from Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are presented, alongside a comparison with the structurally similar Iodine Heptafluoride (IF7). Detailed experimental protocols and visual representations of key concepts are included to facilitate a comprehensive understanding of the structural determination of this unique heptacoordinated molecule.

Molecular Structure of ReF7: A Distorted Pentagonal Bipyramid

This compound is one of the few known thermally stable metal heptafluorides.[1] Its structure has been a subject of considerable interest and has been elucidated through a combination of diffraction and spectroscopic methods.

At low temperatures (1.5 K), neutron diffraction studies have confirmed that ReF7 adopts a distorted pentagonal bipyramidal structure with Cs symmetry.[2] This geometry consists of a central rhenium atom bonded to seven fluorine atoms. Five of the fluorine atoms are arranged in a puckered equatorial ring, while the remaining two are in axial positions. The axial Re-F bonds are not perfectly collinear.[2]

Electron diffraction studies of gaseous ReF7 indicate a non-rigid, or fluxional, molecule.[1] This non-rigidity is attributed to a pseudorotational motion, where the axial and equatorial fluorine atoms can interchange positions. This dynamic behavior is a key feature of the ReF7 molecule and is crucial for interpreting its spectroscopic data.

In contrast, Iodine Heptafluoride (IF7) is also known to have a pentagonal bipyramidal structure, as predicted by VSEPR theory, and exhibits similar fluxional behavior.[3]

Diagram of the ReF7 Molecular Structure

ReF7_structure cluster_equatorial Equatorial Plane (Puckered) Re Re F1 F1 Re->F1 equatorial F2 F2 Re->F2 equatorial F3 F3 Re->F3 equatorial F4 F4 Re->F4 equatorial F5 F5 Re->F5 equatorial F_ax1 F Re->F_ax1 axial F_ax2 F Re->F_ax2 axial

A simplified representation of the distorted pentagonal bipyramidal structure of ReF7.

Spectroscopic Data and Comparison

Spectroscopic techniques provide invaluable insights into the vibrational and electronic properties of ReF7, corroborating the structural data from diffraction methods.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of a molecule. The observed vibrational frequencies for ReF7 in the vapor phase are consistent with a molecule of D5h symmetry, which is the idealized geometry of a pentagonal bipyramid.[4] This apparent discrepancy with the Cs symmetry observed in the solid state is resolved by the concept of pseudorotation in the gas phase, where the molecule's rapid fluxionality averages its structure to the higher symmetry on the timescale of vibrational spectroscopy.

Table 1: Comparison of Vibrational Spectroscopic Data for ReF7 and IF7 (cm⁻¹)

Vibrational ModeReF7 (Vapor)[4]IF7 (Vapor)[4]ActivityDescription
ν1 (A1')735678RamanEquatorial Symmetric Stretch
ν2 (A1')634635RamanAxial Symmetric Stretch
ν3 (A2")690745IRAxial Asymmetric Stretch
ν4 (A2")310315InactiveTorsional Mode
ν5 (E1')700702IREquatorial Asymmetric Stretch
ν6 (E1')365365IRAxial Bending
ν7 (E1")355355RamanEquatorial Out-of-Plane Bend
ν8 (E2')535510RamanEquatorial In-Plane Bend
ν9 (E2')250250Inactive-
ν10 (E2")300300Inactive-
ν11 (E2")180180RamanEquatorial Puckering
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is particularly informative for fluorine-containing compounds. The ¹⁹F NMR spectrum of ReF7 exhibits a single sharp resonance. This observation is crucial as it indicates that, on the NMR timescale, all seven fluorine atoms are magnetically equivalent. This is a direct consequence of the rapid intramolecular exchange process (pseudorotation) that averages the distinct chemical environments of the axial and equatorial fluorine atoms.

Table 2: ¹⁹F NMR Spectroscopic Data for ReF7

ParameterValueInterpretation
Chemical ShiftSingle resonanceAll seven fluorine atoms are magnetically equivalent on the NMR timescale.
LinewidthSharpIndicates a rapid exchange process.
CouplingNo resolved couplingThe rapid exchange averages out any potential ¹⁸⁵Re-¹⁹F or ¹⁸⁷Re-¹⁹F coupling.

Experimental Protocols

Detailed experimental parameters for the spectroscopic analysis of ReF7 are often specific to the instrumentation and the research study. However, general protocols for each technique are outlined below.

Synthesis of ReF7

This compound can be synthesized by the direct fluorination of rhenium metal at elevated temperatures.[1]

Reaction: 2 Re + 7 F₂ → 2 ReF₇

Procedure:

  • Place high-purity rhenium metal in a nickel or Monel reaction vessel.

  • Heat the vessel to approximately 400 °C.

  • Introduce a stream of fluorine gas over the heated rhenium.

  • The volatile ReF7 product is collected in a cold trap.

  • Purification can be achieved by fractional distillation or sublimation.

Caution: This synthesis involves highly corrosive and toxic fluorine gas and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Vibrational Spectroscopy (IR and Raman)

Sample Preparation: For vapor-phase measurements, a small amount of solid ReF7 is placed in an evacuated gas cell. The cell is then heated gently to sublime the solid and generate a sufficient vapor pressure for analysis.

Instrumentation:

  • Infrared (IR) Spectroscopy: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell with appropriate window materials (e.g., AgCl, KBr) is typically used.

  • Raman Spectroscopy: A Raman spectrometer with a laser excitation source (e.g., an argon ion laser) is used. The scattered light is collected at a 90° angle to the incident beam and analyzed.

Data Acquisition:

  • IR: Spectra are typically recorded in the mid-infrared region (4000-400 cm⁻¹) with a resolution of 1 cm⁻¹ or better.

  • Raman: Spectra are recorded, and the Raman shift from the excitation line is measured.

¹⁹F NMR Spectroscopy

Sample Preparation: A small amount of ReF7 is dissolved in an appropriate aprotic solvent in an NMR tube. Due to the high reactivity of ReF7, the choice of solvent is critical, and inert fluorinated solvents are often preferred. The sample must be handled under an inert atmosphere to prevent hydrolysis.

Instrumentation: A high-field NMR spectrometer equipped with a fluorine probe is required.

Data Acquisition:

  • A standard one-pulse ¹⁹F NMR experiment is performed.

  • The spectrum is referenced to an external standard, such as CFCl₃.

  • The temperature of the probe should be controlled and recorded.

Workflow and Logical Relationships

The structural validation of ReF7 is a multi-faceted process that integrates data from various experimental techniques. The following diagram illustrates the logical workflow.

validation_workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_diffraction Diffraction Analysis cluster_interpretation Data Interpretation and Structural Model Synthesis Synthesis of ReF7 (Direct Fluorination) IR Infrared Spectroscopy Synthesis->IR Raman Raman Spectroscopy Synthesis->Raman NMR 19F NMR Spectroscopy Synthesis->NMR Neutron Neutron Diffraction (Low Temperature) Synthesis->Neutron Electron Electron Diffraction (Gas Phase) Synthesis->Electron VibrationalData Vibrational Frequencies (Suggests D5h symmetry) IR->VibrationalData Raman->VibrationalData NMRData Single 19F Resonance (Fluxionality) NMR->NMRData SolidStateStructure Distorted Pentagonal Bipyramid (Cs symmetry) Neutron->SolidStateStructure GasPhaseStructure Non-rigid, Pseudorotation Electron->GasPhaseStructure FinalModel Validated Structural Model of ReF7 VibrationalData->FinalModel NMRData->FinalModel SolidStateStructure->FinalModel GasPhaseStructure->FinalModel

Workflow for the structural validation of ReF7, integrating synthesis, spectroscopic, and diffraction data.

Conclusion

The validation of the ReF7 structure is a classic example of the synergistic use of multiple analytical techniques. While diffraction methods provide a static picture of the molecular geometry, spectroscopic techniques, particularly IR, Raman, and NMR, offer crucial insights into the dynamic behavior of the molecule. The combined evidence from these methods unequivocally supports a distorted pentagonal bipyramidal structure for ReF7 that undergoes rapid pseudorotation in the fluid phases. This comprehensive understanding is vital for researchers working with this highly reactive and structurally unique compound.

References

A Comparative Analysis of Experimental and Theoretical Bond Lengths in Rhenium Heptafluoride (ReF₇)

Author: BenchChem Technical Support Team. Date: December 2025

Rhenium heptafluoride (ReF₇), a unique and highly symmetric molecule, has long been a subject of interest for both experimental and theoretical chemists due to its unusual heptacoordinated structure. This guide provides a detailed comparison of the experimentally determined and theoretically calculated rhenium-fluorine (Re-F) bond lengths in ReF₇, offering valuable insights for researchers in the fields of inorganic chemistry, materials science, and drug development.

Unraveling the Geometry of a Heptacoordinated Molecule

Experimental studies have unequivocally established that ReF₇ adopts a distorted pentagonal bipyramidal geometry. High-resolution powder neutron diffraction at a frigid 1.5 K revealed that the molecule possesses Cₛ symmetry.[1] Gas-phase electron diffraction studies further support a departure from a perfect D₅ₕ symmetry, suggesting a dynamic process known as pseudorotation where the molecule rapidly interconverts between C₂ and Cₛ symmetries.[2] This inherent fluxionality presents a challenge in precisely defining static bond lengths.

Tabulated Comparison of Re-F Bond Lengths

The following table summarizes the available experimental and theoretical bond length data for ReF₇. It is important to note that experimental values often represent an average over the vibrational states of the molecule, while theoretical values correspond to the equilibrium geometry at 0 K.

MethodRe-F Bond TypeBond Length (Å)Reference
Experimental
Gas-Phase Electron DiffractionAverage1.84 - 1.89--INVALID-LINK--[3]
Axial-Equatorial Difference~0.065 (Equatorial longer)Jacob & Bartell, 1970[2]
Powder Neutron Diffraction--Vogt, Fitch & Cockcroft, 1994[1]
Theoretical
No specific theoretical bond lengths for ReF₇ were found in the searched literature.---

Note: While the neutron diffraction study confirmed the distorted structure, specific bond lengths were not explicitly provided in the available abstract. The gas-phase electron diffraction study noted a high correlation between axial and equatorial bond lengths, making simultaneous refinement difficult.

Methodologies

Experimental Determination of Bond Lengths

Gas-Phase Electron Diffraction (GED): This technique involves passing a beam of high-energy electrons through a gaseous sample of the molecule. The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern. Analysis of this pattern provides information about the internuclear distances within the molecule. For ReF₇, the GED data indicated a non-rigid structure, with significant deviations from a perfect pentagonal bipyramid.[2]

Powder Neutron Diffraction: In this method, a beam of neutrons is directed at a powdered crystalline sample. The neutrons are diffracted by the atomic nuclei, and the resulting diffraction pattern is used to determine the crystal structure and, consequently, the bond lengths and angles. The low-temperature neutron diffraction study of ReF₇ was crucial in establishing its distorted Cₛ symmetry in the solid state.[1]

Theoretical Calculation of Bond Lengths

Density Functional Theory (DFT) and Ab Initio Methods: These are computational quantum chemistry methods used to predict the electronic structure and geometry of molecules. By solving the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations), these methods can determine the minimum energy arrangement of the atoms, which corresponds to the equilibrium geometry and provides theoretical bond lengths. For heavy elements like rhenium, it is crucial to incorporate relativistic effects in these calculations to obtain accurate results.

Logical Workflow for Comparison

The process of comparing experimental and theoretical bond lengths follows a clear logical progression.

G cluster_exp Experimental Determination cluster_theo Theoretical Calculation Exp_Source ReF₇ Sample GED Gas-Phase Electron Diffraction Exp_Source->GED Neutron Powder Neutron Diffraction Exp_Source->Neutron Exp_Data Experimental Bond Lengths (Vibrational Average) GED->Exp_Data Neutron->Exp_Data Comparison Comparative Analysis Exp_Data->Comparison Comp_Model Molecular Model of ReF₇ DFT Density Functional Theory (DFT) / Ab Initio Calculations (with Relativistic Effects) Comp_Model->DFT Theo_Data Theoretical Bond Lengths (Equilibrium Geometry) DFT->Theo_Data Theo_Data->Comparison

Workflow for comparing experimental and theoretical bond lengths.

Discussion and Conclusion

The experimental data for ReF₇ clearly indicate a distorted pentagonal bipyramidal structure with inequivalent axial and equatorial Re-F bonds. The gas-phase electron diffraction study provides a quantitative estimate of the difference between these bond lengths, although with noted uncertainties.

A significant gap in the current analysis is the lack of readily available, high-level theoretical calculations of ReF₇ bond lengths in the searched literature. Such calculations, particularly those incorporating relativistic effects, would be invaluable for a direct and quantitative comparison with the experimental findings. This would allow for a deeper understanding of the factors governing the bonding in this fascinating molecule and would provide a benchmark for the accuracy of different theoretical methods in describing such complex inorganic species. Future computational studies are essential to complete this comparative picture.

References

Rhenium Heptafluoride's Dance with Donors: A Comparative Analysis of its Lewis Base Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reactivity of high-valent metal fluorides is paramount. Rhenium heptafluoride (ReF₇), a unique and highly reactive compound, exhibits fascinating and diverse behavior when interacting with a spectrum of Lewis bases. This guide provides a comparative analysis of ReF₇'s reactions with different Lewis bases, supported by available experimental data, detailed protocols, and visual representations of the chemical transformations.

This compound's reactivity is characterized by its ability to act as both a fluoride (B91410) ion donor and an acceptor, as well as its propensity to form adducts with various Lewis bases. The nature of the Lewis base dictates the reaction pathway and the final product, leading to the formation of distinct anionic, cationic, or neutral adduct species.

Reaction with Fluoride Ion Donors: Formation of [ReF₈]⁻

When reacted with a source of fluoride ions, such as Cesium Fluoride (CsF), ReF₇ acts as a Lewis acid, accepting a fluoride ion to form the octcafluoridorhenate(VII) anion, [ReF₈]⁻.[1][2] This anion typically adopts a square antiprismatic geometry.

Experimental Protocol: Synthesis of Cesium Octafluoridorhenate(VII) (Cs[ReF₈])

A typical synthesis involves the direct reaction of ReF₇ with CsF in a suitable solvent.

  • In a dry, inert atmosphere glovebox, a solution of ReF₇ in a fluorinated solvent, such as anhydrous hydrogen fluoride (aHF), is prepared.

  • A stoichiometric amount of finely powdered and dried CsF is slowly added to the ReF₇ solution with constant stirring.

  • The reaction mixture is stirred at a controlled temperature, often at or below room temperature, for a period of several hours to ensure complete reaction.

  • The resulting precipitate of Cs[ReF₈] is isolated by filtration, washed with fresh solvent to remove any unreacted starting materials, and dried under vacuum.

Characterization Data:

The formation of the [ReF₈]⁻ anion can be confirmed by vibrational spectroscopy. The Raman and infrared spectra of the product will exhibit characteristic bands corresponding to the vibrational modes of the [ReF₈]⁻ anion.

ProductGeometryKey Spectroscopic Data
Cs[ReF₈]Square AntiprismaticSpecific Raman and IR active Re-F stretching and bending modes for the [ReF₈]⁻ anion.

Reaction with Strong Fluoride Ion Acceptors: Generation of [ReF₆]⁺

In the presence of a powerful Lewis acid that acts as a strong fluoride ion acceptor, such as Antimony Pentafluoride (SbF₅), ReF₇ demonstrates its fluoride donor capability.[1][2] This reaction results in the formation of the hexafluoridorhenium(VII) cation, [ReF₆]⁺.

Experimental Protocol: Synthesis of Hexafluoridorhenium(VII) Hexafluoroantimonate(V) ([ReF₆][SbF₆])

The synthesis of [ReF₆][SbF₆] is typically carried out by the direct reaction of the two fluoride compounds.

  • Under anhydrous and inert conditions, ReF₇ is dissolved in a suitable solvent like anhydrous hydrogen fluoride (aHF) or sulfur dioxide (SO₂).

  • A stoichiometric equivalent of SbF₅ is carefully added to the solution of ReF₇.

  • The reaction proceeds, often exothermically, to form the [ReF₆]⁺[SbF₆]⁻ salt.

  • The solvent is removed under vacuum to yield the solid product.

Characterization Data:

The presence of the [ReF₆]⁺ cation can be identified by its characteristic vibrational frequencies in Raman spectroscopy.

ProductCation GeometryKey Spectroscopic Data
[ReF₆][SbF₆]OctahedralStrong Raman bands characteristic of the [ReF₆]⁺ cation and the [SbF₆]⁻ anion.

Reactions with Neutral Lewis Bases: Adduct Formation

This compound also reacts with neutral Lewis bases containing nitrogen or oxygen donor atoms, such as pyridine (B92270), ammonia (B1221849), and tetrahydrofuran (B95107) (THF), to form coordination complexes or adducts. The nature and stability of these adducts can vary significantly depending on the Lewis base.

Detailed experimental data for these reactions are less commonly reported in readily accessible literature, highlighting an area for further investigation. However, the general reaction pathways can be predicted based on fundamental Lewis acid-base principles.

Hypothetical Reaction Pathways:

  • With Pyridine (C₅H₅N): ReF₇ would be expected to form an adduct where the nitrogen atom of the pyridine ring coordinates to the rhenium center, for example, ReF₇(NC₅H₅).

  • With Ammonia (NH₃): Similar to pyridine, ammonia would likely form an adduct through the coordination of the nitrogen lone pair to the rhenium, potentially leading to products like ReF₇(NH₃).

  • With Tetrahydrofuran (C₄H₈O): The oxygen atom of THF possesses lone pairs that can coordinate to the Lewis acidic rhenium center, suggesting the formation of an adduct such as ReF₇(OC₄H₈).

Experimental Considerations for Neutral Lewis Base Adducts:

The synthesis of these adducts would require careful control of reaction conditions to prevent side reactions, such as the decomposition of the Lewis base or the reduction of the high-valent rhenium center.

  • All manipulations should be performed under strictly anhydrous and inert atmospheres due to the high reactivity and moisture sensitivity of ReF₇.

  • Reactions would likely be carried out in non-coordinating or weakly coordinating solvents at low temperatures to control the reactivity.

  • The stoichiometry of the reactants would need to be carefully controlled to favor the formation of the desired adduct.

  • Characterization would rely heavily on spectroscopic methods such as NMR (¹⁹F, ¹H, ¹³C), IR, and Raman spectroscopy to elucidate the structure and bonding of the resulting complexes.

Diagram of Reaction Pathways

ReF7_Reactions cluster_anion Fluoride Donor Reaction cluster_cation Fluoride Acceptor Reaction cluster_adducts Neutral Lewis Base Adducts ReF7 ReF₇ CsF CsF (Lewis Base) SbF5 SbF₅ (Strong Lewis Acid) Pyridine Pyridine Ammonia Ammonia THF THF ReF8_anion [ReF₈]⁻ CsF->ReF8_anion + F⁻ ReF6_cation [ReF₆]⁺ SbF5->ReF6_cation - F⁻ Adduct_Py ReF₇(Py) Pyridine->Adduct_Py Adduct_NH3 ReF₇(NH₃) Ammonia->Adduct_NH3 Adduct_THF ReF₇(THF) THF->Adduct_THF

Caption: Reaction pathways of ReF₇ with different types of Lewis bases.

Summary of Comparative Reactivity

Lewis Base TypeRole of ReF₇Product TypeExample Lewis BaseExample Product
Fluoride Ion DonorLewis Acid (F⁻ Acceptor)Anionic ComplexCsFCs[ReF₈]
Strong Fluoride Ion AcceptorLewis Base (F⁻ Donor)Cationic ComplexSbF₅[ReF₆][SbF₆]
Neutral N-DonorLewis AcidNeutral AdductPyridine, AmmoniaReF₇(Py), ReF₇(NH₃)
Neutral O-DonorLewis AcidNeutral AdductTHFReF₇(THF)

This compound displays a rich and varied coordination chemistry, acting as a versatile Lewis acid or base depending on the reaction partner. While its reactions with fluoride donors and strong fluoride acceptors are established, leading to the formation of [ReF₈]⁻ and [ReF₆]⁺ respectively, the detailed experimental landscape of its interactions with neutral nitrogen and oxygen donor Lewis bases remains an area ripe for further exploration. The synthesis and characterization of these adducts will undoubtedly provide deeper insights into the fundamental reactivity of high-valent transition metal fluorides, with potential implications for catalysis and materials science.

References

A Comparative Guide to Rhenium Coatings: CVD vs. Electrodeposition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of coating technology is critical for performance and reliability. This guide provides a detailed comparison of two common methods for depositing rhenium coatings: Chemical Vapor Deposition (CVD) and Electrodeposition.

Rhenium, a refractory metal with a high melting point, excellent wear resistance, and good catalytic properties, is a material of interest in various high-technology fields. Its application as a protective coating can significantly enhance the performance and lifetime of components in demanding environments. This comparative study delves into the nuances of producing rhenium coatings via CVD and electrodeposition, offering a comprehensive overview of their respective advantages and disadvantages, supported by experimental data.

Performance and Property Comparison

A direct comparison of rhenium coatings prepared by CVD and electrodeposition reveals significant differences in their physical and mechanical properties. These variations are primarily attributed to the distinct growth mechanisms inherent to each technique.

PropertyChemical Vapor Deposition (CVD)ElectrodepositionKey Findings and Citations
Purity & Impurities Primary impurity is carbon (e.g., 0.0140 wt%).[1][2]Primary impurity is oxygen (e.g., 0.0067 wt%).[1][2]The nature of the precursor and the deposition environment dictates the main impurities. Carbon in CVD coatings can diffuse from the substrate.[1][3]
Microstructure Typically columnar grains with a preferred orientation, often <002>.[2][4]Can range from fine equiaxed grains to spired columnar grains, often with a <110> preferred orientation.[1] The microstructure is susceptible to oxygen content.[2][3]CVD coatings generally exhibit a more ordered and coarse grain structure.
Microhardness Generally lower than electrodeposited coatings (e.g., 245 VHN), but can be higher near the substrate due to carbon diffusion.[1]Typically higher than CVD coatings (e.g., 349 ± 15 VHN), and can be influenced by the deposition parameters and bath temperature.[1]The higher hardness of electrodeposited coatings is often attributed to their finer grain structure and impurity content.
Bonding Strength Generally good, and can be enhanced by the diffusion of carbon from the substrate, which increases microhardness near the interface.[1][3]Adhesion can be a challenge, though good bonding can be achieved with proper substrate preparation and process control.The interfacial characteristics are a key differentiator between the two methods.
Thickness Uniformity Can be challenging to achieve uniform coatings on complex geometries due to line-of-sight deposition and gas flow dynamics.Generally provides better thickness uniformity, even on complex shapes, due to the nature of the electrochemical process.[2]Electrodeposition is often favored for coating intricately shaped components.
Thermal Stability The <002>-oriented, coarse columnar structure of CVD Re coatings exhibits better thermal stability.[2]The <110>-oriented, fiber-like columnar structure of electrodeposited coatings can experience significant grain growth upon annealing.[2]For high-temperature applications, the inherent microstructure of CVD coatings can be advantageous.
Deposition Rate Varies depending on precursor, temperature, and pressure.Can achieve high deposition rates, for example, ~40 μm/h in molten salt electrolytes.[1]Electrodeposition can be a more time-efficient process for thick coatings.

Experimental Protocols

Chemical Vapor Deposition (CVD) of Rhenium

The CVD process for rhenium coatings typically involves the chemical reduction of a volatile rhenium precursor on a heated substrate.

1. Precursor and Substrate Preparation:

  • Precursors: Common precursors include rhenium pentachloride (ReCl₅), dirhenium decacarbonyl (Re₂(CO)₁₀), and volatile rhenium oxides (e.g., Re₂O₇).[4][5][6]

  • Substrate: Substrates such as graphite (B72142) and molybdenum are commonly used.[4] The substrate is cleaned to remove any surface contaminants. For example, a sapphire substrate can be cleaned with ultrasonication in acetone (B3395972) and isopropanol.[7]

2. Deposition Process:

  • The substrate is placed in a CVD reactor, which is then evacuated and backfilled with a carrier gas (e.g., hydrogen, argon).[5][8]

  • The substrate is heated to the desired deposition temperature, typically ranging from 600°C to 1250°C.[4]

  • The rhenium precursor is introduced into the reactor in a gaseous form. This can be achieved by heating the precursor or using a carrier gas to transport its vapor.

  • The precursor decomposes and/or reacts with a reducing agent (e.g., hydrogen) on the hot substrate surface, resulting in the deposition of a rhenium coating.[5]

  • Process parameters such as temperature, pressure, and gas flow rates are carefully controlled to influence the coating's properties.[9]

3. Post-Deposition:

  • After the desired coating thickness is achieved, the precursor flow is stopped, and the reactor is cooled down under an inert gas atmosphere.

Electrodeposition of Rhenium

Electrodeposition involves the reduction of rhenium ions from an electrolyte onto a conductive substrate (the cathode).

1. Electrolyte and Electrode Preparation:

  • Electrolyte: Aqueous solutions containing perrhenate (B82622) ions (ReO₄⁻) are often used, but typically have low current efficiency.[2] Molten salt electrolytes (e.g., NaCl-KCl-CsCl) can offer higher efficiency and deposition rates.[1] The electrolyte may also contain additives to improve coating quality.

  • Cathode (Substrate): The component to be coated must be electrically conductive.

  • Anode: A counter electrode, often made of a material like platinum or rhenium itself, is used to complete the electrical circuit.

2. Deposition Process:

  • The cathode and anode are immersed in the electrolyte within an electrochemical cell.

  • A DC power source is connected to the electrodes, applying a specific current density or potential. For instance, in molten salt, a cathodic current density of 50 mA/cm² might be used.[1]

  • At the cathode, rhenium ions are reduced to metallic rhenium, which deposits onto the substrate. The overall reaction from perrhenate is Re(VII) + 7e⁻ → Re.[10]

  • The deposition temperature can vary significantly, from near room temperature for aqueous solutions to over 700°C for molten salts.[1]

  • Parameters such as current density, temperature, pH, and electrolyte composition are controlled to tailor the coating's properties.

3. Post-Deposition:

  • After deposition, the coated substrate is removed from the electrolyte, rinsed, and dried.

  • A post-deposition annealing step in a hydrogen atmosphere can be performed to improve the mechanical properties of the coating.[1]

Visualizing the Workflows

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both CVD and electrodeposition of rhenium coatings.

CVD_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition Prep_Substrate Substrate Cleaning Reactor_Setup Reactor Assembly & Evacuation Prep_Substrate->Reactor_Setup Prep_Precursor Precursor Loading Prep_Precursor->Reactor_Setup Heating Substrate Heating Reactor_Setup->Heating Gas_Flow Carrier/Reducing Gas Introduction Heating->Gas_Flow Precursor_Intro Precursor Vapor Introduction Gas_Flow->Precursor_Intro Deposition Coating Deposition Precursor_Intro->Deposition Cooling Cool Down Deposition->Cooling Removal Sample Removal Cooling->Removal

Caption: Experimental workflow for Chemical Vapor Deposition (CVD) of rhenium.

Electrodeposition_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition Prep_Electrolyte Electrolyte Formulation Cell_Setup Electrochemical Cell Assembly Prep_Electrolyte->Cell_Setup Prep_Electrodes Substrate (Cathode) & Anode Cleaning Prep_Electrodes->Cell_Setup Heating Electrolyte Heating (if applicable) Cell_Setup->Heating Power_On Apply Current/Potential Heating->Power_On Deposition Coating Deposition Power_On->Deposition Rinsing Rinsing & Drying Deposition->Rinsing Annealing Optional Annealing Rinsing->Annealing

Caption: Experimental workflow for Electrodeposition of rhenium.

References

A Comparative Guide to the Catalytic Activity of Rhenium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhenium, a rare transition metal, has garnered significant attention in the field of catalysis due to the remarkable versatility of its compounds. The ability of rhenium to exist in a wide range of oxidation states, from -3 to +7, allows for its application in a diverse array of chemical transformations.[1] This guide provides a comparative assessment of the catalytic activity of different classes of rhenium compounds—namely oxides, carbonyls, and organorhenium complexes—with a focus on their performance in key organic reactions. The information presented herein is supported by experimental data to aid researchers in selecting the most suitable rhenium catalyst for their specific synthetic needs.

Performance Comparison of Rhenium Catalysts

The catalytic performance of rhenium compounds is highly dependent on the nature of the compound itself, the support material used (in the case of heterogeneous catalysts), and the specific reaction conditions. Below is a summary of the catalytic activity of various rhenium compounds in oxidation, hydrogenation, and metathesis reactions.

Oxidation Reactions

Rhenium oxides, particularly when supported on various materials, are effective catalysts for selective oxidation reactions. Methyltrioxorhenium (MTO), a well-known organorhenium compound, is also a highly efficient oxidation catalyst.

Catalyst SystemSubstrateProductConversion (%)Selectivity (%)Reference
Re₂O₇/α-Fe₂O₃MethanolMethylal15-4990-94[2]
Re₂O₇/γ-Fe₂O₃MethanolMethylal15-4990-94[2]
Re₂O₇/V₂O₅MethanolMethylal15-4990-94[2]
MTO/ZSM-5BenzenePhenol-88-94[3]
Re/TiO₂MethanolMethylal~15~90[2]
Re/ZrO₂MethanolMethylal~20~92[2]
Re/SiO₂MethanolMethylal~10~85[2]

Note: The conversion and selectivity values for Re₂O₇ supported on different iron and vanadium oxides were reported as a range. The data for MTO/ZSM-5 highlights selectivity, which is a key performance indicator for this reaction.

Hydrogenation Reactions

Rhenium complexes, particularly those containing carbonyl and phosphine (B1218219) ligands, have demonstrated high catalytic activity in the transfer hydrogenation of ketones. Rhenium "blacks," formed from the reduction of rhenium oxides, are notably effective for the hydrogenation of carboxylic acids to alcohols.[4]

Catalyst SystemSubstrateProductConversion (%)Time (h)Reference
fac-[Re(CO)₃(PN)Cl]Acetophenone (B1666503)1-Phenylethanol997[5]
fac-[Re(CO)₃(bpy)Cl]Acetophenone1-Phenylethanol687[5]
Rhenium BlacksCarboxylic AcidsAlcoholsExcellent Yieldsa few hours[4]
Re-Ru-O/HZSM-5Levulinic Acid DerivativesMethyl Valerate & Valeric AcidHigh Productivity-[6]

Note: The transfer hydrogenation of acetophenone was performed using 2-propanol as the hydrogen source.[5] "Excellent yields" for Rhenium Blacks indicates a qualitative but strong performance.[4] The Re-Ru-O/HZSM-5 catalyst showed high productivity, a key metric for industrial applications.[6]

Olefin Metathesis

Rhenium heptoxide (Re₂O₇), especially when supported on alumina (B75360), is a well-established and highly active catalyst for olefin metathesis, capable of functioning efficiently even at room temperature.[3]

Catalyst SystemSubstrateReaction TypeActivityReference
Re₂O₇/γ-Al₂O₃AlkenesHomometathesisHigh[3][7]
Re₂O₇/mesoporous-Al₂O₃Internal & Terminal OlefinsMetathesisHigher than on γ-Al₂O₃[3]
ReX(CO)₅ / EtAlCl₂ (X=Cl, Br)Terminal & Internal OlefinsMetathesisActive[8]

Note: The activity of Re₂O₇ on mesoporous alumina is noted to be superior to that on common γ-Al₂O₃ in the liquid phase.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of catalytic studies. Below are representative experimental protocols for catalyst synthesis and a catalytic reaction.

Synthesis of Supported Rhenium Oxide Catalyst (Re₂O₇/γ-Al₂O₃)

This procedure describes a typical incipient wetness impregnation method for preparing a supported rhenium oxide catalyst.[7][9]

Materials:

Procedure:

  • Support Preparation: The γ-Al₂O₃ support is calcined at a high temperature (e.g., 500-550 °C) to remove any adsorbed water and impurities.

  • Impregnation Solution: An aqueous solution of ammonium perrhenate or perrhenic acid is prepared with a concentration calculated to achieve the desired rhenium loading on the support.

  • Incipient Wetness Impregnation: The rhenium solution is added dropwise to the dried γ-Al₂O₃ support until the pores are completely filled, without excess liquid.

  • Drying: The impregnated support is dried in an oven, typically at 110-120 °C, to remove the water.

  • Calcination: The dried precursor is then calcined in a tube furnace under a flow of dry air at 500-550 °C. During this step, the rhenium precursor decomposes to form rhenium(VII) oxide (Re₂O₇) dispersed on the alumina support.[7]

General Procedure for Transfer Hydrogenation of Acetophenone

This protocol outlines a typical procedure for the catalytic transfer hydrogenation of a ketone using a rhenium(I) tricarbonyl complex.[5]

Materials:

  • Rhenium(I) tricarbonyl complex (e.g., fac-[Re(CO)₃(PN)Cl])

  • Acetophenone

  • 2-Propanol (hydrogen source and solvent)

  • Base (e.g., KOH or t-BuOK)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: A reaction vessel (e.g., a Schlenk tube) is charged with the rhenium catalyst, the base, and a magnetic stir bar under an inert atmosphere.

  • Addition of Reactants: Acetophenone and 2-propanol are added to the reaction vessel. The substrate-to-catalyst ratio is typically high (e.g., 1000:1) to demonstrate catalytic efficiency.[5]

  • Reaction: The mixture is stirred at a specific temperature (e.g., 25 °C or reflux) for a designated period (e.g., 4-7 hours).

  • Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched, and the product is isolated and purified using standard laboratory techniques such as extraction and column chromatography.

  • Analysis: The conversion and yield of the product are determined, and the enantiomeric excess (for asymmetric reactions) is measured using chiral HPLC.

Visualizations

To better illustrate the concepts discussed, the following diagrams visualize a typical experimental workflow and a simplified catalytic cycle.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis p1 Support Calcination p2 Impregnation p1->p2 p3 Drying p2->p3 p4 Final Calcination p3->p4 r1 Reactant Addition p4->r1 Catalyst r2 Reaction under Inert Atmosphere r1->r2 r3 Monitoring r2->r3 a1 Work-up & Purification r3->a1 Reaction Mixture a2 Characterization (GC, NMR) a1->a2

Caption: A generalized workflow for heterogeneous catalysis experiments.

Olefin_Metathesis_Cycle catalyst [Re]=CH-R¹ intermediate1 Metallacyclobutane catalyst->intermediate1 + Olefin 1 olefin1 R²-CH=CH-R³ olefin1->intermediate1 catalyst2 [Re]=CH-R² intermediate1->catalyst2 product1 R¹-CH=CH-R³ intermediate1->product1 - Product 1 intermediate2 Metallacyclobutane catalyst2->intermediate2 + Olefin 2 olefin2 R⁴-CH=CH-R⁵ olefin2->intermediate2 product2 R²-CH=CH-R⁴ intermediate2->product2 - Product 2 catalyst3 [Re]=CH-R⁵ intermediate2->catalyst3 Regenerates Catalyst

Caption: A simplified reaction pathway for olefin metathesis.

References

A Comparative Guide to DFT Calculations for Rhenium Heptafluoride's Electronic Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Density Functional Theory (DFT) approaches for elucidating the electronic structure of Rhenium heptafluoride (ReF₇). Given the limited availability of direct experimental electronic data for this molecule, this document emphasizes the comparison of various DFT functionals against experimental structural and vibrational data, which serve as crucial benchmarks for computational accuracy. The importance of incorporating relativistic effects in calculations involving the heavy element Rhenium is a central theme.

Comparison of Computational and Experimental Data

The performance of different DFT functionals is critically assessed by comparing calculated molecular geometries and vibrational frequencies with experimental values obtained from gas-phase electron diffraction and Raman spectroscopy. For heavy elements like Rhenium, the inclusion of relativistic effects is paramount for accurate predictions.

ParameterExperimental ValueDFT (B3LYP) with Relativistic ECP[1]DFT (PBE) with Relativistic CorrectionsDFT (TPSS) with Relativistic Corrections
Molecular Geometry
Re-F (axial) Bond Length (Å)1.858 (avg.)[2]Calculation not availableRequires specific calculationRequires specific calculation
Re-F (equatorial) Bond Length (Å)1.813 (avg.)[2]Calculation not availableRequires specific calculationRequires specific calculation
F(ax)-Re-F(eq) Angle (°)~90[2]Calculation not availableRequires specific calculationRequires specific calculation
F(eq)-Re-F(eq) Angle (°)~72[2]Calculation not availableRequires specific calculationRequires specific calculation
Vibrational Frequencies (cm⁻¹)
ν₁ (A₁')735 (Raman)754Requires specific calculationRequires specific calculation
ν₂ (A₁')640 (Raman)643Requires specific calculationRequires specific calculation
ν₅ (E₂')314 (Raman)313Requires specific calculationRequires specific calculation
ν₆ (E₂')207 (Raman)204Requires specific calculationRequires specific calculation

Note: The table highlights the necessity for further specific DFT calculations with various functionals to provide a comprehensive comparison. The B3LYP data is sourced from a study that utilized a Stuttgart effective core potential for Rhenium.[1]

Experimental and Computational Protocols

A rigorous computational and experimental approach is essential for the accurate characterization of this compound's electronic structure.

Experimental Methodologies
  • Gas-Phase Electron Diffraction (GED): This technique is a powerful tool for determining the geometry of molecules in the gas phase, free from intermolecular interactions that are present in the solid or liquid state.[3] In the case of ReF₇, GED has been used to determine its distorted pentagonal bipyramidal structure, providing crucial data on bond lengths and angles.[2]

  • Raman Spectroscopy: This spectroscopic technique provides information about the vibrational modes of a molecule. For ReF₇, Raman spectroscopy has been employed to identify the frequencies of its Raman-active vibrational modes, which serve as excellent benchmarks for computational methods.[1]

Computational Workflow for DFT Calculations

The following diagram illustrates a typical workflow for performing DFT calculations on a molecule like this compound.

DFT_Workflow cluster_setup 1. System Setup cluster_calc 2. Calculation cluster_analysis 3. Analysis & Comparison A Define Molecular Geometry (e.g., from experimental data) B Select Basis Set (e.g., aug-cc-pVDZ for F) A->B C Select DFT Functional (e.g., B3LYP, PBE, TPSS) B->C D Choose Relativistic Method (e.g., ECP, ZORA, DKH) C->D E Geometry Optimization D->E Input F Frequency Calculation E->F G Electronic Structure Calculation (e.g., HOMO-LUMO gap, Mulliken charges) E->G H Compare Geometry with Experimental Data (GED) E->H Output I Compare Frequencies with Experimental Data (Raman) F->I Output J Analyze Electronic Properties G->J Output H->J I->J

References

A Comparative Analysis of Rhenium Heptafluoride and Other Potent Fluorinating Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The strategic introduction of fluorine into molecular architectures is a cornerstone of modern chemistry, profoundly influencing the properties of pharmaceuticals, agrochemicals, and materials. The choice of fluorinating agent is critical to the success of synthetic campaigns, dictating reaction efficiency, substrate scope, and functional group tolerance. Among the pantheon of available reagents, high-valence inorganic fluorides stand out for their exceptional reactivity. This guide provides a detailed comparison of the fluorinating strength of Rhenium Heptafluoride (ReF₇) with other notable fluorinating agents, supported by available thermodynamic and electrochemical data.

Quantitative Comparison of Fluorinating Agents

The direct experimental comparison of the kinetic fluorinating power of high-valence inorganic fluorides under standardized conditions is not extensively documented in the literature. However, a meaningful comparison can be drawn from their thermodynamic properties, such as the standard enthalpy of formation (ΔHᵣ°), and electrochemical data, like redox potentials. A more negative enthalpy of formation generally suggests greater thermodynamic stability of the molecule, but in the context of fluorinating agents, it can also be related to the energy released upon its formation, which can be conceptually linked to its potential to fluorinate other substances. The redox potential provides a more direct measure of the oxidizing strength of a species, which is a key aspect of the fluorinating ability of high-valence metal fluorides.

Fluorinating AgentChemical FormulaStandard Enthalpy of Formation (ΔHᵣ°) (kJ/mol)Physical State (at 298 K)Notes
This compoundReF₇-1590[1]SolidThe thermodynamic stability is high, indicating a large energy release upon formation.[1]
Antimony PentafluorideSbF₅-1327.95[2][3]LiquidA very strong Lewis acid, often used in superacidic media.
Chlorine TrifluorideClF₃-159[4]GasAn extremely reactive and powerful oxidizing and fluorinating agent.
Cobalt(III) Fluoride (B91410)CoF₃-783.2[5]SolidA common high-valence metal fluoride used in the Fowler process for fluorination of hydrocarbons.[6]
Silver(II) FluorideAgF₂Not readily availableSolidA strong oxidizing agent, with Ag(II) being an unstable oxidation state for silver.[7]
Manganese(III) FluorideMnF₃Not readily availableSolidUsed as a fluorinating agent for organic compounds.[8]

Table 1: Standard Enthalpy of Formation of Selected Fluorinating Agents.

Metal Fluoride CoupleRedox Potential (E°) (V) vs. SHENotes
Re(VII)/Re(VI)+2.3[1]Indicates the strong oxidizing capability of ReF₇.[1]
Co(III)/Co(II)+1.92[9]The high potential explains the strong oxidizing and fluorinating power of CoF₃.[9]
Ag(II)/Ag(I)+0.80The reduction of Ag(II) to the more stable Ag(I) state drives its oxidizing nature.[10]
Mn(III)/Mn(II)+1.52 (at pH=0)[11]The potential is highly dependent on pH and complexing agents.[11]

Table 2: Standard Redox Potentials of Selected Metal Fluoride Couples.

Experimental Protocols

Detailed experimental protocols for the direct comparative fluorination by high-valence inorganic fluorides are scarce. However, a general procedure for the fluorination of a hydrocarbon substrate can be outlined. It is crucial to note that these reagents are highly reactive and require specialized handling in a well-ventilated fume hood with appropriate personal protective equipment. All apparatus should be scrupulously dried, and reactions are typically carried out under an inert atmosphere (e.g., Argon or Nitrogen).

General Protocol for Fluorination of a Hydrocarbon with a High-Valence Metal Fluoride:

  • Reactor Setup: A reactor made of a material resistant to the fluorinating agent (e.g., nickel, Monel, or passivated stainless steel for highly reactive agents like ReF₇ or ClF₃) is assembled and dried thoroughly. The system is then purged with an inert gas.

  • Reagent Handling: The solid or liquid fluorinating agent is transferred to the reactor under an inert atmosphere. Solid reagents are typically used as a packed bed, while liquid or gaseous reagents are introduced via a controlled flow system.

  • Substrate Introduction: The hydrocarbon substrate, either neat (if liquid) or dissolved in an inert solvent (e.g., a perfluorinated hydrocarbon), is introduced into the reactor. For gaseous substrates, a controlled flow is used.

  • Reaction Conditions: The reactor is heated to the desired temperature. The reaction temperature is a critical parameter and varies significantly depending on the fluorinating agent and the substrate. For instance, fluorinations with CoF₃ often require high temperatures (Fowler process), while ReF₇ can be reactive at lower temperatures.

  • Product Collection: Volatile products are collected in a cold trap cooled with liquid nitrogen. Non-volatile products are extracted from the reactor after the reaction is complete and quenched.

  • Quenching: Any unreacted fluorinating agent must be carefully neutralized. This is often done by slowly passing a stream of a reducing agent (e.g., a dilute stream of hydrogen or a reactive hydrocarbon) over the remaining reagent, followed by passivation.

  • Analysis: The collected products are analyzed by standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, ¹³C).

Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for evaluating the fluorinating strength of different agents and the mechanistic considerations for fluorination by high-valence metal fluorides.

Experimental_Workflow_for_Fluorinating_Agent_Comparison cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Comparison Reagent_Selection Select Fluorinating Agents (e.g., ReF7, SbF5, CoF3) Substrate_Selection Choose Model Substrate (e.g., Alkane, Arene) Reagent_Selection->Substrate_Selection Protocol_Design Design Standardized Experimental Protocol Substrate_Selection->Protocol_Design Reaction_Execution Perform Fluorination Reactions under Identical Conditions Protocol_Design->Reaction_Execution Data_Collection Collect Quantitative Data (Yield, Conversion, Selectivity) Reaction_Execution->Data_Collection Data_Analysis Analyze Product Distribution (GC-MS, NMR) Data_Collection->Data_Analysis Strength_Ranking Rank Fluorinating Strength Based on Data Data_Analysis->Strength_Ranking Mechanism_Investigation Investigate Reaction Mechanism (Kinetic Studies, Intermediates) Strength_Ranking->Mechanism_Investigation

Caption: Workflow for Comparative Evaluation of Fluorinating Agents.

Fluorination_Mechanism cluster_main_path Proposed General Mechanism for Fluorination by High-Valence Metal Fluorides cluster_alternative Alternative/Concurrent Pathways Reactants Hydrocarbon (R-H) + High-Valence Metal Fluoride (MFn) Electron_Transfer Single Electron Transfer (SET) Reactants->Electron_Transfer Intermediates [R-H]+• Radical Cation + [MFn]-• Electron_Transfer->Intermediates Proton_Transfer Proton Transfer Intermediates->Proton_Transfer Radical_Formation R• Radical + H+ + [MFn]- Proton_Transfer->Radical_Formation Fluoride_Transfer Fluoride Transfer from [MFn]- Radical_Formation->Fluoride_Transfer Products Fluorinated Hydrocarbon (R-F) + Reduced Metal Fluoride (MFn-1) + HF Fluoride_Transfer->Products Lewis_Acid_Catalysis Lewis Acid Catalysis (e.g., with SbF5) Carbocation_Formation Carbocation Formation (R+) Lewis_Acid_Catalysis->Carbocation_Formation Fluoride_Attack Nucleophilic Attack by F- Carbocation_Formation->Fluoride_Attack Fluoride_Attack->Products

Caption: General Mechanistic Pathways in Fluorination with High-Valence Metal Fluorides.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Rhenium Heptafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical compounds is paramount to ensuring a safe working environment. Rhenium heptafluoride (ReF₇), a potent oxidizing agent and a corrosive substance, necessitates a meticulous and informed approach to its disposal. This document provides a comprehensive, step-by-step guide to the safe neutralization and disposal of this compound, grounded in its chemical properties and established safety protocols.

I. Understanding the Hazards

This compound is a yellow, low-melting solid that is highly reactive.[1][2] It is classified as corrosive and can cause severe burns upon contact.[3][4] A critical aspect of its reactivity is its violent reaction with water, a process known as hydrolysis. This reaction produces perrhenic acid (HReO₄) and the extremely hazardous hydrogen fluoride (B91410) (HF).[1][2] Due to the formation of hydrofluoric acid, which is acutely toxic and can cause severe, delayed-onset burns, extreme caution must be exercised.

II. Personal Protective Equipment (PPE)

Before beginning any handling or disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. This includes, but is not limited to:

  • Eye Protection: Chemical splash goggles and a face shield are mandatory.

  • Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., neoprene or nitrile). A double layer of gloves is recommended.

  • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are essential.

  • Respiratory Protection: All handling of this compound and its disposal should be conducted within a certified chemical fume hood.

III. Step-by-Step Disposal Procedure

The primary method for the safe disposal of small quantities of this compound involves controlled neutralization through hydrolysis, followed by the appropriate disposal of the resulting solution in accordance with institutional and governmental regulations.

Step 1: Preparation and Precaution

  • Ensure that a calcium gluconate gel, the standard antidote for hydrofluoric acid exposure, is readily accessible before starting the procedure.

  • Prepare a neutralization solution. A common and effective neutralizer is a dilute solution of sodium carbonate (soda ash) or calcium hydroxide (B78521) (slaked lime).

  • Have a spill kit specifically for corrosive materials and hydrofluoric acid readily available. For small spills, materials like vermiculite (B1170534) or sodium carbonate can be used for containment before neutralization.[5]

Step 2: Controlled Neutralization

  • Work in a Fume Hood: Place a large beaker of the prepared neutralizing solution (e.g., 5% sodium carbonate solution) in the chemical fume hood.

  • Slow Addition: Carefully and slowly add the this compound to the neutralizing solution in small increments. The reaction can be vigorous and exothermic, so proceed with caution.

  • Stirring: Gently stir the solution to ensure complete mixing and reaction.

  • Monitor pH: After the addition is complete, check the pH of the solution using a pH meter or pH paper. The target pH should be between 6.0 and 8.0 to ensure complete neutralization of the acidic byproducts. If the solution is still acidic, add more of the neutralizing agent until the desired pH is achieved.

Step 3: Final Disposal

  • Once neutralized, the resulting solution contains perrhenate (B82622) salts and fluoride salts. This solution must be collected in a designated hazardous waste container.

  • Label the container clearly with its contents (e.g., "Neutralized Rhenium Waste: Perrhenate and Fluoride Salts").

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, strictly following all local, state, and federal regulations.[5]

IV. Quantitative Data Summary

ParameterValue/RecommendationSource
This compound Melting Point48.3 °C[3]
This compound Boiling Point74 °C[3]
Neutralizing Agent Concentration5% Sodium Carbonate Solution (Recommended)General Lab Practice
Final pH of Neutralized Solution6.0 - 8.0General Lab Practice

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Rhenium_Heptafluoride_Disposal_Workflow cluster_prep Preparation cluster_neutralization Neutralization (in Fume Hood) cluster_disposal Final Disposal A Assess Hazards: Corrosive, Water-Reactive B Don Appropriate PPE: Goggles, Face Shield, Gloves, Lab Coat A->B C Prepare Neutralization Solution: (e.g., 5% Sodium Carbonate) B->C D Ensure Emergency Equipment is Ready: HF Spill Kit, Calcium Gluconate Gel C->D E Slowly Add ReF₇ to Neutralizing Solution D->E F Stir and Monitor Reaction E->F G Check pH (Target: 6.0-8.0) F->G H Adjust pH if Necessary G->H pH outside target I Collect Neutralized Solution in Hazardous Waste Container G->I pH within target H->G J Label Container Clearly I->J K Dispose via Institutional EHS Office J->K

Figure 1. Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can effectively mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Rhenium Heptafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel working with Rhenium heptafluoride (ReF₇). Adherence to these protocols is mandatory to ensure the safety of all researchers, scientists, and drug development professionals. This compound is a highly corrosive and reactive substance that demands meticulous handling and disposal procedures.

Hazard Identification and Quantitative Data

This compound is a yellow crystalline solid at room temperature. It is a powerful fluorinating agent and reacts violently with water, producing hydrofluoric acid (HF) and perrhenic acid (HReO₄), both of which are highly corrosive.[1] Inhalation of ReF₇ vapors can be fatal, and contact with skin or eyes will cause severe burns.[2]

PropertyValueSource
Chemical Formula ReF₇[1]
Molar Mass 319.20 g/mol [1]
Appearance Yellow crystalline solid[1]
Melting Point 48.3 °C (118.9 °F)[1]
Boiling Point 73.7 °C (164.5 °F)[1]
OSHA PEL (for Fluorides as F) 2.5 mg/m³ (8-hour TWA)[3]
ACGIH TLV (for Fluorides as F) 2.5 mg/m³ (8-hour TWA)[4]
NIOSH REL (for Fluorine) 0.1 ppm (0.2 mg/m³) TWA[5]
IDLH (for Fluorine) 25 ppm[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against the hazards of this compound. The following PPE is mandatory when handling this chemical:

  • Hand Protection: Double gloving is required.

    • Inner Glove: Nitrile examination gloves.

    • Outer Glove: Heavy-duty neoprene or butyl rubber gloves. These materials show good to excellent resistance against hydrofluoric acid, a primary hydrolysis product of ReF₇.[2][6][7] Always inspect gloves for tears or degradation before and during use. Breakthrough times for hydrofluoric acid (48%) on neoprene gloves (24 mil) are approximately 180 minutes.[1]

  • Eye and Face Protection: Chemical splash goggles and a full-face shield are mandatory.

  • Body Protection: A chemical-resistant apron, worn over a flame-resistant lab coat, is required.

  • Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood. In the event of a spill or loss of containment, a full-face respirator with a cartridge suitable for acid gases and fluorine compounds or a self-contained breathing apparatus (SCBA) must be used.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound in a laboratory setting.

3.1. Preparation:

  • Ensure a certified and tested chemical fume hood is available and functioning correctly.

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

  • Prepare a spill kit specifically for corrosive and fluoride-containing materials. This should include calcium carbonate or calcium hydroxide (B78521) for neutralization, and inert absorbent materials like vermiculite (B1170534) or sand. Do not use silica-based absorbents , as they can react with hydrofluoric acid to produce toxic silicon tetrafluoride gas.

  • Have a container of calcium gluconate gel readily available in case of skin contact with hydrofluoric acid.[8][9]

  • Ensure all necessary equipment is made of compatible materials (e.g., stainless steel, Monel, or Teflon). Avoid glass, as it can be etched by hydrofluoric acid.[8]

3.2. Handling:

  • Don all required PPE before entering the designated work area.

  • Conduct all manipulations of Rhenium hentafluoride within the chemical fume hood with the sash at the lowest practical height.

  • Use forceps or other appropriate tools to handle the solid material.

  • If transferring the material, do so carefully to minimize the creation of dust.

  • Keep the container of this compound tightly sealed when not in use.

  • Work with the smallest quantity of material necessary for the experiment.

3.3. Post-Handling:

  • Decontaminate all surfaces and equipment that may have come into contact with this compound. A 10% solution of sodium bicarbonate or calcium hydroxide can be used for initial decontamination, followed by a thorough rinse with water.

  • Carefully remove PPE, avoiding contact with any potentially contaminated surfaces. Dispose of disposable items as hazardous waste.

  • Wash hands and forearms thoroughly with soap and water after removing gloves.

Disposal Plan: Step-by-Step Waste Management

This compound and its reaction byproducts must be disposed of as hazardous waste.

4.1. Waste Collection:

  • Collect all solid this compound waste and contaminated disposable materials (e.g., gloves, absorbent pads) in a dedicated, clearly labeled, and sealed polyethylene (B3416737) or Teflon container.[8][9] Do not use glass containers.[8]

  • For liquid waste containing hydrolysis products (hydrofluoric acid and perrhenic acid), use a designated, labeled polyethylene container.

4.2. Neutralization of Liquid Waste (to be performed by trained personnel in a fume hood):

  • Slowly add the acidic waste to a large volume of a stirred, cold solution of calcium hydroxide or sodium bicarbonate to neutralize the hydrofluoric and perrhenic acids. The addition should be done in small portions to control the exothermic reaction.

  • Monitor the pH of the solution. Continue adding the neutralizing agent until the pH is between 6 and 8.

  • Allow the precipitate (calcium fluoride) to settle.

  • The neutralized slurry can then be collected in a suitable container for hazardous waste disposal.

4.3. Final Disposal:

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound waste" or "Neutralized this compound waste"), and the associated hazards (Corrosive, Toxic).

  • Arrange for pickup and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations.

Emergency Spill Response

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assess the Spill cluster_cleanup Cleanup Procedure cluster_emergency_services Emergency Services Evacuate Evacuate Immediate Area Alert Alert Others & PI Evacuate->Alert Isolate Isolate the Spill Alert->Isolate Assess Assess Spill Size & Risk Isolate->Assess SmallSpill Small & Contained? Assess->SmallSpill DonPPE Don Appropriate PPE SmallSpill->DonPPE Yes Call911 Call Emergency Services SmallSpill->Call911 No Neutralize Neutralize with Calcium Carbonate DonPPE->Neutralize Absorb Absorb with Inert Material Neutralize->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate EvacuateLab Evacuate Laboratory Call911->EvacuateLab

Caption: Workflow for responding to a this compound spill.

By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment. Continuous vigilance and a proactive approach to safety are paramount when working with such hazardous materials.

References

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